molecular formula C17H22N2O.C4H6O4<br>C21H28N2O5 B1670909 Donormil CAS No. 562-10-7

Donormil

Numéro de catalogue: B1670909
Numéro CAS: 562-10-7
Poids moléculaire: 388.5 g/mol
Clé InChI: KBAUFVUYFNWQFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992)
Doxylamine succinate is an organic molecular entity.
Doxylamine Succinate is a pyridine derivate histamine H1 antagonist with pronounced sedative properties. Doxylamine succinate competitively blocks the histamine H1 receptor and limits the typical allergic and anaphylactic responses, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contraction of gastrointestinal smooth muscle, caused by actions of histamine on bronchial and gastrointestinal smooth muscles, and on capillaries. This drug also prevents histamine-induced pain and itching of the skin and mucous membranes.
DOXYLAMINE SUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and has 3 investigational indications.

Propriétés

IUPAC Name

butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUFVUYFNWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O.C4H6O4, C21H28N2O5
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020552
Record name Doxylamine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992)
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name SID855569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

562-10-7
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Donormil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxylamine succinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxylamine succinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxylamine succinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxylamine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXYLAMINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9BI9B5YI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

217 to 226 °F (NTP, 1992)
Record name DOXYLAMINE SUCCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20325
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Doxylamine Succinate: A Technical Guide to its Mechanism of Action at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Doxylamine (B195884) is a first-generation ethanolamine (B43304) antihistamine widely utilized for its sedative and antiemetic properties.[1][2] Its primary pharmacological activity stems from its interaction with the histamine (B1213489) H1 (H1) receptor. This document provides a detailed examination of doxylamine's mechanism of action, clarifying its role not merely as a simple antagonist but as a potent inverse agonist. We will explore the canonical H1 receptor signaling pathway, present quantitative binding data, and detail the experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers and drug development professionals.

The Histamine H1 Receptor and Canonical Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) ubiquitously expressed in various tissues, including smooth muscles, endothelial cells, and neurons in the central nervous system.[3][4][5] It is fundamentally linked to allergic and inflammatory responses.[4] The activation of the H1 receptor by its endogenous ligand, histamine, initiates a well-defined signaling cascade:

  • G-Protein Coupling: Upon histamine binding, the H1 receptor couples to an intracellular Gq/11 protein.[6]

  • PLC Activation: The activated alpha subunit of the Gq protein (Gαq) stimulates the enzyme phospholipase C (PLC).[6][7]

  • Second Messenger Generation: PLC then hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[8] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to a cascade of phosphorylation events that mediate the final cellular responses, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory factors.[4][6]

Doxylamine exerts its effect by blocking the initial step of this pathway—the binding of histamine to the H1 receptor.[9][10]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Doxylamine Doxylamine (Inverse Agonist) Doxylamine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activate Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activate Response Cellular Response (Inflammation, Contraction) PKC->Response Leads to

Caption: H1 Receptor signaling cascade and the inhibitory action of Doxylamine.

Core Mechanism of Action: Inverse Agonism

First-generation H1-antihistamines, including doxylamine, are more accurately classified as inverse agonists rather than neutral antagonists.[11][12] This distinction is crucial for understanding their full pharmacological profile. G-protein-coupled receptors like the H1 receptor can exist in an equilibrium between an inactive conformation (Ri) and an active conformation (R).[12] Some H1 receptors exhibit constitutive, or basal, activity even in the absence of an agonist, meaning a fraction of receptors are in the R state.[12][13]

  • Agonists (e.g., histamine) preferentially bind to and stabilize the active R* state, shifting the equilibrium to the right and increasing receptor activity.[12]

  • Neutral Antagonists bind equally to both Ri and R* states. They do not alter the basal activity but block agonists from binding.[12][14]

  • Inverse Agonists (e.g., doxylamine) preferentially bind to and stabilize the inactive Ri state. This shifts the equilibrium to the left, reducing the constitutive activity of the receptor below its basal level.[12][15][16]

Therefore, doxylamine not only prevents histamine-induced activation but also actively reduces the baseline signaling of the H1 receptor population.[11][17]

Two_State_Model Shifts Equilibrium (Reduces Basal Activity) R_inactive Inactive Receptor (Ri) R_active Active Receptor (R*) R_inactive->R_active Constitutive Activity Agonist Histamine (Agonist) Agonist->R_active Binds & Stabilizes InverseAgonist Doxylamine (Inverse Agonist) InverseAgonist->R_inactive Binds & Stabilizes

Caption: Two-state receptor model illustrating the mechanism of inverse agonism.

Quantitative Pharmacodynamics

The potency of doxylamine is quantified by its binding affinity (Ki) for the H1 receptor. A lower Ki value indicates a stronger binding affinity.[18] Doxylamine exhibits high affinity for the H1 receptor and lower affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its secondary anticholinergic side effects.[11][18]

Compound Receptor Binding Affinity (Ki) in nM Species/Tissue Reference
Doxylamine Histamine H1 1.3 Human [18]
Muscarinic M1490Human[18]
Muscarinic M22100Human[18]
Muscarinic M3650Human[18]
Muscarinic M4380Human[18]
Muscarinic M5180Human[18]
Diphenhydramine Histamine H120Rat Brain[18]
d-Chlorpheniramine Histamine H11.7Rat Brain[18]
Note: Ki values from different studies may vary due to experimental conditions.

Experimental Validation Protocols

The characterization of doxylamine's activity at the H1 receptor relies on standardized in vitro assays.

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of doxylamine for the histamine H1 receptor.

  • Principle: A competitive binding assay measures the ability of an unlabeled test compound (doxylamine) to displace a specific radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).[19][20]

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (doxylamine).[20]

    • Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.[19]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of doxylamine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing H1 Receptors) B Incubate: Membranes + [³H]mepyramine + Doxylamine (Varying Conc.) A->B C Separate Bound/Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Experimental workflow for an in vitro radioligand binding assay.

This assay measures the functional consequence of receptor blockade.

  • Objective: To determine the functional potency (IC50) of doxylamine in blocking histamine-induced intracellular calcium release.[19]

  • Principle: H1 receptor activation leads to a transient increase in intracellular Ca²⁺. This assay uses a fluorescent dye that is sensitive to Ca²⁺ levels to measure the inhibitory effect of doxylamine on this response.[21]

  • Methodology:

    • Cell Preparation: CHO or HEK293 cells stably expressing the human H1 receptor are plated in a multi-well plate.[19][20]

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved into its active, calcium-sensitive form.[19]

    • Compound Incubation: Cells are pre-incubated with varying concentrations of doxylamine or a vehicle control.[20]

    • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and histamine is injected into the wells to stimulate the H1 receptor.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is monitored in real-time.[21]

    • Data Analysis: The ability of doxylamine to inhibit the histamine-induced fluorescence signal is used to calculate its IC50 value, representing its functional potency as an antagonist/inverse agonist.

Calcium_Assay_Workflow A Plate H1 Receptor-Expressing Cells (e.g., CHO-H1) B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with Doxylamine (Varying Concentrations) B->C D Stimulate with Histamine (Agonist) C->D E Measure Fluorescence Change (Real-time Plate Reader) D->E F Data Analysis (Calculate IC50) E->F

Caption: Experimental workflow for a calcium mobilization functional assay.

Conclusion

The mechanism of action of doxylamine succinate (B1194679) at the histamine H1 receptor is that of a potent inverse agonist. It exhibits a high binding affinity, and by preferentially stabilizing the receptor's inactive conformation, it not only blocks the signaling cascade initiated by histamine but also significantly reduces the receptor's constitutive, basal activity. This dual action underlies its efficacy as a sedative and anti-allergic agent. The quantitative and functional characterization of this interaction, validated through robust in vitro experimental protocols, provides a solid foundation for its clinical application and for the development of future therapeutics targeting the histaminergic system.

References

In-Vitro Anticholinergic Properties of Doxylamine Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is widely utilized for its sedative and antiemetic properties. These effects are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. However, a significant component of its pharmacological profile, and a key contributor to its side-effect profile, is its anticholinergic activity. This activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). A thorough understanding of the in-vitro anticholinergic properties of doxylamine is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the in-vitro anticholinergic characteristics of doxylamine succinate (B1194679), presenting quantitative data from receptor binding assays, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic action of doxylamine is initiated by its binding to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The affinity of doxylamine for these receptors has been quantified through in-vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand, with a lower Ki value indicating a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Doxylamine

Receptor SubtypeDoxylamine Kᵢ (nM)
Muscarinic M1130
Muscarinic M2200
Muscarinic M3650
Muscarinic M4380
Muscarinic M5180

Data sourced from publicly available databases, which may cite primary scientific literature.[1]

Functional Antagonism

Table 2: Comparative Anticholinergic Potency of First-Generation Antihistamines

AntihistamineAntagonist Potency (pA2)
Diphenhydramine7.1 ± 0.2

pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.[2]

Muscarinic Receptor Signaling Pathways

Doxylamine exerts its anticholinergic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking the initiation of downstream signaling cascades. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G proteins.[1] Antagonism of these receptors by doxylamine prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This blockade prevents the IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Doxylamine Doxylamine M1_M3_M5 M1/M3/M5 Receptor Doxylamine->M1_M3_M5 Antagonizes ACh Acetylcholine ACh->M1_M3_M5 Activates Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Doxylamine Doxylamine M2_M4 M2/M4 Receptor Doxylamine->M2_M4 Antagonizes ACh Acetylcholine ACh->M2_M4 Activates Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptors) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]-NMS) - Doxylamine (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

References

Doxylamine Succinate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) succinate (B1194679), a first-generation antihistamine of the ethanolamine (B43304) class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia.[1][2] It also finds application in the symptomatic relief of allergic reactions and, in combination with pyridoxine, for the treatment of nausea and vomiting during pregnancy.[3][4] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of doxylamine succinate in plasma, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics of Doxylamine Succinate

Doxylamine is readily absorbed from the gastrointestinal tract following oral administration.[2][5] The pharmacokinetic parameters of doxylamine have been characterized in various studies, with key quantitative data summarized below.

Quantitative Pharmacokinetic Data

The following tables provide a summary of the key pharmacokinetic parameters of doxylamine in plasma following oral administration, compiled from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Doxylamine in Healthy Adults

ParameterValueConditionsReference(s)
Cmax (Peak Plasma Concentration) 99 ng/mL25 mg single oral dose[1][2][6]
118.21 ng/mL25 mg single oral dose (fasting)[7]
120.99 ng/mL25 mg single oral dose (fed)[7]
137.9 ng/mL25 mg single oral dose[8]
Tmax (Time to Peak Plasma Concentration) 2.4 hours25 mg single oral dose[1][2][6]
1.5 - 2.5 hours[3][4]
Elimination Half-Life (t½) 10.1 hours25 mg single oral dose[1][2][6]
10 - 12 hours[3][4]
~16 hoursIn children (ages 2-17)[9]
Apparent Oral Clearance (CL/F) 217 mL/min25 mg single oral dose[1][2][6]
Apparent Volume of Distribution (Vd/F) 2.5 L/kg[2]
Oral Bioavailability 24.7%Compared to intravenous administration in rats[3][10]

Table 2: Pharmacokinetic Parameters of Doxylamine Following Different Routes of Administration in Rats

Route of AdministrationDoseCmax (ng/mL)Tmax (hours)Bioavailability (%)Reference(s)
Oral 2 mg281.41.524.7[10]
Intranasal 1 mg887.60.570.8[10]
Intravenous 1 mg1296.4-100[10]

Metabolism of Doxylamine

Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][4] The main metabolic pathways involve N-demethylation, N-oxidation, and hydroxylation.[1][2]

Major Metabolites in Plasma

The primary metabolites of doxylamine identified in plasma and urine are:

  • N-desmethyldoxylamine [1][3][11]

  • N,N-didesmethyldoxylamine [1][3][11]

  • Doxylamine N-oxide [1][3]

  • N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamine [1][11]

  • Quaternary ammonium-linked glucuronides [1]

Cytochrome P450 Involvement

The specific cytochrome P450 isoenzymes responsible for the metabolism of doxylamine have been identified as:

  • CYP2D6 [3][4]

  • CYP1A2 [3][4]

  • CYP2C9 [3][4]

These enzymes are crucial for the biotransformation of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, co-administered drugs, and other factors, potentially leading to inter-individual variability in doxylamine clearance.[12][13][14]

Metabolic Pathway of Doxylamine

The following diagram illustrates the primary metabolic pathways of doxylamine.

Doxylamine_Metabolism Doxylamine Doxylamine N_desmethyl N-desmethyldoxylamine Doxylamine->N_desmethyl CYP2D6, CYP1A2, CYP2C9 (N-demethylation) N_oxide Doxylamine N-oxide Doxylamine->N_oxide N-oxidation Glucuronide Quaternary ammonium-linked glucuronide Doxylamine->Glucuronide Glucuronidation Other_metabolites Other Metabolites (e.g., ring hydroxylation products) Doxylamine->Other_metabolites NN_didesmethyl N,N-didesmethyldoxylamine N_desmethyl->NN_didesmethyl CYP-mediated (N-demethylation) N_acetyl_desmethyl N-acetyl-N-desmethyldoxylamine N_desmethyl->N_acetyl_desmethyl N-acetylation N_acetyl_didesmethyl N-acetyl-N,N-didesmethyldoxylamine NN_didesmethyl->N_acetyl_didesmethyl N-acetylation

Caption: Metabolic pathways of doxylamine.

Experimental Protocols

The quantification of doxylamine in plasma is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Typical Pharmacokinetic Study Protocol

A common study design to evaluate the pharmacokinetics of doxylamine involves a single-center, randomized, open-label, two-period crossover study in healthy adult volunteers.[5]

  • Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Dosing: Subjects receive a single oral dose of doxylamine succinate (e.g., 25 mg) after an overnight fast.[5]

  • Blood Sampling: Venous blood samples are collected at predetermined time points, typically pre-dose and at various intervals up to 72 hours post-dose.[9][15]

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • An internal standard (e.g., diphenhydramine (B27) or isotope-labeled doxylamine) is added to the plasma sample.[16][17]

    • The sample is alkalinized (e.g., with NaOH).[16]

    • Doxylamine and the internal standard are extracted into an organic solvent (e.g., hexane:isoamyl alcohol or dichloromethane:hexane).[6][16]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[16][18]

  • Sample Preparation (Protein Precipitation):

    • An internal standard is added to the plasma sample.[17]

    • A precipitating agent (e.g., methanol) is added to the plasma to precipitate proteins.[11]

    • The sample is centrifuged, and the supernatant is collected for analysis.[11]

  • Analytical Quantification: Doxylamine concentrations in the processed plasma samples are determined using a validated analytical method.

Analytical Methods for Doxylamine Quantification in Plasma

Table 3: Overview of Analytical Methods

MethodKey FeaturesReference(s)
Gas Chromatography (GC) Utilizes a nitrogen-phosphorus detector for sensitive and specific detection.[6]
High-Performance Liquid Chromatography (HPLC) Often employs normal-phase chromatography with UV detection. Can be adapted for enantioselective separation.[16][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific method, considered the gold standard. Allows for the use of stable isotope-labeled internal standards for enhanced accuracy.[15][17][19]
Experimental Workflow for Doxylamine Plasma Analysis

The following diagram illustrates a typical experimental workflow for the quantification of doxylamine in plasma using LC-MS/MS.

Doxylamine_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Blood_Sample Venous Blood Sample Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Sample->Plasma_Separation Add_IS Addition of Internal Standard Plasma_Separation->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data_Processing->PK_Parameters

Caption: Workflow for doxylamine analysis in plasma.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of doxylamine succinate in plasma. The quantitative data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these aspects is essential for the continued safe and effective use of doxylamine, as well as for the development of novel formulations and therapeutic applications. The involvement of multiple CYP450 enzymes in its metabolism highlights the potential for drug-drug interactions, a critical consideration in clinical practice. Further research into the genetic polymorphisms of these enzymes may help to elucidate the inter-individual variability observed in doxylamine's pharmacokinetic profile.

References

The Unseen Effects: A Technical Guide to the Central Nervous System Impact of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, are well-documented for their significant effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems leads to a range of effects, from sedation and cognitive impairment to anticholinergic symptoms. This technical guide provides an in-depth analysis of these CNS effects, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development in this field.

Molecular Mechanisms of CNS Effects

The CNS effects of first-generation antihistamines are primarily attributed to their lipophilic nature, which allows them to readily cross the blood-brain barrier.[1] Once in the CNS, they exert their effects through antagonism of several key receptors.

Histamine (B1213489) H1 Receptor Antagonism

The most prominent mechanism is the blockade of histamine H1 receptors in the brain.[2] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in promoting wakefulness and arousal. By antagonizing these H1 receptors, first-generation antihistamines suppress this arousal signal, leading to their characteristic sedative effects.[1]

Off-Target Receptor Interactions

Beyond H1 receptor antagonism, first-generation antihistamines exhibit a lack of selectivity, binding to other receptors in the CNS, which contributes significantly to their side-effect profile.[3][4] These include:

  • Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic effects such as dry mouth, blurred vision, urinary retention, and cognitive impairment, particularly affecting memory and learning.[4]

  • Alpha-Adrenergic Receptors: Interaction with these receptors can contribute to dizziness and hypotension.[1]

  • Serotonin (B10506) (5-HT) Receptors: Some first-generation antihistamines also have an affinity for serotonin receptors, which may influence their sedative and anxiolytic properties.[4]

Quantitative Data on Receptor Binding and CNS Effects

The affinity of first-generation antihistamines for various CNS receptors is a key determinant of their pharmacological and side-effect profiles. This section presents quantitative data to facilitate a comparative analysis.

Receptor Binding Affinities (Ki values)

The following table summarizes the in vitro binding affinities (Ki values in nM) of several common first-generation antihistamines for histamine H1, muscarinic (M1), serotonin (5-HT2A), and alpha-1 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

AntihistamineChemical ClassH1 Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)Alpha-1 Adrenergic Receptor Ki (nM)
Diphenhydramine Ethanolamine1.12913066
Chlorpheniramine Alkylamine3.21,600250180
Promethazine Phenothiazine2.2161.92.6
Hydroxyzine Piperazine2.0503.050
Clemastine Ethanolamine1.31518120
Doxylamine Ethanolamine1.233250160

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.

CNS Effects: Sedation and Cognitive Impairment

The sedative and cognitive effects of first-generation antihistamines are dose-dependent. Studies have demonstrated a clear relationship between the dose of these drugs and the degree of performance impairment.

AntihistamineTypical Oral DoseH1 Receptor Occupancy in CNS (%)Subjective Sedation (Visual Analogue Scale)Effect on Psychomotor Performance
Diphenhydramine 25-50 mg~50-70%HighSignificant Impairment
Chlorpheniramine 4 mg~50%ModerateImpairment
Promethazine 25 mgHighHighSignificant Impairment
Hydroxyzine 25-50 mgHighHighSignificant Impairment

Experimental Protocols for Assessing CNS Effects

A variety of methodologies are employed to investigate the CNS effects of first-generation antihistamines. This section details the protocols for several key experimental techniques.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross the blood-brain barrier.

Objective: To determine the permeability of a first-generation antihistamine across an in vitro model of the blood-brain barrier.

Methodology:

  • Cell Culture: A co-culture of brain capillary endothelial cells, pericytes, and astrocytes is established on a semi-permeable membrane in a Transwell® system. This creates a barrier that mimics the in vivo blood-brain barrier.

  • Assay Procedure:

    • The test antihistamine is added to the apical (blood side) chamber of the Transwell® system.

    • Samples are collected from the basolateral (brain side) chamber at various time points.

    • The concentration of the antihistamine in the collected samples is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

in_vitro_bbb_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture brain endothelial cells, pericytes, and astrocytes prep2 Seed co-culture on Transwell® membrane prep1->prep2 assay1 Add antihistamine to apical chamber prep2->assay1 Barrier Formation assay2 Incubate and collect samples from basolateral chamber assay1->assay2 analysis1 Quantify antihistamine concentration via LC-MS assay2->analysis1 Sample Collection analysis2 Calculate apparent permeability (Papp) analysis1->analysis2

In Vitro BBB Permeability Assay Workflow
In Situ Brain Perfusion

This technique provides a more physiologically relevant measure of brain uptake in a living animal.

Objective: To measure the rate of transport of a first-generation antihistamine across the blood-brain barrier in an anesthetized rodent.

Methodology:

  • Surgical Preparation: The common carotid artery of an anesthetized rat or mouse is cannulated.

  • Perfusion: A buffered physiological saline solution containing the radiolabeled antihistamine is perfused through the carotid artery at a constant rate.

  • Tissue Collection: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed and dissected.

  • Quantification: The amount of radioactivity in the brain tissue is measured, and the brain uptake clearance is calculated.

in_situ_brain_perfusion_workflow start Anesthetize Rodent step1 Cannulate Common Carotid Artery start->step1 step2 Perfuse with Radiolabeled Antihistamine step1->step2 step3 Decapitate and Remove Brain step2->step3 step4 Dissect Brain Regions step3->step4 step5 Measure Radioactivity step4->step5 end Calculate Brain Uptake Clearance step5->end

In Situ Brain Perfusion Experimental Workflow
Psychomotor Vigilance Task (PVT)

The PVT is a sensitive measure of sustained attention and reaction time, which are often impaired by sedating drugs.[5][6]

Objective: To assess the effect of a first-generation antihistamine on sustained attention and reaction time in human subjects.

Methodology:

  • Task Description: Participants are instructed to monitor a screen and press a response button as quickly as possible when a visual stimulus (e.g., a counter) appears. The inter-stimulus interval is randomized.[5]

  • Procedure:

    • A baseline PVT is performed before drug administration.

    • The antihistamine or a placebo is administered in a double-blind, crossover design.

    • PVTs are performed at regular intervals after drug administration to assess the time course of effects.

  • Data Analysis: Key metrics include mean reaction time, number of lapses (reaction times > 500 ms), and false starts.[7]

Digit Symbol Substitution Test (DSST)

The DSST is a neuropsychological test that assesses processing speed, attention, and working memory.[8][9][10][11]

Objective: To evaluate the impact of a first-generation antihistamine on cognitive functions such as processing speed and attention.

Methodology:

  • Task Description: Participants are given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[8][11]

  • Procedure:

    • A baseline DSST is administered.

    • The antihistamine or placebo is given.

    • The DSST is re-administered at peak drug concentration.

  • Data Analysis: The score is the number of correctly substituted symbols within the time limit.[8]

Signaling Pathways

The CNS effects of first-generation antihistamines are initiated by their interaction with G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to a Gq protein.[12][13][14] Activation of this pathway leads to the following cascade of events:

  • Histamine binds to the H1 receptor, causing a conformational change.

  • The Gq alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits.

  • The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • DAG and Ca2+ together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to neuronal excitation.

First-generation antihistamines act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing this signaling cascade.

H1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates NeuronalExcitation Neuronal Excitation PKC->NeuronalExcitation Leads to Histamine Histamine Histamine->H1R Activates Antihistamine First-Generation Antihistamine Antihistamine->H1R Inhibits (Inverse Agonist)

Histamine H1 Receptor (Gq-coupled) Signaling Pathway

Conclusion

The central nervous system effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and interact with a range of neurotransmitter receptors. While their antagonism of H1 receptors is responsible for their primary therapeutic and sedative effects, their off-target binding to muscarinic, adrenergic, and serotonergic receptors contributes to a broad side-effect profile that can significantly impact cognitive function and psychomotor performance. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental methodologies, is essential for the development of safer and more effective antihistamines and for guiding the appropriate clinical use of existing first-generation agents. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of pharmacology.

References

Doxylamine Succinate's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and quantitative measures of doxylamine (B195884) succinate's penetration across the blood-brain barrier (BBB). Doxylamine, a first-generation antihistamine, is well-known for its sedative effects, a direct consequence of its ability to enter the central nervous system (CNS). Understanding the dynamics of this process is crucial for the development of new therapeutics with desired CNS activity or, conversely, for designing peripherally-acting drugs that avoid such side effects. This document provides a comprehensive overview of the available in vivo and in vitro data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Quantitative Analysis of Blood-Brain Barrier Penetration

The extent to which a compound crosses the blood-brain barrier can be quantified through various metrics obtained from both in vivo and in vitro studies. Below is a summary of the available quantitative data for doxylamine succinate (B1194679).

ParameterSpeciesValueExperimental ModelReference
Brain-to-Plasma Ratio (Kp) Rat4.34 ± 1.26In vivo steady-state concentration[1]

In Vivo Studies: Determining Brain Distribution

In vivo experiments provide the most physiologically relevant data on a drug's ability to cross the blood-brain barrier. The brain-to-plasma concentration ratio (Kp) is a key parameter derived from such studies, indicating the extent of a drug's distribution into the brain tissue relative to its concentration in the blood.

Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination in Rats

The following protocol outlines the methodology used to determine the steady-state brain and plasma concentrations of doxylamine in rats, leading to the calculation of the Kp value.[1]

1. Animal Model:

  • Male Sprague-Dawley rats are used for the study.

2. Drug Administration:

  • Doxylamine succinate is administered via a continuous intravenous infusion to achieve steady-state plasma concentrations.

3. Sample Collection:

  • At the end of the infusion period (e.g., 6 hours), blood samples are collected via cardiac puncture into heparinized tubes.

  • Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

4. Sample Processing:

  • Plasma: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Brain: The brain is weighed and homogenized in a suitable buffer.

5. Bioanalytical Method:

  • The concentrations of doxylamine in plasma and brain homogenate are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][3][4][5]

6. Calculation of Brain-to-Plasma Ratio (Kp):

  • The Kp is calculated as the ratio of the mean steady-state concentration of doxylamine in the brain to its mean steady-state concentration in the plasma.

G cluster_protocol In Vivo Brain-to-Plasma Ratio Determination Workflow animal_prep Animal Preparation (Sprague-Dawley Rat) drug_admin Continuous IV Infusion (Doxylamine Succinate) animal_prep->drug_admin ss_achieved Achieve Steady-State (e.g., 6 hours) drug_admin->ss_achieved sample_collection Sample Collection ss_achieved->sample_collection blood_sample Blood (Cardiac Puncture) sample_collection->blood_sample brain_sample Brain (Excision) sample_collection->brain_sample plasma_prep Plasma Separation (Centrifugation) blood_sample->plasma_prep brain_prep Brain Homogenization brain_sample->brain_prep analysis LC-MS/MS Analysis plasma_prep->analysis brain_prep->analysis data_calc Calculate Kp Ratio (Brain Conc. / Plasma Conc.) analysis->data_calc

Workflow for in vivo determination of doxylamine's brain-to-plasma ratio.

In Vitro Models: Assessing Permeability

In vitro models of the blood-brain barrier, such as Caco-2 and MDCK cell lines, are valuable tools for screening the permeability of compounds in a high-throughput manner. These models, while not fully replicating the complexity of the in vivo BBB, provide a good indication of a drug's potential to cross cellular barriers.

Experimental Protocol: In Vitro Permeability Assay using Caco-2 or MDCK Cells

This protocol describes a general procedure for assessing the apparent permeability (Papp) of a compound like doxylamine succinate using a Transwell® system with either Caco-2 or MDCK cell monolayers.

1. Cell Culture:

  • Caco-2 or MDCK cells are seeded onto the apical (upper) chamber of a Transwell® insert and cultured until a confluent and differentiated monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Experimental Setup:

  • The Transwell® inserts are placed in a plate containing a receiver (basolateral) buffer.

  • The culture medium is replaced with a transport buffer in both the apical and basolateral chambers.

3. Permeability Measurement (Apical to Basolateral):

  • A solution of doxylamine succinate at a known concentration is added to the apical chamber.

  • At specified time intervals, samples are taken from the basolateral chamber and replaced with fresh transport buffer.

4. Sample Analysis:

  • The concentration of doxylamine in the collected samples is quantified using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

G cluster_workflow In Vitro Permeability Assay Workflow start Seed Cells on Transwell® Insert (Caco-2 or MDCK) culture Culture to Confluent Monolayer start->culture teer Verify Monolayer Integrity (TEER) culture->teer setup Place Insert in Receiver Plate with Transport Buffer teer->setup add_drug Add Doxylamine to Apical Chamber setup->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral Chamber at Time Intervals incubate->sample analyze Quantify Doxylamine (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate

General workflow for an in vitro permeability assay.

Signaling Pathway of Doxylamine-Induced Sedation

Doxylamine's sedative effects are a direct result of its antagonism of histamine (B1213489) H1 receptors in the central nervous system.[1][6][7][8][9] Histamine is a neurotransmitter that promotes wakefulness. By blocking its action, doxylamine induces drowsiness. The simplified signaling cascade is as follows:

  • Histamine Release: In a state of wakefulness, histamine is released from neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus.

  • H1 Receptor Activation: Histamine binds to H1 receptors on postsynaptic neurons in various brain regions, including the cerebral cortex.

  • Gq/11 Protein Activation: The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates Gq/11 proteins.

  • Downstream Signaling: Activated Gq/11 proteins activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal depolarization and increased neuronal excitability, thus promoting wakefulness.

  • Doxylamine Antagonism: Doxylamine crosses the blood-brain barrier and acts as an antagonist at H1 receptors, preventing histamine from binding.

  • Inhibition of Wakefulness Pathway: By blocking H1 receptors, doxylamine inhibits the downstream signaling cascade, leading to a decrease in neuronal excitability and consequently, sedation.

G cluster_pathway Doxylamine's Sedative Action via H1 Receptor Antagonism Histamine Histamine H1R Histamine H1 Receptor (in CNS) Histamine->H1R Binds & Activates Doxylamine Doxylamine Doxylamine->H1R Binds & Blocks Sedation Sedation Doxylamine->Sedation Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Exc Increased Neuronal Excitability Ca_PKC->Neuronal_Exc Wakefulness Wakefulness Neuronal_Exc->Wakefulness

Signaling pathway of doxylamine's sedative effect in the CNS.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Doxylamine Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxylamine (B195884) succinate (B1194679) is a first-generation antihistamine belonging to the ethanolamine (B43304) class.[1][2] It is widely utilized in over-the-counter medications for its potent sedative properties in the short-term management of insomnia.[2][3][4] Additionally, in combination with pyridoxine, it is approved for treating nausea and vomiting during pregnancy.[4][5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which is responsible for its characteristic sedative effects.[3][5] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, mechanism of action, and key analytical methodologies for doxylamine succinate, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Doxylamine succinate (CAS Number: 562-10-7) is the succinate salt of the active moiety, doxylamine.[6] The salt is formed by an acid-base reaction between doxylamine, an organic base containing two nitrogen atoms, and succinic acid, a dicarboxylic acid.[7][8]

  • Doxylamine:

    • IUPAC Name: N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine[9]

    • Chemical Formula: C₁₇H₂₂N₂O[9]

    • Structure: The doxylamine molecule features a chiral center at the carbon atom bonded to the pyridine (B92270) ring, the phenyl ring, the ethoxy group, and a methyl group.

  • Succinic Acid:

    • IUPAC Name: Butanedioic acid[10][11]

    • Chemical Formula: C₄H₆O₄[7][10]

    • Structure: A simple four-carbon dicarboxylic acid.[7]

  • Doxylamine Succinate Salt:

    • Chemical Formula: C₁₇H₂₂N₂O · C₄H₆O₄ or C₂₁H₂₈N₂O₅[12][13][14]

    • Molecular Weight: Approximately 388.46 g/mol [12][13][15]

    • Crystal Structure: The crystal structure of doxylamine hydrogen succinate has been characterized, revealing that the asymmetric unit contains two independent protonated doxylamine molecules and two succinate anions, stabilized by an extensive network of hydrogen bonds.[16] Studies have also shown that doxylamine succinate can exist in different polymorphic forms.[17]

Physicochemical Properties

The physicochemical properties of doxylamine succinate are critical for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of Doxylamine Succinate

PropertyValueReferences
Appearance White or creamy-white crystalline powder with a characteristic odor.[1][18][19]
Molecular Formula C₂₁H₂₈N₂O₅[12][20]
Molecular Weight 388.46 g/mol [12][13][14][15]
Melting Point 103–108 °C[6][19][21]
pKa 5.8 and 9.3[1]
pH (1% aqueous solution) 4.9–5.1[1][18]
Solubility - Water: Very soluble (~1 g/mL) - Ethanol: Very soluble (~0.5 g/mL) - Chloroform: Freely soluble - DMSO: 100 mg/mL - Ether/Benzene: Very slightly soluble[1][9][12][18][22]
Stability Stable under normal conditions; may be light-sensitive. Incompatible with strong oxidizing agents, acids, and bases.[18][20]
UV λmax ~260-262 nm (in distilled water or 0.1 N NaOH)[22][23][24]

Mechanism of Action

Doxylamine succinate exerts its therapeutic effects primarily through competitive antagonism of the histamine (B1213489) H1 receptor. It also possesses notable anticholinergic properties.

3.1 Histamine H1 Receptor Antagonism Histamine is a key neurotransmitter that promotes wakefulness by binding to H1 receptors in the central nervous system.[25] Doxylamine, as a first-generation antihistamine, crosses the blood-brain barrier and competitively blocks histamine from binding to these H1 receptors.[5][25] This inhibition of histamine's wake-promoting action is the primary mechanism behind doxylamine's sedative and hypnotic effects.[25][26] Peripherally, this same mechanism mitigates allergic responses such as vasodilation and increased capillary permeability.[12]

3.2 Anticholinergic Activity Doxylamine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][25] This anticholinergic activity contributes to its sedative effects and is also responsible for common side effects like dry mouth, constipation, and urinary retention.[4][25]

G cluster_effect Histamine Histamine H1_Receptor Histamine H1 Receptor (in CNS) Histamine->H1_Receptor Binds & Activates Doxylamine Doxylamine Doxylamine->H1_Receptor Competitively Blocks Wakefulness Cellular Response: Wakefulness / Alertness H1_Receptor->Wakefulness Promotes Sedation Therapeutic Effect: Sedation / Hypnosis

Caption: Doxylamine's primary mechanism of action.

Metabolic Pathways

Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, before its excretion.[2][27]

  • Primary Metabolic Routes: The main pathways for doxylamine metabolism are N-demethylation, N-oxidation, and ether cleavage.[2]

  • Key Enzymes: The specific enzymes involved include CYP2D6, CYP1A2, and CYP2C9.[27]

  • Major Metabolites: The principal metabolites identified in urine are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[2][28] These metabolites can also undergo further biotransformation, including N-acetylation and O-glucuronidation, to form water-soluble conjugates that are readily excreted.[2][29] Approximately 60% of a dose is eliminated in the urine and 40% in feces.[27]

G Doxylamine Doxylamine Desmethyl N-desmethyldoxylamine Doxylamine->Desmethyl CYP-mediated N-demethylation N_Oxide Doxylamine N-oxide Doxylamine->N_Oxide N-oxidation Conjugates Glucuronide & Acetyl Conjugates Doxylamine->Conjugates Didesmethyl N,N-didesmethyldoxylamine Desmethyl->Didesmethyl CYP-mediated N-demethylation Desmethyl->Conjugates Didesmethyl->Conjugates Excretion Urinary & Fecal Excretion Conjugates->Excretion

Caption: Primary metabolic pathways of doxylamine.

Key Experimental Protocols

The quantification and identification of doxylamine succinate in bulk materials and pharmaceutical dosage forms are routinely performed using spectrophotometric and chromatographic techniques.

5.1 Protocol: Quantification by UV-Vis Spectrophotometry

This method is based on the measurement of UV absorbance and is suitable for routine quality control.[2][24]

  • Objective: To determine the concentration of doxylamine succinate in a sample.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Reagents and Materials:

    • Doxylamine Succinate Reference Standard

    • Solvent: Distilled water or 0.1 N NaOH[23][24]

    • Volumetric flasks and pipettes

    • Quartz cuvettes

  • Methodology:

    • Standard Stock Solution Preparation: Accurately weigh 10 mg of the Doxylamine Succinate Reference Standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a concentration of 100 µg/mL.[24]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within a linear range (e.g., 10-60 µg/mL).[24][30]

    • Sample Preparation: For a tablet formulation, accurately weigh and grind a sufficient number of tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of doxylamine succinate to a 100 mL volumetric flask. Add approximately 70 mL of solvent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume. Filter the solution to remove insoluble excipients.[23]

    • Spectrophotometric Analysis:

      • Set the spectrophotometer to scan the UV range. Determine the wavelength of maximum absorbance (λmax), which should be approximately 260-262 nm.[22][24]

      • Measure the absorbance of each working standard solution and the prepared sample solution at the λmax.

    • Data Analysis:

      • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99.[24]

      • Use the absorbance of the sample solution and the regression equation to calculate the concentration of doxylamine succinate in the sample.

G Start Start: Weigh Sample/Standard Dissolve Dissolve in Solvent & Sonicate Start->Dissolve Dilute Dilute to Final Volume (Volumetric Flask) Dissolve->Dilute Filter Filter Sample Solution (if necessary) Dilute->Filter Measure Measure Absorbance at λmax (~262 nm) Filter->Measure Analyze Calculate Concentration (vs. Calibration Curve) Measure->Analyze End End Analyze->End

Caption: General workflow for UV-Vis spectrophotometry.

5.2 Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method for stability-indicating assays and analysis in complex matrices.[31] The following is a robust method adapted from published procedures.[32][33]

  • Objective: To separate and quantify doxylamine succinate in the presence of other components.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5-µm particle size), and data acquisition software.[33]

  • Reagents and Materials:

    • Doxylamine Succinate Reference Standard

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic Acid (TFA) or Phosphate Buffer

    • Water (HPLC grade)

    • Syringe filters (e.g., 0.45 µm)

  • Chromatographic Conditions (Example): [32]

    • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm)

    • Mobile Phase A: DI Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A time-based gradient can be optimized (e.g., starting at 95% B, moving to 50% B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 2 µL

  • Methodology:

    • Mobile Phase Preparation: Prepare the mobile phase components as specified. Degas the solvents before use.

    • Standard Solution Preparation: Prepare a stock solution of Doxylamine Succinate Reference Standard in a suitable diluent (e.g., 50:50 Mobile Phase A/B). Prepare working standards by serial dilution.

    • Sample Preparation: Grind a tablet and transfer an amount equivalent to 25 mg of doxylamine succinate to a 50 mL volumetric flask. Add diluent, sonicate for 10 minutes, and dilute to volume. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[32]

    • System Suitability: Before sample analysis, inject a standard solution multiple times to verify system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates).

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis: Identify the doxylamine peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of doxylamine in the sample by comparing the peak area of the sample to the peak area of a known standard.

Conclusion

Doxylamine succinate is a well-characterized ethanolamine antihistamine whose therapeutic utility is derived from its molecular structure, which allows it to act as a potent H1 receptor antagonist. Its physicochemical properties, including high water solubility and defined melting point, are crucial for its pharmaceutical formulation. A thorough understanding of its mechanism of action, metabolic fate, and the analytical methods used for its quantification is essential for its continued safe and effective use in clinical applications and for the development of new drug products.

References

In Vitro Binding Affinity of Doxylamine to Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) is a first-generation antihistamine belonging to the ethanolamine (B43304) class, widely recognized for its potent antagonist activity at the histamine (B1213489) H1 receptor.[1][2] This activity is the primary mechanism behind its therapeutic use in treating allergies and its sedative properties that make it effective as a hypnotic.[3][4] As a first-generation antihistamine, doxylamine can cross the blood-brain barrier, leading to effects on the central nervous system. This technical guide provides an in-depth overview of the in vitro binding affinity of doxylamine to the four known histamine receptor subtypes (H1, H2, H3, and H4), details the experimental protocols for determining these affinities, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of doxylamine is highly selective for the histamine H1 receptor, with significantly lower affinity for the H2, H3, and H4 receptor subtypes. This selectivity is crucial for its targeted therapeutic action. The affinity is typically expressed by the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.

Receptor SubtypeLigandKᵢ (nM)Species/TissueReference
Histamine H1 Doxylamine1.3Human[5]
Histamine H2 Doxylamine> 10,000Human[6]
Histamine H3 Doxylamine> 10,000Human[7]
Histamine H4 Doxylamine> 10,000Human[6]

Note: Kᵢ values can vary based on experimental conditions such as radioligand choice, tissue preparation, and assay buffer composition.[5]

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[8] This method measures the ability of an unlabeled test compound (doxylamine) to displace a radiolabeled ligand that is specifically bound to the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of doxylamine for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells transiently expressing the human H1 receptor (e.g., HEK293T cells) or from tissue homogenates with high receptor density.[9][10]

  • Radioligand: A tritiated H1 receptor antagonist with high affinity, such as [³H]-mepyramine.[9][11]

  • Test Compound: Doxylamine succinate, prepared in serial dilutions.[12]

  • Assay Buffer: Typically 50 mM Tris-HCl or Na₂HPO₄/KH₂PO₄, pH 7.4.[11]

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a structurally different, unlabeled H1 antagonist like mianserin (B1677119) to determine binding to non-receptor sites.[9][11]

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound from free radioligand.[11][13]

  • Detection: Liquid scintillation cocktail and a scintillation counter to measure radioactivity.[11]

Workflow:

Radioligand_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Receptor Membranes (e.g., HEK293-H1R) Incubation_Mix Combine membranes, radioligand, and doxylamine (or buffer or NSB control). Incubate to reach equilibrium (e.g., 60 min at 30°C). Membrane_Prep->Incubation_Mix Radioligand Radioligand ([³H]-mepyramine) Radioligand->Incubation_Mix Doxylamine Test Compound (Doxylamine dilutions) Doxylamine->Incubation_Mix Filtration Rapid vacuum filtration through glass fiber filters to trap membranes. Incubation_Mix->Filtration Scintillation Measure radioactivity on filters using liquid scintillation counting. Filtration->Scintillation Data_Analysis Calculate IC₅₀ from competition curve. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. Scintillation->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated in wells with the radioligand (at a concentration near its dissociation constant, Kₑ) and varying concentrations of doxylamine.[8][13]

  • Equilibrium: The mixture is incubated for a sufficient time (e.g., 60-240 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[9][11]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are immediately washed with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured by a scintillation counter.[11]

Data Analysis:

  • The concentration of doxylamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[11]

Signaling Pathways and Mechanism of Action

Histamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects.[14] Doxylamine's therapeutic and side effects are a direct result of its interaction with the H1 receptor signaling pathway.

  • Histamine H1 Receptor: The H1 receptor is coupled to a Gq/11 G-protein.[15] Upon activation by histamine, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] Doxylamine acts as an inverse agonist, binding to the H1 receptor and preventing this cascade, thereby blocking histamine-induced effects like smooth muscle contraction and increased vascular permeability.[1][16]

Caption: Doxylamine blocks the H1 receptor signaling pathway.

References

Unraveling the Genetic Safety Profile of Doxylamine Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of doxylamine (B195884) succinate (B1194679), a widely used antihistamine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of key toxicological endpoints, detailed experimental methodologies, and a summary of available data.

Executive Summary

Doxylamine succinate has been evaluated in a battery of standard genotoxicity assays. The collective evidence suggests that doxylamine succinate is not mutagenic in bacterial systems (Ames test) and does not induce sister chromatid exchanges in mammalian cells. However, some studies indicate a potential for clastogenicity, or chromosome-damaging effects, at high concentrations in mammalian cells, as evidenced by a small, dose-dependent increase in chromosomal aberrations in mouse embryos. In vivo micronucleus tests in hamster bone marrow and fetal mouse blood have yielded negative results.

Data Presentation: Genotoxicity and Mutagenicity of Doxylamine Succinate

The following tables summarize the available quantitative and qualitative data from key genotoxicity studies on doxylamine succinate.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

Tester StrainMetabolic Activation (S9)Concentration Range (µ g/plate )ResultReference
S. typhimurium TA98With and WithoutNot SpecifiedNegative[1]
S. typhimurium TA100With and WithoutNot SpecifiedNegative[1]
S. typhimurium TA1535With and WithoutNot SpecifiedNegative[1]
S. typhimurium TA1537With and WithoutNot SpecifiedNegative[1]
E. coli WP2 uvrAWith and WithoutNot SpecifiedNegative[1]
Data from the National Toxicology Program (NTP). Specific concentrations and revertant colony counts were not detailed in the summary data.[1]

Table 2: In Vitro Mammalian Cell Assays

AssayCell TypeMetabolic Activation (S9)Concentration RangeResultReference
Sister Chromatid ExchangeHuman LymphocytesNot SpecifiedNot SpecifiedNegative[2]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsNot SpecifiedNot SpecifiedNegative[1]

Table 3: In Vivo Mammalian Genotoxicity Assays

AssayTest SystemExposureObservationResultReference
Chromosomal AberrationMouse EmbryosTransplacentalSmall, dose-dependent inductionPositive[2]
Micronucleus TestChinese Hamster Bone MarrowIn vivoNo increase in micronucleiNegative[2]
Micronucleus TestFetal Mouse BloodTransplacentalNo increase in micronucleiNegative[2]
Sister Chromatid ExchangeMouse EmbryosTransplacentalNo induction of SCENegative[2]

Experimental Protocols

The following sections detail the generalized methodologies for the key genotoxicity assays cited. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is chosen to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of induced rodents, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to a range of concentrations of doxylamine succinate, along with a vehicle control (negative control) and a known mutagen (positive control).

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the essential amino acid) is counted for each concentration and compared to the control groups. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[1]

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[3]

  • Exposure: The cell cultures are treated with at least three concentrations of doxylamine succinate for a defined period, both with and without S9 metabolic activation.[3]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. The percentage of cells with aberrations is calculated for each concentration and compared to controls.[3]

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing erythrocytes for the presence of micronuclei.

  • Animal Dosing: Typically, rodents (mice or rats) are administered doxylamine succinate, usually via oral gavage or intraperitoneal injection, at a range of dose levels.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow is extracted from the femur or peripheral blood is collected.

  • Slide Preparation: The bone marrow or blood cells are smeared onto microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis of a sufficient number of cells for each animal.

  • Data Analysis: The incidence of micronucleated cells in the treated groups is compared with that in the vehicle control group. A statistically significant, dose-dependent increase indicates a positive result.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain Select Bacterial Strains (e.g., S. typhimurium) mix Combine Bacteria, Test Article, and S9 Mix (or buffer) strain->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix test_article Prepare Doxylamine Succinate Concentrations test_article->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate for 48-72 hours at 37°C plate->incubate count Count Revertant Colonies incubate->count result Compare to Controls and Determine Mutagenicity count->result

Caption: Workflow of the Ames Test for mutagenicity assessment.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_processing Cell Processing cluster_analysis Analysis culture Culture Mammalian Cells (e.g., CHO) expose Expose Cells to Doxylamine Succinate (+/- S9 activation) culture->expose arrest Add Metaphase Arresting Agent (e.g., Colcemid) expose->arrest harvest Harvest, Hypotonic Treatment, and Fixation arrest->harvest slide_prep Prepare Microscope Slides and Stain Chromosomes harvest->slide_prep microscopy Microscopic Analysis of Metaphase Spreads slide_prep->microscopy score Score for Chromosomal Aberrations microscopy->score analyze Statistical Analysis and Interpretation score->analyze

Caption: Workflow of the in vitro Chromosomal Aberration Test.

Micronucleus_Test_Workflow cluster_in_vivo In Vivo Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis dosing Administer Doxylamine Succinate to Rodents sampling Collect Bone Marrow or Peripheral Blood dosing->sampling smear Prepare and Stain Slides sampling->smear microscopy Microscopic Examination smear->microscopy count Score Frequency of Micronucleated Polychromatic Erythrocytes microscopy->count analysis Statistical Comparison to Control Group count->analysis

Caption: Workflow of the in vivo Micronucleus Test.

Conclusion

Based on the available data, doxylamine succinate does not appear to be a bacterial or gene mutagen. The evidence for clastogenicity is observed in an in vivo mouse embryo model, suggesting a potential for chromosomal damage at high concentrations. However, in vivo micronucleus assays in adult and fetal hematopoietic cells were negative. This pattern of results indicates that while there may be a weak clastogenic potential under certain conditions, the overall risk of genotoxicity in humans is likely low, though it warrants careful consideration in a comprehensive safety assessment. Further studies providing detailed quantitative data for the chromosomal aberration assay could provide greater clarity on the dose-response relationship and the threshold for this effect.

References

An In-depth Technical Guide on the Core Mechanism of Action of Doxylamine Succinate and Pyridoxine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the individual and combined mechanisms of action of doxylamine (B195884) succinate (B1194679) and pyridoxine (B80251) hydrochloride, a combination therapy widely utilized for the management of nausea and vomiting of pregnancy (NVP). Doxylamine succinate, a first-generation ethanolamine (B43304) antihistamine, primarily functions as a potent histamine (B1213489) H1 receptor antagonist with additional anticholinergic properties. Its ability to cross the blood-brain barrier contributes to its sedative and antiemetic effects. Pyridoxine hydrochloride, or vitamin B6, is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), plays a vital role in a vast array of metabolic processes, most notably the synthesis of key neurotransmitters. This document synthesizes the current understanding of their pharmacodynamics, presents quantitative data on receptor binding and enzyme kinetics, details relevant experimental methodologies, and visualizes the core signaling and metabolic pathways.

Doxylamine Succinate: Mechanism of Action

Doxylamine succinate's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, exerting its effects on the central nervous system (CNS).[3][4] This CNS penetration is crucial for its antiemetic and sedative properties.[3][5]

Histamine H1 Receptor Antagonism

Histamine, a key neurotransmitter, is involved in the regulation of the sleep-wake cycle and the emetic response.[3] Doxylamine competitively binds to H1 receptors, preventing histamine from exerting its effects.[1] This antagonism in the CNS is believed to be the primary driver of its efficacy in treating NVP and insomnia.[5] The inhibition of histaminergic signaling to the vomiting center in the medulla is a key component of its anti-nausea and antiemetic action.[5]

Anticholinergic Activity

In addition to its antihistaminic effects, doxylamine succinate also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][6] This action contributes to its sedative effects and can also lead to common side effects such as dry mouth and drowsiness.[3]

Quantitative Data: Receptor Binding Affinities

The binding affinity of doxylamine to various receptors has been quantified through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate a higher binding affinity.

Receptor TargetDoxylamine Kᵢ (nM)
Histamine H11.3[6]
Muscarinic M1490
Muscarinic M22100
Muscarinic M3650
Muscarinic M4380
Muscarinic M5180

Data sourced from primary literature and compiled in publicly available databases.

Pyridoxine Hydrochloride: Mechanism of Action

Pyridoxine hydrochloride (Vitamin B6) is a prodrug that is converted in the body to its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[7][8] PLP is a critical cofactor for over 140 enzymatic reactions, playing a central role in amino acid metabolism and neurotransmitter synthesis.[9]

Role as a Coenzyme in Neurotransmitter Synthesis

The antiemetic properties of pyridoxine are thought to be linked to its role in the synthesis of several key neurotransmitters that can influence nausea and vomiting.[7] PLP is an essential cofactor for aromatic L-amino acid decarboxylase, the enzyme responsible for the final step in the synthesis of serotonin (B10506) (from 5-hydroxytryptophan) and dopamine (B1211576) (from L-DOPA).[10] It is also a cofactor for glutamate (B1630785) decarboxylase, which synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[11] An imbalance in these neurotransmitter systems has been implicated in the pathophysiology of NVP.

Quantitative Data: PLP-Dependent Enzyme Kinetics

The following table summarizes the kinetic parameters for key human PLP-dependent enzymes involved in neurotransmitter synthesis. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Aromatic L-amino acid decarboxylaseL-DOPA~0.1-0.5Variable
Aromatic L-amino acid decarboxylase5-HTP~0.05-0.2Variable
Glutamate decarboxylaseL-Glutamate~1-5Variable

Note: Kinetic parameters can vary significantly based on experimental conditions, including pH, temperature, and the source of the enzyme.

Combined Mechanism of Action in Nausea and Vomiting of Pregnancy (NVP)

While the precise synergistic mechanism of doxylamine and pyridoxine in treating NVP is not fully elucidated, it is believed to result from their complementary actions on different pathways involved in the emetic reflex.[2][12] Doxylamine directly antagonizes H1 receptors in the CNS, which are known to be involved in the vestibular and chemoreceptor trigger zone pathways of nausea and vomiting.[13] Pyridoxine, by facilitating the synthesis of key neurotransmitters, may help to restore a neurochemical balance that is disrupted during pregnancy, potentially at the level of the vomiting center itself.[14] The combination, therefore, offers a multi-targeted approach to alleviating the symptoms of NVP.[2]

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

  • Membranes from cells expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Test compound (e.g., doxylamine succinate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, [³H]mepyramine, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled H1 antagonist (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

PLP-Dependent Enzyme Activity Assay (Coupled Spectrophotometric Method)

This protocol outlines a general method for measuring the activity of a PLP-dependent transaminase.

Materials:

  • Purified PLP-dependent enzyme (e.g., aspartate aminotransferase).

  • Substrates (e.g., L-aspartate and α-ketoglutarate).

  • PLP.

  • Coupling enzyme (e.g., malate (B86768) dehydrogenase).

  • NADH.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrates (except one to initiate the reaction), PLP, NADH, and the coupling enzyme in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the final substrate or the PLP-dependent enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

  • Perform kinetic analyses by varying the substrate concentrations to determine Km and Vmax.

Visualizations of Core Pathways

Doxylamine Succinate Signaling Pathway

doxylamine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq/11-coupled) Histamine->H1_Receptor Activates Doxylamine Doxylamine Doxylamine->H1_Receptor Antagonizes Gq_alpha Gαq H1_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Emesis Signal) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Doxylamine antagonizes the H1 receptor, blocking histamine-induced signaling.

Pyridoxine Hydrochloride Metabolic Pathway

pyridoxine_pathway Pyridoxine_HCl Pyridoxine HCl (Vitamin B6) Pyridoxine Pyridoxine Pyridoxine_HCl->Pyridoxine PNP Pyridoxine-5'-Phosphate Pyridoxine->PNP ATP -> ADP Pyridoxal_Kinase Pyridoxal Kinase PLP Pyridoxal-5'-Phosphate (Active Coenzyme) PNP->PLP FMN -> FMNH₂ PNP_Oxidase PNP Oxidase

Caption: Metabolic activation of pyridoxine to its coenzyme form, PLP.

Combined Effect on Neurotransmitter Synthesis and NVP

combined_effect cluster_doxylamine Doxylamine Action cluster_pyridoxine Pyridoxine Action Doxylamine Doxylamine H1_Antagonism H1 Receptor Antagonism (CNS) Doxylamine->H1_Antagonism Pyridoxine Pyridoxine (PLP) Neurotransmitter_Synthesis ↑ Neurotransmitter Synthesis (GABA, Serotonin) Pyridoxine->Neurotransmitter_Synthesis NVP Nausea & Vomiting of Pregnancy H1_Antagonism->NVP Inhibits Neurotransmitter_Synthesis->NVP Modulates/Inhibits

Caption: Complementary actions of doxylamine and pyridoxine in alleviating NVP.

References

The Dichotomy of Doxylamine Succinate: A Technical Guide to its Sedative and Antiemetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884) succinate (B1194679), a first-generation ethanolamine (B43304) antihistamine, exhibits a well-documented dual efficacy as both a sedative and an antiemetic. This technical guide provides an in-depth analysis of the distinct pharmacological mechanisms that underpin these two primary therapeutic effects. By examining its receptor binding affinities, downstream signaling pathways, and the relevant experimental models used for its evaluation, this document aims to offer a comprehensive resource for researchers and drug development professionals. Quantitative data are presented in structured tables for comparative analysis, and key cellular and systemic pathways are visualized using Graphviz diagrams to elucidate the complex interplay of factors governing its sedative versus antiemetic properties.

Introduction

Doxylamine succinate has been in clinical use for decades, primarily for the short-term management of insomnia and for the treatment of nausea and vomiting of pregnancy (NVP) when combined with pyridoxine.[1][2] Its therapeutic versatility stems from its ability to antagonize multiple receptor systems, principally histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[3][4] Understanding the nuanced differences in its mechanism of action for sedation and antiemesis is critical for optimizing its clinical application and for the development of future therapeutics with improved specificity.

Comparative Pharmacodynamics: Sedative vs. Antiemetic Effects

The sedative and antiemetic properties of doxylamine succinate are a direct consequence of its interaction with specific G-protein coupled receptors in the central nervous system (CNS).

Receptor Binding Affinities

The differential effects of doxylamine can be partly attributed to its binding affinities for various receptors. The inhibitory constant (Ki) is a measure of the concentration of a drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Receptor TargetDoxylamine Kᵢ (nM)Primary Associated EffectReference
Histamine H11.3Sedation, Antiemetic[5]
Muscarinic M1130Antiemetic, Anticholinergic Side Effects[5]
Muscarinic M2200Antiemetic, Anticholinergic Side Effects[5]
Muscarinic M3Not ReportedAnticholinergic Side Effects
Muscarinic M4Not ReportedAnticholinergic Side Effects
Muscarinic M5Not ReportedAnticholinergic Side Effects

Table 1: Doxylamine Succinate Receptor Binding Affinities

As indicated in Table 1, doxylamine exhibits a significantly higher affinity for the histamine H1 receptor compared to the muscarinic receptors. This potent H1 receptor antagonism is the primary driver of its sedative effects.

Mechanism of Sedation

The sedative effect of doxylamine is primarily mediated by its inverse agonism at histamine H1 receptors in the CNS.[3][6] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness. By crossing the blood-brain barrier, doxylamine blocks the action of histamine, leading to a state of drowsiness and facilitating sleep onset.[6]

Sedative_Pathway Doxylamine Doxylamine Succinate H1R Histamine H1 Receptor (CNS) Doxylamine->H1R Antagonism Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Decreased Neuronal Excitability Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Sedation Sedation Neuronal_Excitation->Sedation

Diagram 1: Doxylamine's Sedative Signaling Pathway
Mechanism of Antiemesis

The antiemetic action of doxylamine is more complex, involving the antagonism of both histamine H1 and muscarinic M1/M2 receptors in the brainstem's vomiting center and the chemoreceptor trigger zone (CTZ).[1][4] The vomiting reflex is a complex process coordinated by the nucleus tractus solitarius (NTS) in the medulla, which receives inputs from the CTZ, vestibular system, and gastrointestinal tract. By blocking H1 and muscarinic receptors in these areas, doxylamine effectively suppresses the signaling cascades that lead to nausea and vomiting.

Antiemetic_Pathway cluster_CNS Central Nervous System VC Vomiting Center (Medulla) Emesis Emesis (Nausea & Vomiting) VC->Emesis Inhibition CTZ Chemoreceptor Trigger Zone (CTZ) Doxylamine Doxylamine Succinate H1R H1 Receptor Antagonism Doxylamine->H1R MR Muscarinic Receptor (M1, M2) Antagonism Doxylamine->MR H1R->VC H1R->CTZ MR->VC MR->CTZ

Diagram 2: Doxylamine's Antiemetic Mechanism of Action

Dose-Response Relationship

IndicationTypical Adult DoseFrequencyReference
Insomnia25 mgOnce daily at bedtime[1][7]
Nausea and Vomiting of Pregnancy (in combination with Pyridoxine HCl 10mg)10-20 mg (of doxylamine succinate)Two to four times daily[8][9]

Table 2: Clinical Dosing of Doxylamine Succinate

The typical dose for sedation (25 mg) is higher than the individual doses used for antiemesis (10-20 mg), although the total daily dose for NVP can exceed the sedative dose. This suggests that a higher threshold of H1 receptor occupancy in the CNS may be required to induce sleep compared to the level of H1 and muscarinic receptor blockade needed to suppress nausea and vomiting.

Experimental Protocols for Efficacy Evaluation

The sedative and antiemetic properties of doxylamine are assessed using distinct experimental models and clinical trial methodologies.

Assessment of Sedative Effects

Preclinical Models:

  • Rodent models: Measurement of locomotor activity, sleep latency, and sleep duration.

Clinical Trials:

  • Polysomnography (PSG): The gold standard for measuring sleep architecture, including sleep onset latency, total sleep time, and sleep stages.

  • Psychomotor Vigilance Task (PVT): A sensitive measure of sustained attention and reaction time, which are impaired by sedative drugs.[10][11]

  • Subjective Sleep Scales: Tools like the Karolinska Sleepiness Scale (KSS) and visual analog scales (VAS) are used for patient-reported outcomes of sleepiness and sleep quality.

Sedation_Workflow cluster_protocol Sedation Assessment Protocol Subject Human Subject Dosing Doxylamine Administration Subject->Dosing PSG Polysomnography (Sleep Architecture) Dosing->PSG PVT Psychomotor Vigilance Task Dosing->PVT Subjective Subjective Scales (KSS, VAS) Dosing->Subjective Data Data Analysis PSG->Data PVT->Data Subjective->Data

Diagram 3: Experimental Workflow for Sedation Assessment
Assessment of Antiemetic Effects

Preclinical Models:

  • Ferret and Musk Shrew (Suncus murinus) models: These are the preferred animal models for studying emesis as they possess a vomiting reflex, unlike rodents. Emetic challenges with agents like cisplatin (B142131) or apomorphine (B128758) are used to induce vomiting, and the efficacy of the antiemetic is measured by the reduction in the number of retches and vomits.

Clinical Trials:

  • Pregnancy-Unique Quantification of Emesis and Nausea (PUQE) Score: A validated scoring system used in clinical trials for NVP. It assesses the severity of nausea, vomiting, and retching over a 24-hour period.[12][13][14]

Antiemetic_Workflow cluster_protocol Antiemetic Assessment Protocol (NVP) Patient Pregnant Patient with NVP Dosing Doxylamine/Pyridoxine Administration Patient->Dosing PUQE PUQE Score Assessment Dosing->PUQE Data Data Analysis PUQE->Data

Diagram 4: Experimental Workflow for Antiemetic Assessment in NVP

Conclusion

The sedative and antiemetic effects of doxylamine succinate, while both clinically significant, arise from distinct yet overlapping pharmacological mechanisms. Its profound sedative properties are predominantly a result of high-affinity antagonism of central histamine H1 receptors. In contrast, its antiemetic efficacy is achieved through a dual blockade of both histamine H1 and muscarinic receptors in key areas of the brainstem that regulate the emetic reflex. The differentiation in clinical dosing for these two indications further highlights the distinct dose-response relationships governing each effect. A thorough understanding of these divergent pathways and the specific experimental protocols used to evaluate them is paramount for the continued development and targeted application of doxylamine and future compounds with similar multimodal actions. Further research directly comparing the sedative and antiemetic potencies of doxylamine at a quantitative level (e.g., ED50) would provide a more complete understanding of its therapeutic profile.

References

The Sedative Story: An In-depth Technical Guide to the Historical Development of Doxylamine Succinate for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884) succinate (B1194679), a first-generation antihistamine, has a long-standing history in the management of short-term insomnia. Its journey from an allergy medication to a widely available over-the-counter sleep aid is a compelling narrative of pharmacological repurposing. This technical guide provides a comprehensive overview of the historical development of doxylamine succinate for insomnia, detailing its synthesis, mechanism of action, pivotal clinical evaluations, and regulatory milestones. Through a meticulous review of historical data, this document offers researchers and drug development professionals a thorough understanding of the scientific foundation that established doxylamine succinate as a staple in symptomatic sleep management.

Introduction: From Allergies to Somnolence

Doxylamine was first described in the late 1940s as part of the initial wave of antihistamine discovery.[1] Belonging to the ethanolamine (B43304) class of antihistamines, it was initially developed to treat allergic reactions.[2] However, its pronounced sedative effects, a common characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier, quickly became apparent.[1][2] This sedative property paved the way for its investigation and eventual establishment as a non-prescription hypnotic for the short-term relief of insomnia. In 1978, the U.S. Food and Drug Administration (FDA) approved doxylamine succinate as an over-the-counter (OTC) sleep aid, a status it maintains to this day.

Chemical Synthesis and Properties

Doxylamine succinate is the succinic acid salt of doxylamine. The synthesis of doxylamine has been documented through various methods, with a common historical pathway involving a Grignard reaction.

Experimental Protocol: Synthesis of Doxylamine

A prevalent historical synthesis method involves the following key steps:

  • Grignard Reagent Formation: Bromobenzene is reacted with magnesium metal in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, phenylmagnesium bromide.

  • Addition to 2-Acetylpyridine: The Grignard reagent is then added to 2-acetylpyridine. This reaction results in the formation of 2-pyridylphenylmethyl carbinol.

  • Etherification: The resulting alcohol, 2-pyridylphenylmethyl carbinol, is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base, such as sodium amide, to form the doxylamine free base.

  • Salt Formation: Finally, the doxylamine base is reacted with succinic acid to yield the more stable and water-soluble salt, doxylamine succinate.

This synthesis route is a directional reaction that historically provided a reliable method for producing doxylamine.

Mechanism of Action: Antagonism of the Histamine (B1213489) H1 Receptor

The primary mechanism underlying the sedative effects of doxylamine succinate is its antagonism of the histamine H1 receptor in the central nervous system (CNS).[3] Histamine is a key neurotransmitter involved in promoting wakefulness.[3] By blocking the H1 receptor, doxylamine inhibits the wake-promoting signals of histamine, leading to drowsiness and a reduction in sleep latency.[3]

Signaling Pathway of H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. Doxylamine, as an antagonist, prevents the initiation of this signaling cascade.

dot

H1_Receptor_Signaling Doxylamine Doxylamine Succinate H1R Histamine H1 Receptor (Gq-coupled) Doxylamine->H1R G_protein Gq Protein (α, β, γ subunits) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness PKC->Neuronal_Excitation Leads to

Caption: Doxylamine succinate's mechanism of action.

Historical Clinical Evaluation

The establishment of doxylamine succinate as an effective hypnotic was supported by early clinical trials. One of the pivotal studies was a double-blind, placebo-controlled study conducted by Rickels and colleagues in 1984, which assessed its efficacy in patients with insomnia.

Key Clinical Trial: Rickels et al. (1984)

While the full text of this seminal study is not widely available, published summaries and citations provide insight into its methodology and findings.

  • Objective: To evaluate the efficacy of doxylamine succinate as a hypnotic in insomniac patients in a family practice setting.

  • Design: Double-blind, placebo-controlled study.

  • Participants: Patients experiencing mild to moderate insomnia.

  • Intervention: Doxylamine succinate (25 mg) or placebo administered at bedtime.

  • Key Findings (as reported in subsequent literature):

    • Doxylamine succinate was found to be significantly more effective than placebo in improving various sleep parameters.

    • One review of clinical studies reported that in subjects with mild to moderate insomnia, 25 mg of doxylamine succinate reduced the time to fall asleep, decreased the number of nighttime awakenings, and increased the duration of sleep by an average of 27%.[2]

Summary of Efficacy Data from Early Clinical Evaluations

The following table summarizes the general findings on the efficacy of doxylamine succinate from historical clinical data.

ParameterEffect of Doxylamine Succinate (25 mg)
Sleep Latency Significant reduction compared to placebo
Total Sleep Time Significant increase compared to placebo (an average increase of 27% reported in one review)[2]
Number of Awakenings Significant reduction compared to placebo
Sleep Quality Subjective improvements reported by patients
Side Effect Profile in Early Clinical Trials

The side effect profile of doxylamine succinate observed in early clinical trials is consistent with its classification as a first-generation antihistamine.

Side EffectReported Frequency
Drowsiness/Sedation Most common
Dry Mouth Common
Dizziness Reported
Constipation Reported

Regulatory Approval and Market Introduction

Based on the evidence from clinical studies demonstrating its efficacy and a manageable side effect profile for short-term use, doxylamine succinate was approved by the U.S. FDA in 1978 for over-the-counter sale as a nighttime sleep-aid. This made it one of the few non-prescription medications available to the public for the symptomatic treatment of insomnia.

Conclusion

The historical development of doxylamine succinate for insomnia exemplifies a successful repurposing of a drug based on its pharmacological profile. From its origins as an antihistamine, its sedative properties were recognized and rigorously evaluated in clinical trials, leading to its establishment as a safe and effective over-the-counter treatment for short-term sleep disturbances. Its enduring presence in the market is a testament to the foundational scientific and clinical work conducted in the mid-20th century. For drug development professionals, the story of doxylamine succinate serves as a valuable case study in identifying and leveraging secondary pharmacological effects for new therapeutic indications.

References

The Role of Doxylamine in Modulating Sleep Architecture: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the role of doxylamine (B195884), a first-generation antihistamine, in modulating sleep architecture in animal models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of sleep-modifying compounds. This document synthesizes available data on doxylamine's effects on sleep patterns, details common experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Doxylamine is an ethanolamine-based antihistamine that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, which plays a crucial role in the promotion of wakefulness.[1][2] By blocking this receptor, doxylamine exerts a sedative effect. Additionally, doxylamine exhibits anticholinergic properties by acting as an antagonist of muscarinic acetylcholine (B1216132) receptors, which may also contribute to its sleep-promoting effects.[1][3] This guide delves into the preclinical evidence from animal models that elucidates the specific changes in sleep architecture induced by doxylamine.

Quantitative Effects of Doxylamine on Sleep Architecture in Animal Models

While specific quantitative data for doxylamine's effects on sleep architecture in animal models is not abundantly available in the public domain, studies on first-generation antihistamines, a class to which doxylamine belongs, provide valuable insights. These studies consistently demonstrate a significant alteration in sleep patterns in rodents.

First-generation H1-receptor antagonists have been shown to decrease sleep latency and increase the duration of slow-wave sleep (SWS), a component of non-rapid eye movement (NREM) sleep.[4] Conversely, a decrease in rapid eye movement (REM) sleep is often observed.[4] For instance, studies with the first-generation antihistamine d-chlorpheniramine (d-CPA) in rats showed a dose-dependent increase in NREM sleep and a decrease in REM sleep within a specific dose range.[5] Higher doses of some first-generation antihistamines, however, have been reported to paradoxically decrease NREM sleep and promote wakefulness, suggesting complex dose-response relationships.[4][5]

Table 1: General Effects of First-Generation H1 Antihistamines on Sleep Architecture in Rodent Models

Sleep ParameterEffect
Sleep LatencyDecreased
Total Sleep TimeGenerally Increased
NREM SleepIncreased (particularly Slow-Wave Sleep)
REM SleepDecreased
WakefulnessDecreased (at therapeutic doses)

Note: This table represents a summary of general findings for first-generation antihistamines and may not reflect the precise effects of doxylamine across all potential dosages and animal models. Further doxylamine-specific research is required to populate a detailed quantitative table.

Experimental Protocols

The investigation of doxylamine's impact on sleep architecture in animal models typically employs electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

Animal Models

Commonly used animal models for sleep research include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6).[4][5][6] The choice of species and strain can be critical as genetic background can influence sleep patterns and drug responses.

Surgical Implantation of Electrodes

A standard procedure for in-depth sleep analysis involves the surgical implantation of electrodes for polysomnography.[5][7]

  • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine).

  • EEG Electrodes: Stainless steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record the electroencephalogram.

  • EMG Electrodes: Flexible wire electrodes are inserted into the nuchal (neck) muscles to record the electromyogram, which is crucial for differentiating between REM sleep (characterized by muscle atonia) and other sleep-wake states.

  • Recovery: A post-surgical recovery period of at least one week is essential to ensure the animal has fully recovered before the commencement of any experimental procedures.

Doxylamine Administration and Sleep Recording
  • Acclimatization: Prior to the experiment, animals are acclimatized to the recording chambers and tethering system to minimize stress-induced sleep disturbances.

  • Dosing: Doxylamine succinate (B1194679) is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection or oral gavage. Dose-response studies are crucial to characterize the full pharmacological profile of the compound.

  • Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) to capture both the active and inactive phases of the animal's sleep-wake cycle. Data is typically amplified, filtered, and digitized for computer-based analysis.

Data Analysis
  • Sleep Scoring: The recorded EEG and EMG data are scored in short epochs (e.g., 10-30 seconds) and classified into distinct sleep-wake states: wakefulness, NREM sleep, and REM sleep. This can be done manually by a trained scorer or with the assistance of automated sleep scoring software.

  • Sleep Architecture Parameters: Key parameters are quantified, including:

    • Total sleep time

    • Sleep efficiency (total sleep time / total recording time)

    • Sleep latency (time from lights off or drug administration to the first epoch of sustained sleep)

    • Duration and percentage of wakefulness, NREM sleep, and REM sleep

    • Number and duration of sleep/wake bouts

  • Spectral Analysis: Quantitative EEG (qEEG) analysis is often performed to examine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) within each sleep stage. For instance, an increase in delta power during NREM sleep is indicative of deeper, more restorative sleep.[8][9]

Signaling Pathways and Visualizations

Doxylamine's primary mechanism of action is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1][10] This antagonism prevents histamine from exerting its wake-promoting effects in the brain.

Histamine H1 Receptor Signaling in Wakefulness

Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus project throughout the brain and release histamine, which binds to H1 receptors on post-synaptic neurons.[11] The H1 receptor is coupled to a Gq/11 G-protein.[12] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to neuronal depolarization and increased neuronal excitability, promoting a state of wakefulness.[12]

Histamine_Wakefulness_Pathway cluster_presynaptic Histaminergic Neuron (TMN) cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Neuronal Depolarization & Excitation Ca2->Depolarization PKC->Depolarization Wakefulness Wakefulness Depolarization->Wakefulness

Caption: Histamine H1 Receptor Signaling Pathway in Wakefulness.
Doxylamine's Modulation of the Histamine H1 Receptor Pathway

Doxylamine, as an antagonist, binds to the H1 receptor but does not activate it. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to neuronal excitation. This inhibition of the wake-promoting histaminergic system results in a shift towards a state of reduced arousal and sleep.

Doxylamine_Action_Pathway cluster_presynaptic Histaminergic Neuron (TMN) cluster_postsynaptic Postsynaptic Neuron Histamine Histamine Block Histamine->Block Doxylamine Doxylamine H1R Histamine H1 Receptor (GPCR) Doxylamine->H1R Binds to & Blocks Gq11 Gq/11 H1R->Gq11 ReducedArousal Reduced Neuronal Excitation H1R->ReducedArousal Leads to Block->H1R Prevented from binding PLC Phospholipase C (PLC) Gq11->PLC NoActivation No Signal Transduction Sleep Sleep Promotion ReducedArousal->Sleep

Caption: Doxylamine's Antagonistic Action on the H1 Receptor Pathway.
Experimental Workflow for Assessing Doxylamine's Effects on Sleep

The following diagram outlines a typical experimental workflow for evaluating the impact of doxylamine on sleep architecture in a rodent model.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Sprague-Dawley Rats) Surgery Surgical Implantation of EEG/EMG Electrodes AnimalModel->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Acclimatization Acclimatization to Recording Chambers Recovery->Acclimatization Baseline Baseline EEG/EMG Recording (e.g., 24 hours) Acclimatization->Baseline Dosing Doxylamine Administration (Vehicle Control & Various Doses) Baseline->Dosing PostDoseRecording Post-Dosing EEG/EMG Recording (e.g., 24 hours) Dosing->PostDoseRecording DataAnalysis Data Analysis: - Sleep Scoring (Wake, NREM, REM) - Sleep Architecture Analysis - Quantitative EEG (qEEG) PostDoseRecording->DataAnalysis Results Results Interpretation & Statistical Analysis DataAnalysis->Results

Caption: Experimental Workflow for Doxylamine Sleep Study in Rodents.

Conclusion

Doxylamine modulates sleep architecture in animal models primarily through its antagonism of the histamine H1 receptor, leading to an increase in NREM sleep and a decrease in sleep latency and REM sleep. Its anticholinergic properties may also play a contributing role. The standardized experimental protocols outlined in this guide, utilizing EEG and EMG recordings, provide a robust framework for the preclinical evaluation of doxylamine and other sleep-modifying compounds. Further research focusing on generating specific quantitative data for doxylamine across different animal models and dosages will be invaluable for a more complete understanding of its effects on sleep and for the development of novel therapeutics for sleep disorders.

References

Exploratory Studies on Doxylamine for Allergic Rhinitis Symptoms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Doxylamine (B195884) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its antagonist activity at the histamine (B1213489) H1 receptor.[1][2] It is available in numerous over-the-counter formulations for the symptomatic relief of allergic rhinitis, including sneezing, rhinorrhea, and pruritus, and is also utilized for its sedative properties in the short-term management of insomnia.[1][3][4] As a first-generation agent, doxylamine readily crosses the blood-brain barrier, which contributes to its sedative effects but also makes it a subject of interest for understanding the broader neurological implications of H1 receptor antagonism.[5] This technical guide provides a comprehensive overview of the core pharmacological principles, preclinical evaluation frameworks, and in vitro characterization methods relevant to the exploratory study of doxylamine for allergic rhinitis.

Mechanism of Action

Doxylamine functions as a competitive antagonist and inverse agonist at histamine H1 receptors.[1] In the context of an allergic response, allergens cross-link IgE antibodies on mast cells, triggering degranulation and the release of histamine.[1] Histamine then binds to H1 receptors on endothelial and sensory nerve cells, leading to vasodilation, increased vascular permeability, and pruritus—the hallmark symptoms of allergic rhinitis.[1] Doxylamine intervenes by binding to the H1 receptor, preventing histamine from activating its downstream signaling cascade.[1][6] Additionally, doxylamine possesses anticholinergic properties through its antagonism of muscarinic acetylcholine (B1216132) receptors, which may contribute to its therapeutic effects and side-effect profile.[7][8]

The primary signaling pathway initiated by H1 receptor activation involves the Gq/11 family of G-proteins.[9] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 subsequently binds to its receptor on the endoplasmic reticulum, causing a release of stored intracellular calcium (Ca2+), a key event that doxylamine administration aims to prevent.[9]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Doxylamine Doxylamine Doxylamine->H1R Blocks ER Endoplasmic Reticulum Ca2+ Store IP3->ER Binds to Receptor Ca_Release Increased Intracellular Ca2+ ER->Ca_Release Release Symptoms Allergic Rhinitis Symptoms Ca_Release->Symptoms Leads to

Histamine H1 Receptor Signaling and Doxylamine's Point of Intervention.

Pharmacological Profile

The interaction of doxylamine with various receptors dictates its therapeutic efficacy and potential side effects. Its high affinity for the histamine H1 receptor is central to its anti-allergic activity.

Table 1: Pharmacodynamic Profile - Receptor Binding Affinity of Doxylamine

Drug Receptor Ki (nM) Species/Tissue
Doxylamine Histamine H1 1.3 Human [10]
Muscarinic M1 490 Human[10]
Muscarinic M2 2100 Human[10]
Muscarinic M3 650 Human[10]
Muscarinic M4 380 Human[10]
Muscarinic M5 180 Human[10]

Ki (Inhibitory Constant): A measure of binding affinity; lower values indicate stronger binding.

Table 2: Pharmacokinetic Parameters of Doxylamine (Single Oral Dose in Healthy Volunteers)

Dose Cmax (ng/mL) Tmax (hours) AUCt (ng·h/mL) Elimination Half-life (t½) (hours)
12.5 mg 61.94 - 817.33 -[7]
25 mg 99 - 137.9 1.5 - 2.5 1630.85 - 1746.97 10 - 12[7]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUCt: Area under the plasma concentration-time curve.

Doxylamine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9.[7][11][12] Excretion occurs via both urine (approximately 60%) and feces (approximately 40%).[6][7][11][12]

Table 3: Pharmacokinetic Parameters by Route of Administration

Route Bioavailability Tmax (hours) Elimination Half-life (t½) (hours)
Oral 24.7%[6][7][11][12] 1.5 - 2.5[7][11][12] 10 - 12[7][11][12]

| Intranasal | 70.8%[7][11][12] | ~2.0[7] | - |

Experimental Protocols: Preclinical and In Vitro Evaluation

While doxylamine has a long history of clinical use, detailed preclinical studies specifically evaluating its efficacy in validated animal models of allergic rhinitis are not widely available in the public domain.[1] The following protocols describe standard, robust frameworks for the preclinical and in vitro characterization of an H1-receptor antagonist like doxylamine.

This is a widely accepted model for inducing and evaluating treatments for allergic rhinitis.[1] Commonly used species include Wistar or Brown Norway rats and BALB/c mice.[1][13][14][15]

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Evaluation Phase Day0 Day 0: Primary Sensitization (i.p. OVA + Alum) Day7 Day 7: Booster Injection Day14 Day 14: Booster Injection Day21_Treat Day 21 (T-60 min): Drug Administration (Doxylamine or Vehicle) Day14->Day21_Treat Day21_Challenge Day 21 (T=0): Intranasal OVA Challenge Day21_Treat->Day21_Challenge Day21_Observe Day 21 (T=0 to 30 min): Symptom Observation (Sneezing, Nasal Rubbing) Day21_Challenge->Day21_Observe Day21_Collect Day 21 (T>30 min): Euthanasia & Sample Collection (Nasal Tissue, Serum) Day21_Observe->Day21_Collect

Workflow for OVA-Induced Allergic Rhinitis Model.

Detailed Protocol:

  • Animals: Male Wistar rats (200-250 g) are frequently used.[1]

  • Sensitization:

    • On day 0, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide (B78521) gel (alum adjuvant) in 1 mL of saline.[1][15]

    • Administer identical booster injections on days 7 and 14 to amplify the immune response.[1]

  • Challenge and Treatment:

    • On day 21, 60 minutes prior to the allergen challenge, administer doxylamine succinate (B1194679) (e.g., at doses of 1, 3, and 10 mg/kg) or vehicle (saline) orally.[1]

    • Challenge the rats via intranasal instillation of a 1% OVA solution (e.g., 10 µL per nostril).[1]

  • Observation and Data Collection:

    • Immediately following the challenge, place animals in individual observation cages.[1]

    • Count the number of sneezes and nasal rubbing movements over a 30-minute period.[1]

    • At the end of the observation period, euthanize the animals. Collect blood for serum analysis (e.g., IgE, histamine levels via ELISA) and nasal tissues for histological examination (e.g., eosinophil infiltration).[1]

Table 4: Template for Presentation of Preclinical Efficacy Data

Treatment Group Dose (mg/kg) N Sneezing Counts (per 30 min) Nasal Rubbing Counts (per 30 min) Serum IgE (ng/mL) Nasal Eosinophil Count (cells/mm²)
Vehicle Control - 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Doxylamine 1.0 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Doxylamine 3.0 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Doxylamine 10.0 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

This table serves as a template for organizing data from an experiment as described above.[1]

In vitro assays are fundamental for determining the binding affinity and functional potency of H1 receptor antagonists.[9]

Protocol 1: Radioligand Binding Assay (for Affinity - Ki) This assay measures the ability of a test compound (doxylamine) to compete with a radiolabeled ligand for binding to the H1 receptor.[9]

  • Materials:

    • Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[9]

    • Radioligand: [³H]-pyrilamine (also known as mepyramine).[9]

    • Test Compound: Doxylamine succinate.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

    • Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 1 µM pyrilamine (B1676287) or 10 µM mianserin).[9]

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of doxylamine in assay buffer.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of doxylamine that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (for Potency - IC₅₀) This functional assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium.[9][16]

  • Materials:

    • Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[16]

    • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

    • Agonist: Histamine.

    • Test Compound: Doxylamine succinate.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of doxylamine for a set period (e.g., 2.5 minutes).[16]

    • Stimulate the cells with a fixed concentration of histamine (e.g., the EC₈₀ concentration).

    • Measure the change in fluorescence using a fluorescence plate reader, which corresponds to the change in intracellular calcium concentration.

    • Plot the inhibition of the histamine response against the concentration of doxylamine to determine the IC₅₀ value.

Clinical Evidence for Allergic Rhinitis Symptoms

Doxylamine is indicated for the temporary relief of symptoms associated with allergic rhinitis, such as rhinorrhea and sneezing.[3][4] While large-scale, dedicated clinical trials for doxylamine as a monotherapy for allergic rhinitis are limited in recent literature, its efficacy for these specific symptoms has been demonstrated in studies of upper respiratory tract infections.

Table 5: Representative Clinical Study of Doxylamine for Rhinorrhea and Sneezing

Study Parameter Details
Study Design Randomized, double-blind, placebo-controlled, multicenter study.[17]
Population 688 volunteers with common cold symptoms.[17]
Intervention Doxylamine succinate 7.5 mg (n=345) vs. Placebo (n=343), administered four times a day.[17]
Primary Endpoints Subjective scores for runny nose and sneezing.[17]
Key Findings - Statistically significant reduction in runny nose scores (P < 0.01) for the doxylamine group compared to placebo.[17]- Statistically significant reduction in sneezing scores (P < 0.001) for the doxylamine group compared to placebo.[17]
Key Adverse Event Drowsiness was reported in 13.3% of doxylamine-treated patients.[17]

This study, while conducted in a common cold population, provides direct evidence of doxylamine's efficacy in treating key symptoms shared with allergic rhinitis.

Conclusion and Future Directions

Doxylamine is a well-established first-generation H1 receptor antagonist with a clear mechanism of action and a long history of clinical use for symptoms of allergic rhinitis.[1][3] Its pharmacological profile is characterized by high affinity for the H1 receptor and known pharmacokinetic parameters.[7][10] However, there is a notable gap in the publicly available literature regarding comprehensive preclinical efficacy studies in validated animal models of allergic rhinitis.[1]

For drug development professionals and researchers, future exploratory studies should focus on generating quantitative, dose-dependent efficacy data using standardized preclinical models, such as the OVA-sensitized rodent model.[1] Such studies would provide a more robust foundation for optimizing clinical use, exploring novel formulations or delivery systems (e.g., intranasal), and developing next-generation therapies for allergic diseases. The experimental protocols outlined in this guide provide a validated framework for undertaking such essential research.

References

Foundational Research on Ethanolamine-Class Antihistamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of ethanolamine-class antihistamines. It covers their mechanism of action, structure-activity relationships (SAR), and core experimental protocols, presenting quantitative data to facilitate comparative analysis.

Introduction

Ethanolamine (B43304) derivatives are a prominent class of first-generation H1 receptor antagonists.[1] They are widely recognized for their therapeutic utility in treating allergic conditions such as pruritus and for their sedative effects, which are applied in the management of insomnia.[1] As first-generation agents, they readily cross the blood-brain barrier, leading to characteristic central nervous system (CNS) effects like drowsiness, which distinguishes them from second-generation antihistamines.[1][2] The prototypical and most well-known member of this class is Diphenhydramine.[3]

Mechanism of Action: H1 Receptor Inverse Agonism

Ethanolamine-class antihistamines function primarily as inverse agonists at the histamine (B1213489) H1 receptor.[4][5] The H1 receptor, a G-protein coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active state, initiating a downstream signaling cascade.[2] In contrast, ethanolamine antihistamines bind to and stabilize the inactive conformation of the receptor.[5] This action not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity.[4]

The H1 receptor is coupled to the Gq/11 family of G-proteins.[6][7] Upon activation by histamine, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9] This cascade ultimately leads to the physiological symptoms of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[7][8] Ethanolamine antihistamines prevent the initiation of this entire pathway.[7]

The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of ethanolamine-class antihistamines.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_active->H1R_inactive Constitutive Activity Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Allergic Response (e.g., smooth muscle contraction, vascular permeability) Ca_Release->Response PKC->Response Histamine Histamine Histamine->H1R_active Activates Antihistamine Ethanolamine Antihistamine Antihistamine->H1R_inactive Stabilizes

H1 receptor signaling and the point of inhibition.

Structure-Activity Relationships (SAR)

The general structure for first-generation antihistamines, including ethanolamines, can be represented as Ar1(Ar2)-X-C-C-N(R1,R2). The key components for the ethanolamine class are:

  • Diaryl Groups (Ar1, Ar2) : Two aromatic rings are essential for high-affinity binding to the H1 receptor. These rings must be able to adopt a non-coplanar conformation for optimal interaction.[3]

  • Connecting Moiety (X) : For ethanolamines, this is an oxygen atom (-O-), forming an aminoalkyl ether.[3]

  • Ethylamine Chain (-C-C-) : A two-carbon chain typically separates the oxygen from the terminal nitrogen.

  • Terminal Amine (-N(R1,R2)) : This is a tertiary amine, most commonly a dimethyl moiety (-N(CH3)2). This basic nitrogen is protonated at physiological pH, which is crucial for receptor binding and for forming stable salts for pharmaceutical formulations.[3]

SAR_Ethanolamine cluster_core General Ethanolamine Structure Core Ar¹      CH—O—CH₂—CH₂—N(CH₃)₂  / Ar² Ar_node Diaryl Rings (Ar¹, Ar²) - Essential for H1 receptor affinity. - Must be non-coplanar. Core->Ar_node X_node Ether Linkage (—O—) - Characteristic of the  ethanolamine class. Core->X_node Chain_node Ethyl Chain (—CH₂—CH₂—) - Spacer between ether linkage  and terminal amine. Core->Chain_node N_node Tertiary Amine (—N(CH₃)₂) - Basic nitrogen is protonated. - Crucial for receptor binding. Core->N_node

Key structural features of ethanolamine antihistamines.

Quantitative Pharmacological Data

The binding affinity (Ki) is a critical measure of a drug's potency at its target receptor, with lower values indicating higher affinity. Pharmacokinetic parameters describe the disposition of the drug in the body.

AntihistamineChemical ClassH1 Receptor Ki (nM)
Diphenhydramine Ethanolamine 1.1 [10]
Clemastine Ethanolamine 1.3 [10]
DoxepinTricyclic0.06[10]
MepyramineEthylenediamine0.28[10]
PromethazinePhenothiazine2.2[10]
TriprolidineAlkylamine2.6[10]
ChlorpheniramineAlkylamine3.2[10]
HydroxyzinePiperazine21[10]
Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values for comparison.[10]
DrugBioavailabilityHalf-Life (hours)Metabolism
Diphenhydramine 40–60%[4][11]2.4–13.5[4]Liver (CYP2D6)[4]
Chlorpheniramine25–50%[12]13.9–43.4[12]Liver (CYP2D6)[12]
Promethazine~25%[11]~16-19Liver

Experimental Protocols

The following sections detail representative methodologies for the synthesis of a model compound and for the in vitro characterization of H1 receptor binding affinity.

A common synthesis for Diphenhydramine involves a two-step process starting from diphenylmethane (B89790) or a related precursor.[13]

Step 1: Bromination of Diphenylmethane

  • Reactants : Diphenylmethane and N-Bromosuccinimide (NBS).

  • Procedure : Diphenylmethane is reacted with NBS in a suitable solvent (e.g., carbon tetrachloride) under photochemical conditions or with a radical initiator (e.g., AIBN). A hydrogen atom on the methylene (B1212753) bridge is substituted with a bromine atom.

  • Product : Diphenylbromomethane (benzhydryl bromide).

Step 2: Etherification

  • Reactants : Diphenylbromomethane, 2-(Dimethylamino)ethanol, and a non-nucleophilic base (e.g., anhydrous Potassium Carbonate, K₂CO₃).[13]

  • Procedure : Diphenylbromomethane is heated with 2-(Dimethylamino)ethanol in the presence of the base. The base neutralizes the HBr formed during the Williamson ether synthesis.[13]

  • Purification : The crude product is purified through extraction and distillation or crystallization, often as a hydrochloride salt by treating the free base with HCl.[14]

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the H1 receptor.[10][15][16]

1. Membrane Preparation

  • Culture cells recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells) to confluency.[10][16]

  • Harvest cells and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[16]

  • Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.[15][16]

  • Resuspend the final membrane pellet in an assay buffer, determine the protein concentration (e.g., via BCA or Bradford assay), and store at -80°C.[15][16]

2. Competitive Binding Assay

  • Materials : Prepared membranes, radioligand (e.g., [³H]-mepyramine), test compound (e.g., Diphenhydramine), unlabeled ligand for non-specific binding (e.g., 10 µM mianserin), assay buffer, and glass fiber filters.[15][16]

  • Procedure : In a 96-well plate, set up triplicate reactions:

    • Total Binding : Membranes + [³H]-mepyramine.[15]

    • Non-specific Binding : Membranes + [³H]-mepyramine + high concentration of unlabeled ligand.[15]

    • Competition : Membranes + [³H]-mepyramine + serial dilutions of the test compound.[15]

  • Incubate the plate (e.g., 4 hours at 25°C) to reach equilibrium.[17]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical s1 Step 1: Synthesis of Diphenylbromomethane s2 Step 2: Etherification with 2-(Dimethylamino)ethanol s1->s2 s3 Purification & Salt Formation (e.g., Diphenhydramine HCl) s2->s3 v2 Radioligand Binding Assay ([³H]-mepyramine) s3->v2 Test Compound v1 H1 Receptor Membrane Preparation v1->v2 v3 Data Analysis: Determine IC₅₀ and Kᵢ v2->v3 p1 Efficacy Models (e.g., Histamine-induced bronchoconstriction) v3->p1 Lead Compound p2 Pharmacokinetic Studies (ADME) p1->p2 p3 Toxicology & Safety Pharmacology p2->p3

A representative drug discovery workflow.

References

Methodological & Application

Application Note and Protocol: Doxylamine Succinate HPLC Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) succinate (B1194679) is an antihistamine commonly used for the short-term treatment of insomnia and as a component in combination with other drugs for cold and allergy symptoms.[1] Accurate and reliable analytical methods are crucial for the quality control of doxylamine succinate in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[2]

This document provides a detailed protocol for the validation of an HPLC analytical method for the quantification of doxylamine succinate, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable and consistent results.[3][7]

Analytical Method

This protocol is based on a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the analysis of doxylamine succinate.[8][9][10]

2.1. Chromatographic Conditions

ParameterCondition
HPLC System Agilent HPLC with UV detection or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[8][10]
Mobile Phase Phosphate Buffer (pH 3.5) and Methanol (45:55 v/v)[8][10]
Flow Rate 1.0 mL/min[8][10]
Injection Volume 20 µL
Detection Wavelength 262 nm[8][10]
Column Temperature Ambient
Diluent Mobile Phase

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of doxylamine succinate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 10-50 µg/mL).[8][10]

  • Sample Preparation (for a 25 mg tablet): Grind a tablet into a fine powder.[1] Accurately weigh a portion of the powder equivalent to 25 mg of doxylamine succinate and transfer it to a 50 mL volumetric flask.[1] Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[1] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.[1] Further dilute as necessary to bring the concentration within the calibration range.

Method Validation Protocol

The analytical method will be validated according to ICH Q2(R1) guidelines, evaluating the following parameters:[4][5]

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Below is the experimental workflow for the validation process:

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting A Select HPLC Method Parameters (Column, Mobile Phase, etc.) B System Suitability Testing A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Compile Validation Report H->I J Final Method Approval I->J

Caption: Experimental workflow for HPLC method validation.

3.1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6]

  • Protocol:

    • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of doxylamine succinate.

    • Inject a standard solution of doxylamine succinate.

    • Inject a sample solution prepared from the drug product.

    • If available, inject solutions of known impurities and degradation products.

    • Perform forced degradation studies by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[8][10] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main doxylamine succinate peak.

3.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Protocol:

    • Prepare a series of at least five concentrations of doxylamine succinate working standard solutions over a specified range (e.g., 10-50 µg/mL).[8][10]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r) and the equation of the regression line (y = mx + c).[8][10]

3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often determined by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with doxylamine succinate at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[4]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

3.4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • 3.4.1. Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[3] Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • 3.4.2. Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from the two sets of experiments.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol (based on the calibration curve):

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where:

      • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

      • S = the slope of the calibration curve.[4]

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic phase).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

    • Inject a standard solution under each of the modified conditions and evaluate the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Below is a diagram illustrating the logical relationship between the validation parameters:

G cluster_0 Core Method Performance cluster_1 Method Sensitivity cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy LOQ->Accuracy LOQ->Precision Robustness Robustness

Caption: Logical relationship of HPLC validation parameters.

Data Presentation and Acceptance Criteria

Summarize all quantitative data in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10
20
30
40
50
Correlation Coefficient (r) ≥ 0.999
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery% RSD
80
100
120
Acceptance Criteria 98.0 - 102.0%≤ 2.0%

Table 3: Precision Data

ParameterReplicatePeak AreaMean Peak Area% RSD
Repeatability 1-6≤ 2.0%
Intermediate Precision (Day 1) 1-6≤ 2.0%
Intermediate Precision (Day 2) 1-6

Table 4: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Robustness Data

Parameter VariedModificationRetention Time (min)Peak AsymmetryTheoretical Plates% RSD of Peak Area
Flow Rate 0.9 mL/min≤ 2.0%
1.1 mL/min
Mobile Phase pH 3.3≤ 2.0%
3.7
Methanol % 53%≤ 2.0%
57%

Conclusion

This application note and protocol outlines a comprehensive approach for the validation of an HPLC analytical method for doxylamine succinate. By following these detailed experimental protocols and adhering to the specified acceptance criteria, researchers, scientists, and drug development professionals can ensure the development of a reliable, accurate, and robust analytical method suitable for routine quality control analysis. The successful completion of this validation will provide documented evidence that the method is fit for its intended purpose.[6]

References

Application Notes & Protocols for the Quantitative Analysis of Doxylamine Succinate in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxylamine (B195884) succinate (B1194679) is a first-generation antihistamine used for the treatment of insomnia and cold symptoms. Its efficacy and safety are directly related to its dosage, making accurate and precise quantification in bulk drug substance a critical aspect of quality control in the pharmaceutical industry. This document provides detailed application notes and protocols for three common analytical techniques for the quantitative analysis of doxylamine succinate: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The methodologies are presented with clarity and detail to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of doxylamine succinate. It is capable of separating doxylamine from any potential impurities or degradation products, making it a stability-indicating method.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Kromasil C18 (4.6 x 250 mm, 5-µm particle size) or equivalent.[1]

  • Mobile Phase: Phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a ratio of 45:55 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 262 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Reagent and Standard Preparation:

  • Phosphate Buffer (pH 3.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 3.5 with phosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of USP Doxylamine Succinate Reference Standard (RS) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[1][2][4][5]

4. Sample Preparation:

  • Accurately weigh about 10 mg of the doxylamine succinate bulk drug and prepare a 100 µg/mL solution in the same manner as the standard stock solution.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the peak areas of the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of doxylamine succinate in the sample solution from the calibration curve.

Data Presentation: HPLC Method Validation Summary
Validation ParameterResultReference
Linearity Range10–50 µg/mL[1][2][4][5]
Correlation Coefficient (r²)> 0.999[1][2][4]
Accuracy (% Recovery)99.73% to 99.91%[1][2]
Precision (% RSD)< 2%[4][6]
Limit of Detection (LOD)0.96 µg/mL[1][2]
Limit of Quantification (LOQ)3.28 µg/mL[1][2]

Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Column, Mobile Phase) prep->hplc Load inject Injection hplc->inject detect UV Detection (262 nm) inject->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Area vs. Conc.) data->analysis result Result (Quantification) analysis->result

Caption: General workflow for the quantitative analysis of doxylamine succinate by HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of doxylamine succinate in bulk drug. The method is based on the measurement of the absorbance of doxylamine succinate at its wavelength of maximum absorption (λmax).

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

2. Reagent and Standard Preparation:

  • Solvent: Distilled water or 0.1 N Hydrochloric Acid.[7][8]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of USP Doxylamine Succinate RS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.[8][9]

  • Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the stock solution with the solvent to obtain concentrations in the range of 10-60 µg/mL.[8][9]

3. Sample Preparation:

  • Accurately weigh about 10 mg of the doxylamine succinate bulk drug and prepare a 100 µg/mL solution in the same manner as the standard stock solution. Further dilute to a concentration within the linearity range.

4. Procedure:

  • Determine the λmax of doxylamine succinate by scanning a standard solution in the UV range (200-400 nm) against a solvent blank. The λmax is expected to be around 260-262 nm.[8][9]

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of doxylamine succinate in the sample solution from the calibration curve.

Data Presentation: UV-Visible Spectrophotometry Method Validation Summary
Validation ParameterResultReference
Wavelength of Maximum Absorption (λmax)260-262 nm[7][8]
Linearity Range10–60 µg/mL[8][9]
Correlation Coefficient (r²)> 0.99[8][9]
Accuracy (% Recovery)99.19% - 101.13%[8]
Precision (% RSD)< 2%[8]

Experimental Workflow: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow prep Sample & Standard Preparation scan Scan for λmax prep->scan measure Measure Absorbance at λmax prep->measure scan->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot quantify Quantify Sample plot->quantify

Caption: Workflow for the quantitative analysis of doxylamine succinate by UV-Vis spectrophotometry.

Titrimetry (Non-Aqueous Titration)

This titrimetric method is the official assay method described in the United States Pharmacopeia (USP) for doxylamine succinate bulk drug.[7] It involves a non-aqueous acid-base titration.

Experimental Protocol

1. Instrumentation:

  • Burette (50 mL).

  • Analytical balance.

  • Magnetic stirrer.

2. Reagents:

  • Glacial Acetic Acid.

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (VS): Commercially available or prepared and standardized.

  • Crystal Violet TS (Test Solution).

3. Sample Preparation:

  • Accurately weigh about 500 mg of doxylamine succinate.

4. Procedure:

  • Dissolve the weighed doxylamine succinate in 80 mL of glacial acetic acid.

  • Add a few drops of crystal violet TS as an indicator.

  • Titrate with 0.1 N perchloric acid VS to an emerald-green endpoint.[7]

  • Perform a blank determination by titrating 80 mL of glacial acetic acid with the 0.1 N perchloric acid VS and make any necessary corrections.

5. Calculation: Each mL of 0.1 N perchloric acid is equivalent to 19.42 mg of C17H22N2O·C4H6O4.[7]

Where:

  • V_sample = Volume of titrant consumed by the sample (mL)

  • V_blank = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid VS

  • W = Weight of the doxylamine succinate sample (g)

Data Presentation: Titrimetry Assay Requirements
ParameterSpecificationReference
Assay Limit98.0% - 101.0% (on dried basis)[7]
EndpointEmerald-green[7]
Equivalence1 mL of 0.1 N Perchloric Acid ≡ 19.42 mg of Doxylamine Succinate[7]

Logical Relationship: Titrimetric Analysis

Titration_Logic start Weigh Doxylamine Succinate dissolve Dissolve in Glacial Acetic Acid start->dissolve indicator Add Crystal Violet Indicator dissolve->indicator titrate Titrate with 0.1 N Perchloric Acid indicator->titrate endpoint Observe Emerald-Green Endpoint titrate->endpoint calculate Calculate Percentage Assay endpoint->calculate

Caption: Logical steps for the titrimetric analysis of doxylamine succinate.

References

Application Notes and Protocols for a Stability-Indicating HPLC Method for Doxylamine Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of doxylamine (B195884) succinate (B1194679) in pharmaceutical formulations. The protocols outlined herein are based on established analytical methodologies and adhere to the International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, and reliability.

Introduction

Doxylamine succinate is an antihistamine with sedative properties commonly used in the treatment of allergies and as an antiemetic. A stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of doxylamine formulations by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] This is achieved by subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1] The subsequent HPLC analysis must demonstrate the ability to resolve the doxylamine peak from any potential degradant peaks.[1]

Chromatographic Conditions

A robust isocratic reverse-phase HPLC method is presented for the analysis of doxylamine succinate. The following table summarizes the optimized chromatographic parameters.

ParameterRecommended Conditions
HPLC System HPLC system with a UV or Photodiode Array (PDA) detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate (B84403) Buffer (pH 3.5) and Methanol in a 45:55 v/v ratio[2][3]
Flow Rate 1.0 mL/min[2][3][4][5]
Detection Wavelength 262 nm[2][3][4]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 40°C[4]
Diluent Mobile Phase

Experimental Protocols

Reagents and Materials
  • Doxylamine Succinate Reference Standard

  • Doxylamine Succinate Formulation (e.g., tablets)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol[1][2][3]

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid (1N)[4]

  • Sodium Hydroxide (1N)[4]

  • Hydrogen Peroxide (30%)[1]

  • HPLC Grade Water

Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 3.5 using orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.5) and Methanol in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas.[2][3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Doxylamine Succinate Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 100 mg of doxylamine succinate into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[1][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at room temperature for 24 hours and then neutralize with 1N NaOH.[4]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at room temperature for 24 hours and then neutralize with 1N HCl.[4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.[1][4]

  • Thermal Degradation: Place the drug formulation in a thermostatically controlled oven at 60°C for 48 hours.[1]

  • Photolytic Degradation: Expose the drug formulation to UV light (254 nm) in a photostability chamber for 48 hours.[1]

After each stress condition, the samples are diluted with the mobile phase to the appropriate concentration and injected into the HPLC system.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][6] The key validation parameters are summarized in the following table.

Validation ParameterTypical Acceptance Criteria
Specificity The doxylamine peak should be pure and well-resolved from any degradation products, impurities, or excipients.[4]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.[2][3][5]
Range Typically 10-50 µg/mL.[2][3][5]
Accuracy (% Recovery) Within 98.0% to 102.0%.[2][3][5][7]
Precision (% RSD) Repeatability and Intermediate Precision should have a Relative Standard Deviation (RSD) of ≤ 2%.[4][5]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate).

Data Presentation

Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDuration% Degradation of Doxylamine
Acid Hydrolysis1N HCl24 hoursTo be determined experimentally
Alkaline Hydrolysis1N NaOH24 hoursTo be determined experimentally
Oxidation30% H₂O₂24 hoursTo be determined experimentally
Thermal60°C48 hoursTo be determined experimentally
PhotolyticUV light (254 nm)48 hoursTo be determined experimentally
Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²) To be determined≥ 0.999
Range (µg/mL) 10-50-
Accuracy (% Recovery) To be determined98.0 - 102.0%
Precision (% RSD) To be determined≤ 2%
LOD (µg/mL) To be determined-
LOQ (µg/mL) To be determined-
Specificity To be determinedNo interference at the retention time of Doxylamine

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_validation Method Validation (ICH Q2(R1)) prep_std Prepare Standard Solutions analysis HPLC Analysis prep_std->analysis prep_sample Prepare Sample Solutions prep_sample->analysis chrom_opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) chrom_opt->analysis acid Acid Hydrolysis acid->analysis base Alkaline Hydrolysis base->analysis oxidation Oxidative Degradation oxidation->analysis thermal Thermal Degradation thermal->analysis photo Photolytic Degradation photo->analysis specificity Specificity report Generate Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report analysis->specificity analysis->linearity analysis->accuracy analysis->precision analysis->lod_loq analysis->robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method for doxylamine.

DegradationPathways cluster_stress Stress Conditions Doxylamine Doxylamine Succinate Acid Acid Hydrolysis (e.g., HCl) Doxylamine->Acid Base Alkaline Hydrolysis (e.g., NaOH) Doxylamine->Base Oxidation Oxidation (e.g., H₂O₂) Doxylamine->Oxidation Thermal Thermal Doxylamine->Thermal Photo Photolytic Doxylamine->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Potential degradation pathways of doxylamine under various stress conditions.

References

Application Notes and Protocols for the Determination of Doxylamine Plasma Concentration by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of doxylamine (B195884) in plasma samples using Gas Chromatography (GC) coupled with either a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

Doxylamine is a first-generation antihistamine that exhibits sedative and hypnotic properties. It is commonly found in over-the-counter sleep aids and combination cold and allergy medications. Accurate measurement of doxylamine concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis. Gas chromatography offers a robust and reliable platform for these determinations.

This document outlines two distinct methods:

  • GC-NPD Method: A sensitive technique well-suited for the selective detection of nitrogen-containing compounds like doxylamine.[1][2][3]

  • GC-MS Method: A highly specific and sensitive method that provides definitive identification and quantification of doxylamine.

Methodologies

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method involves the direct alkaline liquid-liquid extraction of doxylamine from plasma followed by analysis using a gas chromatograph equipped with a nitrogen-phosphorus detector.

2.1.1. Experimental Protocol: Liquid-Liquid Extraction (LLE) and GC-NPD

Materials and Reagents:

  • Doxylamine Succinate Reference Standard

  • Internal Standard (IS): Diphenhydramine or a deuterated analog

  • Hexane (HPLC Grade)

  • Isoamyl Alcohol (ACS Grade)

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Drug-free human plasma (with EDTA or heparin as anticoagulant)

  • Methanol (B129727) (HPLC Grade) for reconstitution

Instrumentation:

  • Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD)

  • Autosampler

  • GC column suitable for basic drug analysis (e.g., HP-5 or equivalent)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of plasma into a glass centrifuge tube.

    • Add the internal standard solution.

    • Alkalinize the plasma by adding a suitable volume of NaOH solution to raise the pH.

  • Liquid-Liquid Extraction:

    • Add 5 mL of hexane:isoamyl alcohol extraction solvent. The ratio should be optimized, but a common starting point is 99:1 (v/v).

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume of methanol (e.g., 100 µL).

  • GC-NPD Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the reconstituted sample into the GC-NPD system.

2.1.2. GC-NPD Parameters (General Guidance)

Specific parameters should be optimized for the instrument in use.

ParameterValue
GC Column HP-17 (50% phenyl methylsiloxane), 10.0 m x 0.53 mm x 2 µm
Injector Temperature 250°C
Oven Temperature Program Initial: 180°C, hold for a set time, then ramp to a final temperature.
Carrier Gas Helium
Detector Temperature 300°C
Bead Voltage Optimized for maximum response
Gas Chromatography with Mass Spectrometry (GC-MS)

This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by highly specific and sensitive analysis by GC-MS.

2.2.1. Experimental Protocol: Solid-Phase Extraction (SPE) and GC-MS

Materials and Reagents:

  • Doxylamine Succinate Reference Standard

  • Internal Standard (IS): Diphenhydramine or Doxylamine-d5

  • Solid Phase Extraction (SPE) cartridges: C18 type

  • Methanol (HPLC Grade)

  • Deionized Water

  • Acetonitrile (B52724) (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Drug-free human plasma (with EDTA or heparin as anticoagulant)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • SPE Manifold

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Mix 1 mL of plasma with the internal standard solution.

    • Load the mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 5% acetonitrile in water.

  • Elution:

    • Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the reconstituted sample into the GC-MS system.

2.2.2. GC-MS Parameters

ParameterValue
GC System Agilent 6890N or equivalent
MS System Agilent 5973N or equivalent
GC Columns HP-5MS (30 m x 0.25 mm, 0.25 µm) and DB-17MS (30 m x 0.25 mm, 0.15 µm) connected sequentially
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Oven Temperature Program 70°C (hold 2 min), then 45°C/min to 210°C, then 6°C/min to 320°C (hold 12.56 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40 - 750 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize key quantitative data for the analysis of doxylamine in plasma.

Table 1: Method Validation Parameters

ParameterGC-NPD MethodGC-MS Method
Limit of Quantification (LOQ) As low as 100 ppb[2][3]Dependent on instrument sensitivity
Linearity Range Method dependent0.500–200 ng/mL (LC-MS/MS)
Recovery Not specified87% to 99% (LLE for HPLC)
Intra-day Precision (%RSD) Not specified< 10%
Inter-day Precision (%RSD) Not specified< 10%

Table 2: Pharmacokinetic Parameters of Doxylamine

ParameterValueReference
Peak Plasma Level (Cmax) 99 ng/mL[1]
Time to Peak (Tmax) 2.4 hours[1]
Elimination Half-life (t½) 10.1 hours[1]
Apparent Oral Clearance 217 mL/min[1]

Visualizations

The following diagrams illustrate the experimental workflows.

GC_NPD_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize lle Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) alkalinize->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute (Methanol) evaporate->reconstitute gcnpd GC-NPD Analysis reconstitute->gcnpd

Caption: Experimental workflow for GC-NPD analysis of doxylamine in plasma.

GC_MS_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe_load Load Sample add_is->spe_load spe_condition Condition C18 SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Doxylamine (Methanol) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute (Ethyl Acetate) evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Experimental workflow for GC-MS analysis of doxylamine in plasma.

Conclusion

The described gas chromatography methods provide sensitive and specific approaches for the determination of doxylamine in plasma. The GC-NPD method offers a robust and cost-effective option, while the GC-MS method provides the highest level of specificity and is suitable for definitive confirmation. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. Proper method validation should be performed in the respective laboratory to ensure reliable and reproducible results.

References

Application Note: High-Throughput LC-MS/MS Analysis of Doxylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxylamine (B195884) succinate (B1194679) is a first-generation antihistamine of the ethanolamine (B43304) class known for its sedative properties. It is widely used for the short-term treatment of insomnia and in combination with other drugs for the relief of cold and allergy symptoms. Accurate quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxylamine in human plasma. The protocol employs a straightforward protein precipitation step, making it suitable for high-throughput analysis.

Materials and Reagents
  • Standards: Doxylamine Succinate reference standard, Doxylamine-d5 (Internal Standard, IS)

  • Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (B52724) (HPLC or LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate (B1210297) (LC-MS grade), Deionized water

  • Biological Matrix: Drug-free human plasma

  • Equipment:

    • LC-MS/MS system (e.g., Agilent 1260 Series HPLC coupled with a QTRAP 5500 tandem mass spectrometer)[1]

    • Analytical column (e.g., Gemini C18, 2.0 mm × 100 mm, 5 µm)[1]

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Doxylamine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of doxylamine succinate standard in 70% methanol.

  • Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare a stock solution of doxylamine-d5 in 70% methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with 70% methanol to achieve the desired concentrations.

  • IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with the appropriate solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions.[1]

  • For example, add 20.0 µL of the specific working solution to 380 µL of blank plasma to achieve final concentrations spanning the desired linear range (e.g., 0.500–200 ng/mL).[1]

  • Typical QC concentrations are:

    • Lower Limit of Quantification (LLOQ): 0.500 ng/mL[1]

    • Low Quality Control (LQC): 1.00 ng/mL[1]

    • Medium Quality Control (MQC): 10.0 ng/mL and 60.0 ng/mL[1]

    • High Quality Control (HQC): 150 ng/mL[1]

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3] Acetonitrile is a commonly used and efficient precipitation solvent.[4]

Step-by-Step Protocol:

  • Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add a specified volume of the IS working solution (e.g., 50 µL of 200 ng/mL doxylamine-d5).

  • Add 3 volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample to precipitate the proteins.

  • Vortex the mixture thoroughly for approximately 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • Inject an aliquot (e.g., 2.0 µL) into the LC-MS/MS system.[1]

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis of doxylamine.

Table 1: Liquid Chromatography (LC) Conditions

ParameterSetting
HPLC System Agilent 1260 Series or equivalent[1]
Column Gemini C18 (2.0 mm × 100 mm, 5 µm)[1]
Mobile Phase A Methanol[1][2]
Mobile Phase B 20 mM Ammonium Acetate with 0.2% Formic Acid in Water[1][2]
Flow Rate 0.6 mL/min[1][2]
Elution Gradient[1][2]
Injection Volume 2.0 µL[1]
Column Temperature 30 °C[1]
Autosampler Temp. 4 °C[1]
Run Time ~2.7 minutes[1]

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Mass Spectrometer QTRAP 5500 or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Ionspray Voltage 5500 V[1]
Temperature 600 °C[1]
Curtain Gas (CUR) 20 psi[1]
Collision Gas (CAD) Medium[1]
Ion Source Gas 1 (GS1) 50 psi[1]
Ion Source Gas 2 (GS2) 50 psi[1]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxylamine 271.0182.0
Doxylamine-d5 (IS) 276.2187.3

Data Presentation

The described method has been validated according to regulatory guidelines and demonstrates excellent performance for the quantification of doxylamine in human plasma.[1] Key quantitative data are summarized below.

Table 4: Summary of Quantitative Method Performance Data

ParameterResult
Linearity Range 0.500 – 200 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[1][2]
Extraction Recovery (Doxylamine) 94.6% - 99.6%[1]
Extraction Recovery (IS) 97.7%[1]
Intra-batch Precision (%CV) < 6.6%[2]
Inter-batch Precision (%CV) < 5.4%[2]
Intra-batch Accuracy (%RE) -2.7% to 0.1%[2]
Inter-batch Accuracy (%RE) -10.6% to 3.7%[2]
Matrix Effect (%CV) 2.5% - 3.2%[1]

Workflow Visualization

The overall experimental workflow from sample collection to final data analysis is depicted in the following diagram.

Doxylamine_LCMS_Workflow Experimental Workflow for Doxylamine Analysis cluster_pre Pre-Analytical Phase cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (Human Plasma) prep_standards Prepare Standards & QCs plasma_aliquot 1. Aliquot 100 µL Plasma prep_standards->plasma_aliquot add_is 2. Spike with Internal Standard (Doxylamine-d5) plasma_aliquot->add_is add_solvent 3. Add Acetonitrile add_is->add_solvent vortex 4. Vortex & Centrifuge add_solvent->vortex supernatant 5. Transfer Supernatant vortex->supernatant injection Inject 2.0 µL into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection integration Peak Integration & Ratio Calculation (Analyte/IS) ms_detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Doxylamine Concentration calibration->quantification report Report Results quantification->report end_node Final Report report->end_node

Caption: Workflow for Doxylamine Quantification in Plasma.

Conclusion

The protocol described provides a validated, high-throughput method for the quantification of doxylamine in human plasma using protein precipitation and LC-MS/MS. The simple sample preparation procedure reduces processing time and potential for error, while the sensitivity and selectivity of tandem mass spectrometry ensure accurate and reliable results.[1][2] This method is well-suited for clinical and research laboratories requiring the routine analysis of doxylamine for pharmacokinetic studies and other applications.

References

Application Notes and Protocols for Doxylamine Administration in Rodent Models of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxylamine (B195884), a first-generation antihistamine, is widely recognized for its sedative properties and is a common component of over-the-counter sleep aids. Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor in the central nervous system. In preclinical research, rodent models of insomnia are crucial for evaluating the efficacy of hypnotic compounds like doxylamine. These models aim to replicate aspects of human insomnia, such as increased sleep latency and fragmented sleep. This document provides detailed protocols for the administration of doxylamine in a stress-induced rodent model of insomnia, including methodologies for drug preparation, administration, and subsequent sleep analysis using electroencephalography (EEG) and electromyography (EMG).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of doxylamine in rodent models, compiled from preclinical pharmacokinetic and pharmacodynamic studies.

ParameterSpeciesValueAdministration RouteReference
Oral Bioavailability Rat24.7%Oral[1][2]
Time to Maximum Plasma Concentration (Tmax) Rat1.5 hoursOral[1]
Elimination Half-life Human (for reference)10-12 hoursOral[2]
Effective Dose Range (Antihistamines) Rat10 mg/kg (i.p. for other H1 antagonists)Intraperitoneal[3]
Recommended Human Dose (for sleep) Human25 mgOral[2]

Experimental Protocols

Rodent Model of Stress-Induced Insomnia

This protocol describes the induction of insomnia in rats using a mild, acute stressor. This method has been shown to increase wakefulness and decrease non-rapid eye movement (NREM) sleep.[4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Standard rat housing cages

  • Grid floor suspended over a water bath (platform: 10x10 cm, water depth: 1-2 cm)

  • EEG and EMG recording system

Procedure:

  • Animal Acclimation: House rats individually and allow them to acclimate to the housing facility for at least one week before any experimental procedures. Maintain a 12-hour light/12-hour dark cycle and provide ad libitum access to food and water.

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

    • Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow a recovery period of at least one week post-surgery. During this time, handle the animals daily to habituate them to the experimental procedures.

  • Insomnia Induction:

    • One hour before the dark phase (the active period for rodents), place the rat on the grid floor suspended over water for a period of 1 to 2 hours. This environment serves as a mild stressor, inducing a state of wakefulness and vigilance.[4]

    • Following the stress period, return the animal to its home cage for EEG/EMG recording.

Doxylamine Succinate (B1194679) Preparation and Administration

Materials:

  • Doxylamine succinate powder

  • Sterile saline (0.9% NaCl) or distilled water

  • Vehicle (control solution, e.g., sterile saline)

  • Oral gavage needles

  • Appropriate volume syringes

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of doxylamine succinate by dissolving the powder in sterile saline or distilled water. A common concentration for oral administration in rats is 1-5 mg/mL, depending on the target dose.

    • Vortex the solution to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Dosage Selection:

    • Based on preclinical studies with other first-generation antihistamines and considering the oral bioavailability in rats, a starting dose of 10 mg/kg can be used.[3] A dose-response study (e.g., 5, 10, and 20 mg/kg) is recommended to determine the optimal dose for sleep induction.

  • Administration:

    • Administer the prepared doxylamine solution or vehicle via oral gavage.

    • The administration should occur immediately after the stress-induced insomnia period and just before the start of the dark phase and EEG/EMG recording. This timing is chosen to coincide with the desired sleep onset period.

EEG/EMG Recording and Sleep-Wake Analysis

Materials:

  • EEG/EMG data acquisition system

  • Sleep scoring software

Procedure:

  • Data Recording:

    • Connect the rat's implanted electrodes to the recording system.

    • Record EEG and EMG signals continuously for at least 6 hours, and ideally for 24 hours, to assess both immediate and potential rebound effects on sleep.

    • The EEG signal is typically filtered between 0.5-30 Hz, while the EMG signal is filtered between 10-100 Hz.

  • Sleep Stage Scoring:

    • The recorded data is typically scored in 10-second epochs.

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG activity and reduced EMG tone compared to wakefulness.

    • REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG activity and muscle atonia (lowest EMG tone).

  • Data Analysis:

    • Calculate the following parameters for each treatment group (vehicle vs. doxylamine):

      • Sleep Latency: Time from the start of the recording to the first continuous 2 minutes of NREM sleep.

      • Total Sleep Time: Duration of NREM and REM sleep.

      • Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.

      • Number and Duration of Sleep/Wake Bouts: To assess sleep fragmentation.

      • EEG Power Spectral Analysis: Analyze the power of different frequency bands (delta, theta, alpha, beta) during each sleep-wake state.

Visualizations

Signaling Pathway of Doxylamine

doxylamine_pathway Doxylamine Doxylamine BBB Blood-Brain Barrier Doxylamine->BBB Crosses H1R Histamine H1 Receptor (in CNS) Doxylamine->H1R Antagonizes/Blocks BBB->H1R Acts on Wakefulness Promotion of Wakefulness H1R->Wakefulness Leads to Sedation Sedation / Sleep Promotion H1R->Sedation Inhibition leads to Histamine Histamine Histamine->H1R Binds to & Activates

Caption: Proposed mechanism of doxylamine-induced sedation via H1 receptor antagonism.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) surgery EEG/EMG Electrode Implantation acclimation->surgery recovery Post-Surgery Recovery (1 week) surgery->recovery insomnia Stress-Induced Insomnia (1-2 hours) recovery->insomnia administration Doxylamine/Vehicle Administration (Oral) insomnia->administration recording EEG/EMG Recording (6-24 hours) administration->recording scoring Sleep Stage Scoring recording->scoring analysis Analysis of Sleep Parameters scoring->analysis

Caption: Workflow for evaluating doxylamine in a rodent insomnia model.

References

Determining Doxylamine Succinate Cytotoxicity: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and toxicological screening, understanding the cytotoxic potential of active pharmaceutical ingredients is paramount. Doxylamine (B195884) succinate (B1194679), a first-generation antihistamine commonly found in over-the-counter sleep aids and allergy medications, is the subject of these detailed application notes. The following protocols provide researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the in vitro cytotoxicity of doxylamine succinate using established cell-based assays.

This document outlines the methodologies for three key assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an apoptosis assay for determining the mechanism of cell death. Furthermore, it delves into the known signaling pathways associated with doxylamine succinate's cellular effects.

Introduction to Doxylamine Succinate and its Cytotoxic Profile

Doxylamine succinate primarily acts as a histamine (B1213489) H1 receptor antagonist. Its sedative effects are a result of its ability to cross the blood-brain barrier.[1] Beyond its therapeutic applications, high concentrations of doxylamine succinate can lead to cellular toxicity. While extensive in vivo data on its toxic effects, such as rhabdomyolysis (muscle breakdown), exist, in vitro studies are crucial for elucidating the direct cellular mechanisms of toxicity.[2][3] This includes potential DNA damage at high concentrations and the induction of liver enzymes.[1][4][5] One available metric from the "Registry of Cytotoxicity" indicates an IC50 value of 0.75 mM for doxylamine succinate, providing a foundational data point for cytotoxicity studies.[6]

Data Summary: Quantitative Analysis of Doxylamine Succinate Cytotoxicity

The following table summarizes the key quantitative data referenced in these application notes. This serves as a guide for designing experiments and interpreting results.

ParameterValueSource
IC50 0.75 mMRegistry of Cytotoxicity[6]

Note: The specific cell line for this IC50 value is not specified in the source.

Experimental Protocols

Detailed protocols for three essential cell-based assays are provided below. These protocols are designed to be adaptable to specific laboratory conditions and cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Doxylamine succinate

  • Selected cell line (e.g., HepG2 for liver toxicity studies)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of doxylamine succinate in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations. Based on the known IC50 value, a starting range of 0.1 mM to 5 mM is recommended. Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of doxylamine succinate. Include a vehicle control (medium with the solvent at the same concentration used for the drug) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the doxylamine succinate concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable marker for cytotoxicity.

Materials:

  • Doxylamine succinate

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Doxylamine succinate

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of doxylamine succinate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and the potential signaling pathways involved in doxylamine succinate cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation (24, 48, 72h) seeding->treatment doxylamine Doxylamine Succinate (Serial Dilutions) doxylamine->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis mtt_analysis Viability Curve (IC50) mtt->mtt_analysis ldh_analysis % Cytotoxicity ldh->ldh_analysis apoptosis_analysis Flow Cytometry (Cell Population Analysis) apoptosis->apoptosis_analysis

Figure 1. General experimental workflow for assessing doxylamine succinate cytotoxicity.

doxylamine_cytotoxicity_pathway cluster_membrane Cell Membrane Effects cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Induction cluster_other Other Cellular Effects doxylamine Doxylamine Succinate (High Concentrations) membrane_damage Direct Membrane Damage (Sarcolemma Injury) doxylamine->membrane_damage cyp_induction CYP450 Enzyme Induction (e.g., in Liver Cells) doxylamine->cyp_induction dna_damage Potential DNA Damage (at high concentrations) doxylamine->dna_damage na_influx Increased Na+ Influx membrane_damage->na_influx ca_influx Increased Intracellular Ca2+ na_influx->ca_influx atp_depletion ATP Depletion ca_influx->atp_depletion Activates ATPases ros ROS Production atp_depletion->ros mmp_loss Mitochondrial Membrane Potential Collapse ros->mmp_loss caspase_activation Caspase Activation (e.g., Caspase-3) mmp_loss->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis dna_damage->apoptosis

Figure 2. Putative signaling pathways of doxylamine succinate-induced cytotoxicity.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of doxylamine succinate cytotoxicity. By employing these standardized cell-based assays, researchers can generate reliable and reproducible data to better understand the cellular and molecular mechanisms underlying the toxic effects of this widely used antihistamine. This information is critical for risk assessment in drug development and for advancing our knowledge of drug-induced cellular damage.

Contact: [Insert Contact Information for Inquiries]

References

Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Doxylamine in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation antihistamine, is widely utilized for its sedative and hypnotic properties. Understanding its concentration dynamics within the brain's extracellular fluid (ECF) is paramount for elucidating its pharmacokinetic and pharmacodynamic (PK/PD) relationship, particularly concerning its therapeutic and adverse effects. In vivo microdialysis is a powerful technique that permits the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in freely moving animals. This provides invaluable data for neuropharmacology and the development of CNS-active drugs.[1][2][3] These application notes provide a comprehensive, representative protocol for conducting in vivo microdialysis to measure doxylamine concentrations in the brain of a rat model.

Principle of In Vivo Microdialysis

In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a target brain region.[4][5] This probe is continuously perfused with a physiological solution, known as the perfusate. Small molecules present in the ECF, such as doxylamine, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed using a sensitive analytical method to determine the concentration of the analyte. The concentration of doxylamine in the dialysate is proportional to its unbound concentration in the ECF, which is the pharmacologically active fraction.[6]

Experimental Protocols

This section outlines the necessary materials, equipment, and step-by-step procedures for performing in vivo microdialysis to measure doxylamine in the rat brain.

Materials and Equipment
  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 6-20 kDa are suitable. The choice of membrane material (e.g., polysulfone, polyacrylonitrile) may influence recovery.

  • Guide Cannula: Stereotaxically implantable guide cannulas corresponding to the microdialysis probes.

  • Dummy Cannula: To maintain the patency of the guide cannula post-surgery.

  • Microinfusion Pump: A reliable pump capable of delivering low and precise flow rates (e.g., 0.5-2.5 µL/min).

  • Fraction Collector: A refrigerated fraction collector to automate the collection of dialysate samples.

  • Stereotaxic Frame: For accurate surgical implantation of the guide cannula.

  • Surgical Instruments: Standard surgical tools for rodent surgery.

  • Anesthesia: Isoflurane or a ketamine/xylazine mixture.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a physiological pH of 7.4 with phosphate (B84403) or bicarbonate. The solution should be filtered through a 0.22 µm filter before use.

  • Doxylamine Succinate (B1194679): For preparation of standards and administration.

  • Analytical System: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is recommended for its high sensitivity and selectivity.[2][7]

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic regimen and mount it in a stereotaxic frame.

  • Surgically expose the skull by making a midline incision.

  • Drill a small burr hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) using stereotaxic coordinates from a rat brain atlas.

  • Slowly lower the guide cannula to the desired depth, positioned just above the target region.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.[8][]

In Vivo Microdialysis Procedure
  • On the day of the experiment, place the awake and freely moving rat in a microdialysis cage, which allows for unrestrained movement.

  • Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate, typically between 1-2 µL/min.[8][10]

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline before sample collection.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least one hour.

  • Administer doxylamine succinate at the desired dose and route (e.g., intraperitoneal, subcutaneous, or oral).

  • Continue collecting dialysate samples at the specified intervals for a predetermined duration (e.g., 4-8 hours) to monitor the pharmacokinetic profile.

  • At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde) to allow for subsequent histological verification of the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

Analytical Procedure: HPLC-MS/MS
  • Sample Preparation: Due to the clean nature of microdialysate samples, minimal preparation is often required.[1] A common approach is to add an internal standard (IS) to a small aliquot of the dialysate.

  • Chromatographic Separation: Utilize a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for doxylamine and the IS should be optimized.

Data Presentation and Analysis

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for a typical in vivo microdialysis experiment measuring doxylamine in the rat brain. These values should be experimentally determined and validated for each specific laboratory setup.

Table 1: Hypothetical Analytical Method Validation Parameters for Doxylamine in aCSF

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Table 2: Hypothetical In Vivo Microdialysis Parameters for Doxylamine

ParameterValueNotes
Probe Recovery (In Vitro)15 - 25%Determined by immersing the probe in a standard solution of doxylamine.
Probe Recovery (In Vivo)10 - 20%Can be estimated using methods like the no-net-flux or retrodialysis technique.[2]
Perfusion Flow Rate1.5 µL/minA balance between adequate recovery and temporal resolution.
Sample Collection Interval20 minutesProvides good temporal resolution for pharmacokinetic profiling.
Doxylamine Dose (i.p.)10 mg/kgA representative dose for preclinical studies.
Peak Extracellular Concentration (Cmax)20 - 50 ng/mLThis is a hypothetical value and will depend on the dose and brain region.
Time to Peak Concentration (Tmax)60 - 90 minutes
Calculation of Unbound Brain Concentration

The actual unbound concentration of doxylamine in the ECF (CECF) can be estimated from the concentration measured in the dialysate (Cdialysate) by correcting for the probe's recovery rate (R):

CECF = Cdialysate / R

It is crucial to determine the in vivo recovery for accurate quantification, as it can differ from the in vitro recovery due to tissue tortuosity and other biological factors.[2]

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Guide_Cannula_Surgery Guide Cannula Implantation Surgery Animal_Acclimatization->Guide_Cannula_Surgery Post_Op_Recovery Post-Operative Recovery (48-72h) Guide_Cannula_Surgery->Post_Op_Recovery Probe_Insertion Microdialysis Probe Insertion Equilibration System Equilibration (1-2h) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Doxylamine_Admin Doxylamine Administration Baseline_Collection->Doxylamine_Admin PK_Sample_Collection Pharmacokinetic Sample Collection Doxylamine_Admin->PK_Sample_Collection Histology Histological Verification of Probe Placement PK_Sample_Collection->Histology Sample_Storage Dialysate Storage at -80°C PK_Sample_Collection->Sample_Storage HPLC_MS_Analysis HPLC-MS/MS Analysis Sample_Storage->HPLC_MS_Analysis Data_Analysis Data Analysis and Interpretation HPLC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis measurement of doxylamine in the brain.

signaling_pathway Doxylamine Doxylamine in ECF H1_Receptor Histamine H1 Receptor (Postsynaptic Neuron) Doxylamine->H1_Receptor Antagonizes Neuronal_Activity Decreased Neuronal Activity H1_Receptor->Neuronal_Activity Inhibition of signaling cascade Histamine_Binding Histamine Binding Histamine_Binding->H1_Receptor Activates Sedation Sedative/Hypnotic Effect Neuronal_Activity->Sedation

Caption: Simplified signaling pathway of doxylamine's antagonist action at the H1 receptor.

References

Application Notes: Deuterium-Labeled Doxylamine Succinate as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) succinate (B1194679) is a first-generation antihistamine widely used for the short-term treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1] Accurate and precise quantification of doxylamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for its ability to compensate for variability during sample preparation and analysis.[2][3] Deuterium-labeled doxylamine succinate, specifically doxylamine-d5, serves as an ideal internal standard for the bioanalysis of doxylamine, as it shares near-identical physicochemical properties with the analyte, ensuring co-elution and similar behavior during extraction and ionization, while being distinguishable by its mass-to-charge ratio (m/z).[2][4]

These application notes provide a comprehensive overview and detailed protocols for the use of deuterium-labeled doxylamine succinate as an internal standard in LC-MS/MS assays.

Key Advantages of Using Deuterium-Labeled Doxylamine Succinate

  • Enhanced Accuracy and Precision: Co-eluting with the unlabeled analyte, the deuterated standard effectively corrects for variations in sample extraction, injection volume, and matrix effects, leading to highly accurate and precise quantification.[5]

  • Compensation for Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Since the deuterated internal standard is affected similarly to the analyte, it provides reliable normalization.[6]

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard leads to more rugged and reproducible analytical methods, which is critical in regulated drug development environments.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Doxylamine Succinate Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of doxylamine succinate reference standard and dissolve in 10 mL of methanol (B129727).
  • Vortex to ensure complete dissolution.
  • Store at 2-8°C.

b. Deuterium-Labeled Doxylamine Succinate (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of doxylamine-d5 succinate and dissolve in 1 mL of methanol.
  • Vortex thoroughly.
  • Store at 2-8°C.

c. Working Solutions:

  • Prepare serial dilutions of the doxylamine succinate stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at desired concentrations.
  • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a simple and rapid method for extracting doxylamine from plasma samples.[4]

  • Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 50 µL of the internal standard working solution to each tube (except for blank samples, to which 50 µL of diluent is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions have been shown to be effective for the analysis of doxylamine using a deuterium-labeled internal standard.[4][7]

a. Liquid Chromatography:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid in water.[4][7]
  • Mobile Phase B: Methanol.[4][7]
  • Flow Rate: 0.6 mL/min.[4][7]
  • Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

b. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][7]
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Doxylamine: m/z 271.0 → 182.0.[4][7]
  • Doxylamine-d5 (IS): m/z 276.2 → 187.3.[4][7]
  • Ion Source Parameters:
  • IonSpray Voltage: 5500 V.[7]
  • Temperature: 600°C.[7]
  • Curtain Gas (CUR): 20 psi.[7]
  • Collision Gas (CAD): Medium.[7]
  • Ion Source Gas 1 (GS1): 50 psi.[7]
  • Ion Source Gas 2 (GS2): 50 psi.[7]

Data Presentation

The following tables summarize the expected performance of a validated LC-MS/MS method for doxylamine using doxylamine-d5 as an internal standard, based on published data.[4][7]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.500 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.500< 15%< 15%± 20%± 20%
LQC1.00< 15%< 15%± 15%± 15%
MQC10.0< 15%< 15%± 15%± 15%
HQC150< 15%< 15%± 15%± 15%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC1.0085 - 115%85 - 115%
HQC15085 - 115%85 - 115%

Visualizations

Doxylamine Metabolism

Doxylamine is primarily metabolized in the liver via N-demethylation and N-oxidation.[1] The following diagram illustrates the major metabolic pathways.

Doxylamine_Metabolism Doxylamine Doxylamine N_Desmethyl N-Desmethyldoxylamine Doxylamine->N_Desmethyl CYP2D6, CYP1A2, CYP2C9 N_Oxide Doxylamine N-Oxide Doxylamine->N_Oxide CYP Enzymes NN_Didesmethyl N,N-Didesmethyldoxylamine N_Desmethyl->NN_Didesmethyl CYP Enzymes

Caption: Major metabolic pathways of doxylamine.

Experimental Workflow for Sample Analysis

The following diagram outlines the general workflow for the quantification of doxylamine in plasma samples using a deuterium-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Doxylamine-d5 IS (50 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for doxylamine quantification in plasma.

Doxylamine Mechanism of Action

Doxylamine primarily acts as a histamine (B1213489) H1 receptor antagonist in the central nervous system, leading to its sedative effects.[8] It also exhibits anticholinergic properties by blocking muscarinic receptors.[9]

Doxylamine_MoA cluster_CNS Central Nervous System cluster_effects Pharmacological Effects Doxylamine Doxylamine H1_Receptor Histamine H1 Receptor Doxylamine->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor Doxylamine->Muscarinic_Receptor Antagonism Sedation Sedation / Hypnosis H1_Receptor->Sedation Inhibition of Histamine Signaling Anticholinergic Anticholinergic Effects (e.g., dry mouth) Muscarinic_Receptor->Anticholinergic Inhibition of Acetylcholine Signaling

Caption: Doxylamine's primary mechanisms of action.

References

Methodology for Assessing Sedative Effects of Doxylamine in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) is a first-generation antihistamine that readily crosses the blood-brain barrier and is widely used for its sedative properties.[1][2] It primarily acts as an antagonist or inverse agonist of the histamine (B1213489) H1 receptor in the central nervous system (CNS).[2][3][4] Histamine is a neurotransmitter that promotes wakefulness; by blocking its H1 receptors, doxylamine induces sedation.[3][5] Additionally, doxylamine exhibits anticholinergic properties by acting as an antagonist of muscarinic acetylcholine (B1216132) receptors, which further contributes to its sedative effects.[2][3]

These application notes provide detailed protocols for assessing the sedative effects of doxylamine in mice using common behavioral assays. The methodologies described herein are essential for preclinical studies aiming to characterize the sedative-hypnotic profile of doxylamine or to evaluate potential drug interactions that may modulate its sedative properties.

Mechanism of Action: Signaling Pathway

Doxylamine's primary mechanism of action involves the blockade of the histamine H1 receptor, a G-protein coupled receptor. This action inhibits the wake-promoting signal of histamine in the brain. Its anticholinergic effects, through the blockade of muscarinic acetylcholine receptors, also contribute to sedation.

Doxylamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Release ACh_Neuron Cholinergic Neuron ACh Acetylcholine ACh_Neuron->ACh Release H1R H1 Receptor Histamine->H1R Binds mAChR Muscarinic Receptor ACh->mAChR Binds Wakefulness Wakefulness Promotion H1R->Wakefulness Activates mAChR->Wakefulness Activates Doxylamine Doxylamine Doxylamine->H1R Blocks Doxylamine->mAChR Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Handling cluster_output Output Acclimatization Animal Acclimatization Drug_Prep Doxylamine Preparation Acclimatization->Drug_Prep Drug_Admin Drug Administration Drug_Prep->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test 30 min Data_Collection Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results Logical_Relationships cluster_effects Sedative Effects cluster_tests Behavioral Assays Doxylamine Doxylamine Administration Reduced_Activity Reduced Locomotor Activity & Exploration Doxylamine->Reduced_Activity Impaired_Coordination Impaired Motor Coordination Doxylamine->Impaired_Coordination Hypnosis Induction of Hypnosis Doxylamine->Hypnosis OFT Open Field Test Reduced_Activity->OFT Assessed by Rotarod Rotarod Test Impaired_Coordination->Rotarod Assessed by LORR Loss of Righting Reflex Hypnosis->LORR Assessed by

References

Application Notes and Protocols for Doxylamine Succinate in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing doxylamine (B195884) succinate (B1194679) in competitive binding assays, primarily targeting the histamine (B1213489) H1 receptor. The protocols outlined below are intended to assist in determining the binding affinity and specificity of this compound, a critical step in drug discovery and pharmacological research.

Doxylamine succinate is a first-generation antihistamine that primarily functions as a competitive antagonist at the histamine H1 receptor.[1][2] Its ability to cross the blood-brain barrier contributes to its well-known sedative effects.[3] In addition to its high affinity for the H1 receptor, doxylamine also exhibits a lower affinity for muscarinic acetylcholine (B1216132) receptors, which is responsible for its anticholinergic side effects.[3][4][5] Competitive binding assays are a fundamental tool to quantify the interaction of doxylamine succinate with these receptors.

Data Presentation: Receptor Binding Affinities of Doxylamine

The following table summarizes the binding affinities (Ki) of doxylamine for the human histamine H1 receptor and human muscarinic M1-M5 receptors. A lower Ki value indicates a stronger binding affinity.

ReceptorKi (nM)SpeciesReference
Histamine H11.3 - 42Human[4][6]
Muscarinic M1490Human[4][6]
Muscarinic M22100Human[4][6]
Muscarinic M3650Human[4][6]
Muscarinic M4380Human[4][6]
Muscarinic M5180Human[4][6]

Note: The range of Ki values for the Histamine H1 receptor reflects potential variations in experimental conditions between different studies.

Experimental Protocols

A common and robust method for determining the binding affinity of an unlabeled ligand like doxylamine succinate is a radioligand competitive binding assay. This protocol describes the use of [3H]mepyramine, a well-characterized radiolabeled antagonist for the histamine H1 receptor.

Protocol: [3H]Mepyramine Competitive Binding Assay with Doxylamine Succinate

1. Objective:

To determine the inhibitory constant (Ki) of doxylamine succinate for the histamine H1 receptor by measuring its ability to compete with the binding of [3H]mepyramine.

2. Materials and Reagents:

  • Doxylamine Succinate: Prepare a stock solution (e.g., 10 mM in DMSO or water) and create a serial dilution series to cover a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). Doxylamine succinate is very soluble in water and alcohol.[7]

  • [3H]Mepyramine: Radiolabeled H1 receptor antagonist. The final concentration in the assay should be close to its Kd value (typically 1-5 nM).

  • Cell Membranes: Membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293T or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: (e.g., GF/B or GF/C glass fiber filters) for separating bound from unbound radioligand.

  • Filtration Apparatus: (Cell harvester).

  • Scintillation Counter: For measuring radioactivity.

3. Experimental Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [3H]mepyramine, and cell membranes.

      • Non-specific Binding (NSB): Assay buffer, [3H]mepyramine, cell membranes, and the non-specific binding control (mianserin).

      • Competitive Binding: Assay buffer, [3H]mepyramine, cell membranes, and varying concentrations of doxylamine succinate.

  • Incubation:

    • Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[8][9]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]mepyramine as a function of the log concentration of doxylamine succinate. The resulting curve should be sigmoidal.

  • Determine IC50:

    • From the competition curve, determine the concentration of doxylamine succinate that inhibits 50% of the specific binding of [3H]mepyramine. This is the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([3H]mepyramine) used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Doxylamine Doxylamine Succinate Doxylamine->H1R Competitively Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of doxylamine succinate.

Experimental Workflow

G cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - Doxylamine Succinate Dilutions - [3H]Mepyramine - H1R Membranes B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate (e.g., 4h at 25°C) B->C D Terminate & Filter (Separate Bound from Unbound) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

Caption: Workflow for a [3H]mepyramine competitive binding assay with doxylamine succinate.

References

Troubleshooting & Optimization

preventing doxylamine succinate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with doxylamine (B195884) succinate (B1194679) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of doxylamine succinate relevant to cell culture experiments?

A1: Understanding the fundamental properties of doxylamine succinate is crucial for its successful application in in-vitro studies. It is an antihistamine, chemically classified as an ethanolamine (B43304) derivative.[1] The succinate salt form is a white to creamy-white powder.[2][3][4] Key properties are summarized below.

PropertyValueSource
Molecular Weight 388.46 g/mol [2][3][4][5]
Form White or creamy-white powder[2][3][4]
pKa 5.8 and 9.3[1]
pH of 1% aqueous solution ~4.9 - 5.1[2][6][7]
Stability Stable, but may be light sensitive. Incompatible with strong oxidizing agents, acids, and bases.[2][8]

Q2: What is the recommended solvent for preparing a doxylamine succinate stock solution?

A2: Doxylamine succinate exhibits high solubility in several common laboratory solvents, making solvent selection straightforward. The choice of solvent should be guided by experimental requirements and the aim to minimize solvent-induced cytotoxicity.

SolventSolubilityNotesSource
Water Very soluble (1 g/mL or 1000 g/L at 25°C)The most recommended solvent due to its high solubility and biocompatibility. Use sterile, nuclease-free water for stock preparation.[1][2][4][6][9]
Ethanol (96%) Freely solubleCan be used, but the final concentration in the culture medium must be kept low (typically <0.1%) to avoid cellular stress.[2][9]
DMSO ≥ 100 mg/mLA common solvent for many compounds, but water is preferable for doxylamine succinate given its high aqueous solubility. If DMSO is required for co-treatment experiments, ensure the final concentration is non-toxic to your cell line (typically <0.5%).[10][11]
PBS (pH 7.2) ~3 mg/mL (for N-desmethyl-doxylamine, a related compound)While highly soluble in water, solubility can be lower in buffered solutions. It is always best to test solubility directly in your specific medium.[12]

For most applications, preparing a high-concentration stock solution in sterile water is the optimal and simplest method.

Troubleshooting Guide: Doxylamine Succinate Precipitation

Precipitation can occur either immediately upon addition to the media or after a delay. The troubleshooting approach depends on when the precipitation is observed.

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

You've prepared a stock solution, but upon adding it to your cell culture medium, a precipitate forms instantly. This phenomenon, often called "crashing out," is common when the local concentration of the compound temporarily exceeds its solubility limit in the new aqueous environment.[13]

Potential CauseExplanationRecommended Solution
High Final Concentration The target concentration of doxylamine succinate in the media surpasses its solubility limit under your specific culture conditions (e.g., pH, presence of serum proteins).Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 2).
Rapid Dilution Shock Adding a highly concentrated stock solution directly and quickly into the bulk medium creates a localized zone of high solvent concentration that rapidly disperses, causing the less soluble drug to precipitate.[13]Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.
Low Media Temperature The solubility of many compounds, including salts, decreases at lower temperatures.[13] Adding the stock solution to cold media taken directly from the refrigerator can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High Solvent Concentration If using an organic solvent like DMSO, the final concentration in the media might be too high, affecting not only the cells but also the solubility of other media components.Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO).[14] If high concentrations of doxylamine succinate are needed, preparing the stock in sterile water is the best approach.

Diagram 1: Troubleshooting Workflow for Immediate Precipitation

G start Precipitate Forms Immediately? check_conc Is final concentration high? start->check_conc Yes check_temp Is media cold? check_conc->check_temp No sol_conc Lower concentration or perform solubility test check_conc->sol_conc Yes check_mix Was stock added too quickly? check_temp->check_mix No sol_temp Pre-warm media to 37°C check_temp->sol_temp Yes sol_mix Add stock dropwise with gentle mixing check_mix->sol_mix Yes end_node Problem Solved check_mix->end_node No, review other media interactions sol_conc->end_node sol_temp->end_node sol_mix->end_node

Caption: A decision tree for troubleshooting immediate precipitation.

Issue 2: Delayed Precipitation (Hours or Days Later in Culture)

The media appears clear initially, but a crystalline or cloudy precipitate forms after incubation. This suggests a change in the media's physicochemical properties over time.

Potential CauseExplanationRecommended Solution
pH Shift Cellular metabolism naturally acidifies the culture medium over time. Doxylamine succinate has two pKa values (5.8 and 9.3), meaning its ionization state and solubility can be affected by changes in pH.[1][13][15]Monitor the pH of your culture medium regularly, especially in dense or rapidly growing cultures. Consider more frequent media changes or using a medium with a stronger buffering capacity.
Interaction with Media Components Doxylamine succinate could interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum, FBS) to form insoluble complexes over time.[13]If you suspect an interaction, try a different basal media formulation. To test for serum interactions, compare precipitation in serum-free vs. serum-containing media. A compatibility study between doxylamine succinate and various excipients showed incompatibilities with magnesium stearate (B1226849) and lactose, suggesting potential for interactions.[16]
Temperature Fluctuations Repeatedly moving cultures between the incubator and the microscope or biosafety cabinet can cause temperature cycles, potentially leading to the precipitation of less soluble components.Minimize the time cultures spend outside the stable incubator environment.
Media Evaporation In long-term experiments, evaporation from culture plates can increase the concentration of all media components, including doxylamine succinate, potentially pushing it beyond its solubility limit.[13][17]Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Diagram 2: Factors Leading to Delayed Precipitation

G precipitate Delayed Precipitation ph_shift pH Shift (Metabolism) ph_shift->precipitate interaction Media Interaction (Salts, Serum) interaction->precipitate temp_flux Temperature Fluctuations temp_flux->precipitate evaporation Evaporation evaporation->precipitate

Caption: Key factors that can cause delayed precipitation in culture.

Experimental Protocols

Protocol 1: Preparation of a Doxylamine Succinate Stock Solution (100 mM in Water)

  • Weighing: In a sterile microcentrifuge tube, weigh out 38.85 mg of doxylamine succinate powder (MW = 388.46 g/mol ).

  • Dissolving: Under sterile conditions (e.g., in a biosafety cabinet), add 1.0 mL of sterile, nuclease-free water to the tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If needed, gentle warming to 37°C can aid dissolution.

  • Sterilization: While doxylamine succinate solutions are generally prepared from sterile components, if there is any concern about contamination, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.[10] Store at -20°C for long-term use. Protect from light.[2][8]

Protocol 2: Determining Maximum Soluble Concentration

  • Prepare Media: Dispense 1 mL of your complete cell culture medium (including serum and other supplements) into several sterile microcentrifuge tubes. Pre-warm the tubes to 37°C.

  • Prepare Serial Dilutions: Create a series of working concentrations of doxylamine succinate by adding increasing amounts of your high-concentration stock solution to the media. For example, prepare final concentrations of 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, etc.

  • Mix and Incubate: Add the stock solution to each tube, vortex gently, and visually inspect for immediate precipitation.

  • Observe: Incubate the tubes under normal culture conditions (37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24, 48, 72 hours).

  • Inspect: After incubation, visually inspect each tube for any signs of cloudiness or precipitate. Check a small drop under a microscope to confirm the presence of crystalline structures. The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Diagram 3: Experimental Workflow for Solubility Testing

G start Start prep_media Aliquot & pre-warm complete cell media start->prep_media prep_dilutions Prepare serial dilutions of doxylamine stock prep_media->prep_dilutions mix Add stock to media and mix gently prep_dilutions->mix inspect_initial Visually inspect for immediate precipitate mix->inspect_initial incubate Incubate at 37°C for experimental duration inspect_initial->incubate inspect_final Inspect visually and microscopically incubate->inspect_final determine_max Identify highest clear concentration inspect_final->determine_max end_node End determine_max->end_node

Caption: A workflow for determining doxylamine succinate solubility.

References

Technical Support Center: Doxylamine Succinate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of doxylamine (B195884) succinate (B1194679) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for doxylamine succinate?

A1: Doxylamine succinate is primarily susceptible to degradation through oxidation and alkaline hydrolysis.[1][2] Under oxidative stress, doxylamine can form products like Doxylamine N-oxide.[1][2] Alkaline conditions may lead to the cleavage of the ether linkage.[2]

Q2: What are the known major degradation products of doxylamine?

A2: The most commonly identified degradation products are formed through oxidation and alkaline hydrolysis.[1] Oxidative degradation can lead to the formation of Doxylamine N-oxide and potentially Doxylamine dioxide (Doxylamine Di-N-Oxide).[1] The major alkaline degradation product has also been isolated and characterized.[3][4]

Q3: How stable is doxylamine under acidic conditions?

A3: Doxylamine is relatively stable under acidic conditions. While forced degradation studies using 1N HCl at elevated temperatures show some degradation, it is generally less susceptible to acid hydrolysis compared to alkaline hydrolysis.[1]

Q4: Is doxylamine sensitive to light?

A4: Photolytic degradation of doxylamine is generally considered minimal. Studies have indicated that exposure to UV light for extended periods results in only minor degradation.[1][5]

Q5: What is the impact of temperature on doxylamine stability?

A5: Under typical storage conditions, thermal degradation is not a major pathway for doxylamine degradation.[1] However, forced degradation studies at high temperatures have shown some level of degradation.[1][2]

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
Unexpected peaks in the chromatogram - Contamination of the sample, solvent, or HPLC system.- Presence of unknown degradation products.- Co-elution of impurities.- Run a blank gradient to check for system contamination.- Verify the purity of the reference standard.- Optimize the chromatographic method (e.g., change mobile phase composition, gradient slope, or column) to improve resolution.- Perform peak purity analysis using a PDA detector.- Use LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks.[1]
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation or contamination.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of doxylamine and its degradation products.- Reduce the sample concentration or injection volume.- Use a new column or wash the existing column with a strong solvent.[1]
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis.- Monitor system pressure for any irregularities.[1]
Difficulty in identifying degradation products by MS - Low abundance of the degradation product.- Inappropriate ionization mode.- Complex fragmentation pattern.- Concentrate the sample if possible.- Analyze the sample in both positive and negative ionization modes (ESI positive/negative).- Perform MS/MS experiments to obtain fragmentation patterns and compare them with known structures or in-silico fragmentation tools.[1]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

  • Acid Hydrolysis :

    • Dissolve a known concentration of doxylamine succinate in 1 N hydrochloric acid.[1]

    • Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • Neutralize the solution with an equivalent amount of 1 N sodium hydroxide.[1]

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[1]

  • Alkaline Hydrolysis :

    • Dissolve a known concentration of doxylamine succinate in 1 N sodium hydroxide.[1]

    • Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • Neutralize the solution with an equivalent amount of 1 N hydrochloric acid.[2]

    • Dilute the sample with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation :

    • Dissolve a known concentration of doxylamine succinate in a solution of hydrogen peroxide (e.g., 3-33%).[1][6]

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).[1][6]

    • Dilute the sample with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation :

    • Keep a solid sample of doxylamine succinate in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 48 hours).[1][2]

    • Dissolve the heat-treated sample in the mobile phase for HPLC analysis.[1]

  • Photolytic Degradation :

    • Expose a solution of doxylamine succinate (in a suitable solvent like water or mobile phase) in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration.[1][2]

    • Analyze the sample directly by HPLC.[1]

Stability-Indicating RP-HPLC Method

This protocol provides a typical starting point for developing an HPLC method to separate doxylamine from its degradation products. Method optimization will likely be required.

  • Column : C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase : A gradient or isocratic elution using a mixture of a buffer (e.g., 0.01 M Ammonium Acetate or phosphate (B84403) buffer) and an organic modifier (e.g., Acetonitrile or Methanol).[1][5][6] The pH of the buffer should be optimized for best separation.

  • Flow Rate : Typically 1.0 mL/min.[5][6]

  • Detection : UV detection at a wavelength where doxylamine and its degradation products have significant absorbance (e.g., 262 nm).[6][7]

  • Column Temperature : Controlled column temperature is recommended for consistent retention times.[6]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Doxylamine Succinate

Stress ConditionReagent/ParameterDurationTemperature% Degradation Observed (Approximate)Major Degradation Products Identified
Acid Hydrolysis 1 N HCl24 hoursReflux5-10%Minor degradants
Alkaline Hydrolysis 1 N NaOH24 hoursReflux15-25%Major degradant due to ether cleavage
Oxidative Degradation 3-30% H₂O₂24 hoursRoom Temp10-20%Doxylamine N-oxide
Thermal Degradation Solid State48 hours60°C< 5%Minor degradants
Photolytic Degradation UV light (254 nm)48 hoursRoom Temp< 5%Minor degradants

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Visualizations

G Experimental Workflow for Doxylamine Degradation Analysis cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_results Data Interpretation cluster_output Outcome Doxylamine Doxylamine Succinate API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Doxylamine->Forced_Degradation HPLC RP-HPLC Analysis Forced_Degradation->HPLC LCMS LC-MS Identification HPLC->LCMS Quantification Quantification of Doxylamine HPLC->Quantification Identification Identification of Degradation Products LCMS->Identification Stability Stability Profile Quantification->Stability Identification->Stability

Caption: Workflow for Doxylamine Degradation Analysis.

G Potential Degradation Pathways for Doxylamine cluster_oxidation Oxidative Degradation cluster_alkaline Alkaline Hydrolysis Doxylamine Doxylamine N_Oxide Doxylamine N-oxide Doxylamine->N_Oxide [O] Ether_Cleavage Ether Cleavage Products Doxylamine->Ether_Cleavage OH- Di_N_Oxide Doxylamine Di-N-Oxide N_Oxide->Di_N_Oxide [O]

Caption: Potential Degradation Pathways for Doxylamine.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Doxylamine Succinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the analysis of doxylamine (B195884) succinate (B1194679).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of doxylamine succinate, with a focus on mobile phase optimization.

Issue Potential Causes Recommended Solutions
Peak Tailing Secondary Silanol (B1196071) Interactions: Doxylamine is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing peaks.[1][2]Adjust Mobile Phase pH: Lower the mobile phase pH to 2-3 to protonate the silanol groups and reduce interaction.[3] Use End-Capped Columns: Employ columns with end-capping to block residual silanol groups.[4] Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to saturate the active sites.
Column Overload: Injecting too much sample can saturate the stationary phase.[5]Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[5]
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of doxylamine, it can exist in both ionized and non-ionized forms, causing tailing.[4]Buffer the Mobile Phase: Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.[5]
Poor Resolution Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing peaks to elute too close together or too far apart.Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation. Try a Different Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity.
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of doxylamine and its related substances.[6]Optimize pH: Experiment with a range of pH values to find the optimal separation. For basic compounds like doxylamine, a lower pH is often a good starting point.[7]
Column Degradation: Loss of stationary phase or contamination can lead to a decline in performance.[6]Use a Guard Column: Protect the analytical column from contaminants. Replace the Column: If performance does not improve after cleaning, the column may need to be replaced.[2]
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.Ensure Accurate Preparation: Use precise measurements for all mobile phase components and ensure thorough mixing. Degas the Mobile Phase: Remove dissolved gases from the mobile phase to prevent bubble formation in the pump.
Fluctuations in Temperature: Changes in column temperature can affect retention times.[5]Use a Column Oven: Maintain a constant and controlled column temperature.[5]
Pump Issues: Fluctuations in flow rate due to pump malfunctions will cause retention time variability.[6]Regular Pump Maintenance: Ensure the pump is properly maintained, and check for leaks or worn seals.
Appearance of Ghost Peaks Contaminated Mobile Phase or System: Impurities in the mobile phase, injection solvent, or HPLC system can appear as ghost peaks.Use High-Purity Solvents: Always use HPLC-grade solvents. Clean the System: Flush the HPLC system with a strong solvent to remove any contaminants.
Late Eluting Compounds: Peaks from a previous injection may elute in a subsequent run, especially in gradient analysis.Increase Run Time: Extend the run time to ensure all components have eluted. Implement a Wash Step: Add a high-organic wash step at the end of the gradient to elute strongly retained compounds.
High Backpressure Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.Filter Samples and Mobile Phases: Use appropriate filters to remove particulates. Backflush the Column: Reverse the column direction and flush with a strong solvent (disconnect from the detector).
Precipitated Buffer: Buffer salts can precipitate in the mobile phase, especially when mixing with high concentrations of organic solvent.Ensure Buffer Solubility: Check the solubility of the buffer in the mobile phase mixture. Flush the System: Flush the system with water to dissolve any precipitated salts before switching to organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for doxylamine succinate analysis on a C18 column?

A1: A common starting point is a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-4) and an organic modifier like acetonitrile or methanol.[8][9] A typical initial ratio could be 70:30 or 60:40 (aqueous:organic).

Q2: How does the pH of the mobile phase affect the retention of doxylamine succinate?

A2: Doxylamine is a basic compound. At a low pH (e.g., below its pKa), it will be protonated and more polar, resulting in earlier elution in reversed-phase HPLC. As the pH increases towards its pKa, its retention will likely increase. Adjusting the pH is a powerful tool to optimize the separation from other compounds.[7]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. It is often a good first choice. If resolution is not adequate with acetonitrile, trying methanol is a recommended step in method development.

Q4: What are the common degradation products of doxylamine succinate I should be aware of?

A4: Doxylamine succinate can degrade under various conditions. Common degradation pathways include oxidation and alkaline hydrolysis.[5] Doxylamine N-oxide is a known oxidative degradation product.[5] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress can help identify potential degradation products.[8][10]

Q5: How can I improve the peak shape of my doxylamine peak?

A5: Peak tailing is a common issue for basic compounds like doxylamine. To improve peak shape, you can:

  • Lower the mobile phase pH to around 2.5-3.5.[3]

  • Use a modern, high-purity, end-capped C18 or C8 column.

  • Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).

  • Reduce the injection mass to avoid column overload.[5]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Doxylamine Succinate

This protocol provides a starting point for the isocratic analysis of doxylamine succinate.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Phosphate buffer (20 mM, pH 3.5 adjusted with phosphoric acid) and Methanol in a ratio of 45:55 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 262 nm.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-50 µg/mL).[8]

Protocol 2: Gradient RP-HPLC Method for Doxylamine Succinate and Related Substances

This protocol is suitable for separating doxylamine from its potential impurities and degradation products.

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v).

Data Presentation

Table 1: Comparison of Mobile Phases for Doxylamine Succinate Analysis
Mobile Phase Composition Column Flow Rate (mL/min) Detection (nm) Reference
Phosphate buffer (pH 5) : Methanol (40:60)Kromosil C18 (250 x 4.6mm, 5µ)1.0263[12]
Acetonitrile : Water (70:30), pH 3.4 with Acetic AcidPurospher® STAR RP-18 end-capped (250 x 4.6mm, 5µ)1.0250[7]
Phosphate buffer (pH 3.5) : Methanol (45:55)Kromasil C18 (4.6 x 250 mm, 5-μm)1.0262[8]
Phosphate buffer (pH 4.0) : Acetonitrile (70:30)C181.0-[10]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Inappropriate Mobile Phase pH start->cause3 solution1a Adjust Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Ensure Mobile Phase is Buffered (at least 2 pH units from pKa) cause3->solution3

Caption: Troubleshooting Decision Tree for Peak Tailing.

Mobile_Phase_Optimization_Workflow cluster_0 Initial Method cluster_1 Optimization Cycle cluster_2 Refinement start Define Analytical Goal (e.g., quantify doxylamine) select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mp Choose Initial Mobile Phase (e.g., Buffer:ACN 60:40) select_column->initial_mp run_experiment Run Experiment initial_mp->run_experiment evaluate_results Evaluate Chromatogram (Peak Shape, Resolution) run_experiment->evaluate_results decision Results Acceptable? evaluate_results->decision adjust_organic Adjust Organic % decision->adjust_organic No adjust_ph Adjust pH decision->adjust_ph No change_organic Change Organic Modifier (ACN to MeOH) decision->change_organic No end Final Method decision->end Yes adjust_organic->run_experiment adjust_ph->run_experiment change_organic->run_experiment

Caption: Workflow for HPLC Mobile Phase Optimization.

References

troubleshooting poor peak shape in doxylamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of doxylamine (B195884), a basic compound prone to poor peak shape. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems efficiently.

Frequently Asked Questions (FAQs)

Q1: My doxylamine peak has a poor shape. Where should I begin troubleshooting?

A1: The first step is to identify the nature of the peak distortion. The most common issues are peak tailing, fronting, splitting, or broadening. Each problem has a distinct set of likely causes. A good starting point is to perform a system suitability test to check the overall health of your HPLC system and column before focusing on specific issues.[1]

Q2: What makes doxylamine a challenging compound to analyze with chromatography?

A2: Doxylamine is a basic compound with a pKa of approximately 8.8.[2][3] In reversed-phase chromatography, basic compounds can interact ionically with residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[4][5] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, is a primary cause of peak tailing and poor peak shape.[4][6][7]

Q3: What is a "system suitability test" and why is it important?

A3: A system suitability test is a series of checks to ensure the chromatography system is performing correctly before running samples. It typically involves injecting a standard solution and measuring parameters like peak retention time, peak area, column efficiency (plate count), and peak symmetry (tailing factor). Tracking these parameters over time helps you detect problems with the column, mobile phase, or instrument before they compromise your results.[1]

Troubleshooting Poor Peak Shape

This section provides a detailed guide to identifying and resolving specific peak shape problems.

Peak Tailing

Peak tailing is the most common peak shape distortion for basic analytes like doxylamine, appearing as an asymmetrical peak with a "tail" extending to the right.

Q: What are the primary causes of peak tailing for doxylamine?

A:

  • Secondary Silanol Interactions: This is the most frequent cause. Ionized residual silanol groups (Si-O⁻) on the silica (B1680970) packing interact strongly with the positively charged doxylamine molecule, delaying its elution and causing tailing.[4][5][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can increase silanol ionization and lead to tailing.[8][9]

  • Insufficient Buffer Capacity: A low concentration buffer may not effectively control the pH at the column surface, exacerbating silanol interactions.[1][8]

  • Column Contamination or Degradation: Accumulation of impurities on the column frit or at the head of the column can create active sites that cause tailing.[5][10]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening that may appear as tailing.[5][11]

Q: How can I eliminate or reduce doxylamine peak tailing?

A:

  • Optimize Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5.[3][12] At this low pH, doxylamine is fully protonated (positively charged), and more importantly, the residual silanol groups are not ionized, which minimizes the unwanted secondary ionic interactions.[4]

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica have a lower concentration of metal impurities and acidic silanols. "End-capped" columns have been chemically treated to block most of the remaining silanols, significantly improving peak shape for basic compounds.[7]

  • Add a Basic Mobile Phase Additive: Competing bases, such as triethylamine (B128534) (TEA), can be added to the mobile phase at low concentrations (e.g., 10-25 mM). These additives interact with the active silanol sites, effectively shielding them from the doxylamine analyte.[8]

  • Increase Buffer Concentration: Using a buffer concentration in the 25-50 mM range helps maintain a consistent pH environment and can help mask residual silanol activity.[1][8]

Peak Fronting

Peak fronting is characterized by an asymmetric peak with a sharp tail and a leading edge that is sloped.

Q: What causes my doxylamine peak to exhibit fronting?

A:

  • Column Overload: This is the most common cause and occurs when either the injected sample concentration is too high or the injection volume is too large for the column's capacity.[13][14][15]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluotropic) than the mobile phase, it can cause the peak to distort and front.[14]

  • Column Bed Collapse: A physical collapse of the column packing material can create a void at the column inlet, leading to distorted flow paths and fronting peaks.[15][16]

Q: How can I resolve peak fronting?

A:

  • Reduce Sample Load: The simplest solution is to reduce the amount of sample injected. This can be done by either diluting the sample or reducing the injection volume.[13][17]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your doxylamine standard and samples in the initial mobile phase.[13] If a different solvent must be used, ensure it is weaker than the mobile phase to allow the sample to properly focus on the head of the column.

  • Check Column Health: If reducing the sample load does not resolve the issue, the column itself may be damaged. A collapsed bed is irreversible, and the column will need to be replaced.[16]

Split Peaks

Peak splitting appears as a single peak that is cleaved into two or more distinct peaks or has a noticeable "shoulder".

Q: Why is my doxylamine peak splitting?

A:

  • Problem Affecting All Peaks: If every peak in the chromatogram is split, the issue is likely located before the column. Common causes include a partially blocked inlet frit, a void in the column packing, or a clogged guard column.[1][18] This creates two different flow paths for the sample entering the column.[18]

  • Problem Affecting a Single Peak: If only the doxylamine peak is splitting, the cause is likely chemical or method-related. This can include incomplete sample dissolution, incompatibility between the sample solvent and the mobile phase, or co-elution with an interfering compound.[15][18][19]

Q: How can I fix split peaks?

A:

  • For System-Wide Splitting: First, remove the guard column (if used) and re-inject. If the problem disappears, replace the guard column. If the problem persists, try reverse-flushing the analytical column to dislodge any particulates on the inlet frit. If a void has formed at the column inlet, the column must be replaced.[18]

  • For Single-Peak Splitting: Ensure the sample is completely dissolved before injection. Filter the sample if necessary. Prepare the sample in the mobile phase to avoid solvent mismatch effects.[19] To check for co-elution, try altering the mobile phase composition or temperature to see if the split peak resolves into two separate peaks.[18]

Broad Peaks

Broad peaks are wider than expected and can compromise resolution and sensitivity.

Q: What are the common causes of broad doxylamine peaks?

A:

  • Column Degradation: A loss of stationary phase or general column aging leads to a decrease in efficiency (lower plate count) and broader peaks.[11][20]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out after it leaves the column.[11][21]

  • Mobile Phase Issues: A mobile phase that is too weak may not elute the analyte efficiently, leading to increased diffusion within the column and peak broadening.[10] Inconsistent mobile phase composition can also be a factor.[22]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak width.[10][11][23]

Q: How can I obtain sharper peaks?

A:

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect system components. Ensure all fittings are properly seated to avoid dead volume.[11][21]

  • Check Column Performance: Inject a standard and calculate the column efficiency (plate number). If it has dropped significantly from the manufacturer's specification or previous runs, the column may need to be washed or replaced.[11]

  • Optimize Mobile Phase Strength: If peaks are broad and retention times are long, consider increasing the percentage of the organic solvent in the mobile phase to elute doxylamine more quickly.[10]

  • Use a Column Oven: A thermostatically controlled column compartment ensures a stable and consistent temperature, leading to more reproducible and sharper peaks.[10][11]

Data Presentation and Protocols

Summary of Common Peak Shape Problems
Peak Shape IssueMost Common Causes for DoxylamineKey Troubleshooting Steps
Tailing Secondary interactions with residual silanols; Incorrect mobile phase pH.Lower mobile phase pH to ~3; Use an end-capped column; Add a basic modifier (e.g., TEA).
Fronting Column overload (sample concentration/volume too high); Sample solvent stronger than mobile phase.Reduce injection volume or dilute sample; Dissolve sample in the mobile phase.
Splitting Blocked column frit or void (all peaks split); Sample solvent incompatibility (single peak split).Reverse-flush or replace column; Ensure sample is fully dissolved in the mobile phase.
Broadening Column degradation (loss of efficiency); Extra-column dead volume.Check column efficiency with a standard; Use shorter, narrower connection tubing.
Example Starting Conditions for Doxylamine Analysis

The following table summarizes typical starting conditions for reversed-phase HPLC analysis of doxylamine, compiled from various methods.[3][12][24] These should be adapted and optimized for your specific instrument and application.

ParameterTypical Conditions
Column C18, End-capped (e.g., Purospher® STAR RP-18e, Symmetry C18)
Dimensions 150-250 mm length, 4.6 mm i.d., 5 µm particle size
Mobile Phase Acetonitrile (ACN) and an aqueous buffer (e.g., Phosphate, Formate)
Composition ACN : Buffer (e.g., 30:70, 70:30 v/v)
Buffer pH 3.0 - 3.5 (Adjusted with an acid like Phosphoric or Acetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 250-270 nm
Temperature Ambient or controlled at 25-30 °C

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol can be used to clean a contaminated column that is causing issues like high backpressure or peak tailing. Always check the column manufacturer's guidelines for pH, solvent, and pressure limitations.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Buffer Wash: Wash the column with your mobile phase without the buffer salts (e.g., if your mobile phase is ACN/Water/Phosphate Buffer, wash with ACN/Water) for 20-30 column volumes.

  • Strong Solvent Wash (Reversed-Phase): Flush the column with progressively stronger organic solvents. A typical sequence for a C18 column is:

    • 100% Water (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 100% Isopropanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

  • Re-equilibration: Equilibrate the column with the initial mobile phase (including buffer) until the baseline is stable (at least 20-30 column volumes).

  • Performance Check: Inject a standard to confirm if peak shape and retention time have been restored.

Visual Troubleshooting Guides

General Troubleshooting Workflow

G General Troubleshooting Workflow for Poor Peak Shape start Poor Doxylamine Peak Shape Observed identify Identify Peak Shape Issue (Tailing, Fronting, Split, Broad) start->identify check_all_peaks Does the issue affect all peaks in the chromatogram? identify->check_all_peaks system_issue System-wide Problem (e.g., blocked frit, void, leak) check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Problem (e.g., chemical interaction, overload) check_all_peaks->analyte_issue No solve_system Reverse-flush column Check connections Replace guard column system_issue->solve_system tailing Tailing? analyte_issue->tailing fronting Fronting? tailing->fronting No solve_tailing Adjust pH Use End-Capped Column Add Modifier tailing->solve_tailing Yes splitting Splitting? fronting->splitting No solve_fronting Reduce Sample Load Match Sample Solvent fronting->solve_fronting Yes broadening Broadening? splitting->broadening No solve_splitting Check Sample Prep Optimize Method splitting->solve_splitting Yes solve_broadening Check for Dead Volume Replace Column broadening->solve_broadening Yes end_node Peak Shape Improved solve_tailing->end_node solve_fronting->end_node solve_splitting->end_node solve_broadening->end_node solve_system->end_node

Caption: A logical workflow for diagnosing poor peak shape.

Doxylamine Peak Tailing Mechanism

G Cause of Peak Tailing for Basic Compounds cluster_0 Stationary Phase Surface silica Silica Particle C18 Chains (Hydrophobic Interaction) Residual Silanol Group (Si-OH) doxylamine Doxylamine-H+ doxylamine->silica:f1 Desired Hydrophobic Interaction (Good Peak) silanol_protonated Si-OH (No Interaction) doxylamine2 Doxylamine-H+ doxylamine2->silica:f1 Hydrophobic Interaction silanol_ionized Si-O- (Anionic) doxylamine2->silanol_ionized Unwanted Ionic Interaction (Causes Tailing)

Caption: Interaction of doxylamine with the stationary phase.

Decision Tree for Split Peaks

G Diagnosing the Cause of Split Peaks start Split Peak Observed q1 Are ALL peaks in the chromatogram split? start->q1 yes_path System-wide issue before separation q1->yes_path Yes no_path Issue is specific to the analyte or sample q1->no_path No cause1 Partially blocked column frit yes_path->cause1 cause2 Void at column inlet yes_path->cause2 cause3 Clogged guard column or inline filter yes_path->cause3 solution1 Reverse-flush or replace column/frit. Replace guard column/filter. q2 Is sample fully dissolved? Is sample solvent weaker than mobile phase? no_path->q2 no_path2 Sample Preparation Issue q2->no_path2 No yes_path2 Possible Co-elution q2->yes_path2 Yes solution2 Filter sample. Dissolve sample in mobile phase. no_path2->solution2 solution3 Modify mobile phase or temperature to improve resolution. yes_path2->solution3

Caption: A decision tree for troubleshooting split peaks.

References

Technical Support Center: Navigating Variability in Doxylamine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in animal studies involving doxylamine (B195884).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of doxylamine?

A1: Doxylamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class.[1] Its principal mechanism involves the competitive antagonism of histamine (B1213489) H1 receptors.[1] By blocking these receptors, particularly within the central nervous system (CNS), it elicits sedative and hypnotic effects.[1][2] Furthermore, doxylamine demonstrates significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1]

Q2: What are the common routes of administration for doxylamine in animal studies?

A2: In preclinical research, the most prevalent routes of administration are oral, which includes oral gavage and incorporation into feed or drinking water.[1] To investigate its pharmacokinetic properties, intravenous and intranasal routes have also been utilized.[1]

Q3: What are the primary metabolites of doxylamine?

A3: Doxylamine is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9).[1] The main metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][3][4][5] In rats, additional metabolites, including ring-hydroxylated products and N-acetyl conjugates, have been identified.[3][4][5]

Q4: Are there known sex differences in the pharmacokinetics of doxylamine?

A4: Yes, sex-based differences in the pharmacokinetics of doxylamine have been documented. These variations can be attributed to the sexually dimorphic expression of metabolic enzymes in the liver.[1] It is recommended to include both male and female animals in study designs and to analyze the data for any sex-specific effects.[1]

Troubleshooting Guides

Issue 1: Excessive Sedation or Unexpected Animal Mortality
  • Symptoms: Animals exhibit excessive lethargy, are unresponsive to stimuli, or experience prolonged sleep times. Unexpected fatalities may occur, especially at higher dosages.[1]

  • Potential Causes:

    • High Dosage: The sedative effects of doxylamine are dose-dependent.[1]

    • Drug Interactions: Co-administration with other CNS depressants (e.g., opioids, benzodiazepines) can potentiate the sedative effects of doxylamine.[1]

    • Strain or Species Sensitivity: Certain animal strains or species may be more susceptible to the sedative effects.[1]

    • Animal Health: Underlying health conditions can heighten susceptibility to adverse effects.[1]

  • Mitigation Strategies:

    • Dose Reduction: If excessive sedation is observed, consider lowering the dose in subsequent cohorts.[1]

    • Review Concomitant Medications: Ensure no other CNS depressants are being administered. If their use is necessary, consider potential interactions and adjust the doxylamine dose accordingly.[1]

    • Pilot Studies: Conduct pilot studies to determine the optimal dose for the specific animal model and experimental conditions.[2]

    • Staggered Dosing: In group-housed animals, consider administering doxylamine at different times to observe individual animal responses.

Issue 2: High Variability in Pharmacokinetic (PK) Data
  • Symptoms: Large standard deviations in the plasma concentrations of doxylamine within the same dosage group. Inconsistent absorption profiles, such as variable Tmax.[1]

  • Potential Causes:

    • Improper Dosing Technique: Inconsistent administration, especially with oral gavage, can lead to variability in the amount of drug delivered.[1]

    • Food Effects: The presence or absence of food in the stomach can modify the rate and extent of drug absorption.[1]

    • Stress: Handling and procedural stress can affect gastrointestinal motility and blood flow, thereby influencing drug absorption.[1]

    • Biological Factors: Inherent biological differences among animals, such as genetics and gut microbiome, can contribute to PK variability.[1]

  • Mitigation Strategies:

    • Standardize Dosing Procedures: Ensure all personnel are thoroughly trained in the selected administration technique. For oral gavage, use appropriately sized needles and ensure correct placement.[1]

    • Control Feeding Status: Fast animals overnight before dosing to maintain a consistent gastric environment. If feeding is necessary, provide a standardized diet and feeding schedule.[1]

    • Acclimatization: Allow animals sufficient time to acclimate to the facility and handling procedures to minimize stress.[6][7]

    • Formulation Quality Control: Prepare fresh formulations daily and ensure they are homogenous. If using a suspension, ensure it is well-mixed before each administration.[1]

    • Randomization: Randomize animals to treatment groups to distribute inherent biological variability.[1]

Issue 3: Doxylamine-Induced Weight Loss
  • Symptoms: Treated animals exhibit a significant decrease in body weight compared to the control group.[1]

  • Potential Causes:

    • Reduced Food and Water Consumption: The sedative effects of doxylamine can lead to decreased physical activity and a reduced interest in food and water.[1]

    • Gastrointestinal Effects: Anticholinergic effects may cause dry mouth and potentially alter gut motility, which can impact food intake and digestion.[1]

  • Mitigation Strategies:

    • Palatable Diet: Provide a highly palatable diet to encourage eating.[1]

    • Dose Adjustment: If weight loss is substantial and persistent, consider reducing the dose.[1]

    • Supportive Care: Ensure easy access to food and water. For animals with significant weight loss, consider providing supplemental nutrition or hydration.[1]

    • Acclimatization to Dosing: Allow animals to adapt to the dosing regimen, as some initial weight loss may be temporary.[1]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Doxylamine in Different Animal Species

ParameterMouseRatDog
Route of Administration Oral (gavage)Oral (gavage)Oral
Dose (mg/kg) Not Specified2Not Specified
Tmax (h) Not Specified1.52.4
Cmax (ng/mL) Not Specified281.499
Bioavailability (%) Not Specified24.724.7
Half-life (t½) (h) Not SpecifiedNot Specified10.1
Reference [1][8][1]

Note: Direct comparative pharmacokinetic studies of doxylamine in mice, rats, and dogs are limited in publicly available literature. The data presented are compiled from separate studies and should be interpreted with caution. Tmax = Time to reach maximum plasma concentration; Cmax = Maximum plasma concentration.[1]

Table 2: Recommended Oral Doses of Doxylamine Succinate (B1194679) in Different Species

SpeciesRecommended Dose (mg/kg of body weight)Frequency
Horses 1 to 2 mg/lb (2.2 to 4.4 mg/kg)Divided into 3 or 4 equal doses per day
Dogs and Cats 2 to 3 mg/lb (4.4 to 6.6 mg/kg)Divided into 3 or 4 equal doses per day

Source: 21 CFR § 520.784[9]

Experimental Protocols

Protocol 1: Preparation of Doxylamine Succinate Solution for Oral Gavage

  • Materials:

    • Doxylamine succinate powder

    • Vehicle (e.g., sterile isotonic saline (0.9% w/v), 0.5% methylcellulose (B11928114) in sterile water, or 10% sucrose (B13894) in sterile water)

    • Sterile glassware (beaker, graduated cylinder)

    • Magnetic stirrer and stir bar

    • Analytical balance

    • pH meter (optional)

  • Procedure:

    • Calculate the required amount of doxylamine succinate and vehicle based on the desired concentration and final volume.[1]

    • Accurately weigh the doxylamine succinate powder using an analytical balance.[1]

    • Measure the appropriate volume of the chosen vehicle.[1]

    • Slowly add the doxylamine succinate powder to the vehicle while continuously stirring with a magnetic stirrer.[1]

    • Continue stirring until the doxylamine succinate is completely dissolved. For suspensions like 0.5% methylcellulose, ensure a homogenous mixture.[1]

    • If necessary, adjust the pH of the solution to a physiological range (around 7.0) using appropriate buffers, although this is less critical for oral administration.[1]

    • Visually inspect the solution for any undissolved particles. If present, continue stirring or gently warm the solution if the compound's stability allows.[1]

    • Prepare the formulation fresh daily to ensure stability.[1]

Protocol 2: Oral Gavage Administration in Rats

  • Materials:

    • Rat

    • Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)

    • Syringe (1-3 mL)

    • Doxylamine succinate formulation

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[1]

    • Draw the calculated volume of the doxylamine formulation into the syringe and attach the gavage needle.[1]

    • Properly restrain the rat to immobilize its head and body. The head should be gently extended back to create a straight line through the neck and esophagus.[1]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[1]

    • The needle should pass easily down the esophagus. If resistance is met, withdraw and re-attempt.[1]

    • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the solution.[1]

    • After administration, gently withdraw the needle along the same path.[1]

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes post-dosing.[1]

Visualizations

Doxylamine_Signaling_Pathway Doxylamine Doxylamine H1_Receptor Histamine H1 Receptor Doxylamine->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Acetylcholine Receptor Doxylamine->Muscarinic_Receptor Antagonism CNS Central Nervous System H1_Receptor->CNS Located in Muscarinic_Receptor->CNS Located in Anticholinergic_Effects Anticholinergic Effects (e.g., Dry Mouth) Muscarinic_Receptor->Anticholinergic_Effects Leads to Sedation Sedation / Hypnosis CNS->Sedation Leads to

Doxylamine's primary mechanism of action and anticholinergic effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Study Design & Protocol Development B Animal Acclimatization (min. 1 week) A->B C Randomization to Treatment Groups B->C D Doxylamine Formulation (Prepare Fresh Daily) C->D E Dosing Administration (e.g., Oral Gavage) D->E F Observation & Monitoring (e.g., Sedation, Body Weight) E->F G Sample Collection (e.g., Blood for PK) F->G H Sample Analysis G->H I Data Analysis & Statistical Evaluation H->I J Interpretation of Results I->J

General experimental workflow for a doxylamine animal study.

Troubleshooting_Workflow Start Inconsistent Results? Issue1 Excessive Sedation? Start->Issue1 Issue2 High PK Variability? Start->Issue2 Issue3 Significant Weight Loss? Start->Issue3 Action1 Reduce Dose Review Concomitant Meds Issue1->Action1 Yes Action2 Standardize Dosing Control Feeding Status Acclimatize Animals Issue2->Action2 Yes Action3 Provide Palatable Diet Adjust Dose Supportive Care Issue3->Action3 Yes End Re-evaluate Experiment Action1->End Action2->End Action3->End

References

doxylamine succinate stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of doxylamine (B195884) succinate (B1194679) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for doxylamine succinate?

A1: Doxylamine succinate is primarily susceptible to degradation through oxidation and hydrolysis, with a notable vulnerability under alkaline conditions.[1] Forced degradation studies have demonstrated that doxylamine degrades when exposed to basic, oxidative, and to a lesser extent, acidic, photolytic, and thermal stress.[1][2]

Q2: What are the major known degradation products of doxylamine succinate?

A2: The most commonly identified degradation products are formed via oxidation and alkaline hydrolysis.[1]

  • Oxidative Degradation: Doxylamine N-oxide is a well-documented oxidative degradation product.[1]

  • Alkaline Hydrolysis: Under alkaline conditions, cleavage of the ether linkage can occur.[2] A major degradation product has been identified following the division of the primary amine from the doxylamine structure.[3]

Q3: How does pH affect the stability of doxylamine succinate in solution?

A3: Doxylamine succinate shows different stability profiles at varying pH levels. It is more susceptible to degradation in basic (alkaline) conditions compared to acidic or neutral conditions.[2][4] While some degradation is observed under forced acidic conditions (e.g., 1 N HCl at elevated temperatures), it is generally more stable in acidic environments.[1]

Q4: Is doxylamine succinate sensitive to light or heat?

A4: Photolytic and thermal degradation are not considered major pathways under typical storage conditions.[1] Studies indicate that exposure to UV light results in only minor degradation, and the compound is relatively stable under thermal stress.[1][4]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the experimental analysis of doxylamine succinate stability.

Problem Potential Causes Recommended Solutions
Unexpected Peaks in Chromatogram - Sample, solvent, or HPLC system contamination.- Presence of unknown degradation products.- Co-elution of impurities.- Run a blank gradient to check for system contamination.- Verify the purity of the reference standard.- Optimize the chromatographic method (e.g., adjust mobile phase composition, gradient, or change the column) to enhance resolution.- Utilize a Photodiode Array (PDA) detector for peak purity analysis.- Employ LC-MS to determine the mass-to-charge ratio (m/z) of unknown peaks.[1]
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation or contamination.- Adjust the mobile phase pH to be at least two units away from the pKa of doxylamine (pKa ≈ 8.8) and its degradants.[1][3]- Reduce the sample concentration or injection volume.- Replace the column or wash it with a strong solvent.[1]
Inconsistent Retention Times - Fluctuation in mobile phase composition or temperature.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before analysis.- Monitor system pressure for irregularities.[1]
Difficulty Identifying Degradation Products by Mass Spectrometry (MS) - Low abundance of the degradation product.- Unsuitable ionization mode.- Complex fragmentation patterns.- Concentrate the sample if possible.- Analyze the sample in both positive and negative ionization modes (e.g., ESI+, ESI-).- Perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on doxylamine succinate, indicating its relative stability under different stress conditions. The goal of these studies is often to achieve 5-20% degradation to demonstrate the specificity of the analytical method.[2]

Stress Condition Reagents and Duration Observed Degradation Key Degradation Products
Acid Hydrolysis 1 N HCl, reflux for 24 hoursRelatively Stable / Minor DegradationMinimal formation of degradants[1]
Alkaline Hydrolysis 1 N NaOH, reflux for 24 hoursSignificant DegradationEther linkage cleavage products[2]
Oxidative Degradation 3-30% H₂O₂, 24 hours at room temperatureSignificant DegradationDoxylamine N-oxide and related impurities[1][2]
Thermal Degradation Solid state at 60-80°C for 48 hoursMinor DegradationNot extensively characterized[1][2]
Photolytic Degradation UV light (254 nm) for 48 hoursMinor DegradationMinimal formation of degradants[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for inducing the degradation of doxylamine succinate under various stress conditions.

  • Preparation of Stock Solution : Accurately weigh and dissolve doxylamine succinate reference standard in a suitable solvent (e.g., mobile phase diluent) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[2]

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Reflux the mixture for 24 hours, then cool and neutralize with 1 N NaOH.[2]

  • Alkaline Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Reflux for 24 hours, then cool and neutralize with 1 N HCl. Doxylamine is known to be more susceptible to degradation under basic conditions.[2]

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[2]

  • Thermal Degradation : Place the solid drug substance in a thermostatically controlled oven at 60°C for 48 hours. After exposure, dissolve the sample in the diluent for analysis.[2]

  • Photolytic Degradation : Expose a solution of the drug in a photostability chamber to UV light (254 nm) for 48 hours.[2]

  • Sample Analysis : After each stress condition, dilute the samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical starting point for developing an HPLC method to separate doxylamine from its degradation products. Method optimization is usually required.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[1][5]

  • Mobile Phase : A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common composition is a phosphate buffer (pH 3.5) and methanol in a 45:55 v/v ratio.[5] Another example uses acetonitrile (B52724) and water (70:30 v/v) with the pH adjusted to 3.4 using glacial acetic acid.[6]

  • Flow Rate : 1.0 mL/min.[5][6]

  • Detection : UV or PDA detector at 262 nm.[5]

  • Injection Volume : 10 µL.[6]

  • Column Temperature : Ambient or controlled (e.g., 40°C).[7]

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Doxylamine Succinate Stock Solution stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 1N HCl) stress->acid base Alkaline Hydrolysis (e.g., 1N NaOH) stress->base oxid Oxidation (e.g., 30% H2O2) stress->oxid photo Photolytic Stress (UV Light) stress->photo therm Thermal Stress (Heat) stress->therm analysis Analyze via Stability-Indicating RP-HPLC Method acid->analysis base->analysis oxid->analysis photo->analysis therm->analysis results Evaluate Degradation Profile & Quantify Impurities analysis->results

Caption: Forced degradation experimental workflow.

G cluster_pathways Primary Degradation Pathways of Doxylamine doxylamine Doxylamine Succinate alkaline Alkaline Hydrolysis (High pH) doxylamine->alkaline Major Pathway oxidative Oxidative Stress (e.g., H2O2) doxylamine->oxidative Major Pathway acid_photo_therm Acidic / Photolytic / Thermal Stress doxylamine->acid_photo_therm Minor Pathway cleavage_prod Ether Linkage Cleavage Products alkaline->cleavage_prod n_oxide Doxylamine N-Oxide oxidative->n_oxide minor_degrad Minor Degradation Products acid_photo_therm->minor_degrad

Caption: Doxylamine degradation pathways.

References

minimizing matrix effects in bioanalysis of doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of doxylamine (B195884).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of doxylamine?

A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of ionization efficiency of an analyte, such as doxylamine, by co-eluting components from the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][4] Endogenous phospholipids, salts, and metabolites are common causes of matrix effects.[5][6]

Q2: What are the common sample preparation techniques used to minimize matrix effects for doxylamine analysis?

A2: The most frequently employed sample preparation techniques for doxylamine bioanalysis are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[7][8] While efficient for removing proteins, it may not eliminate other matrix components like phospholipids, which can cause ion suppression.[5][6]

  • Liquid-Liquid Extraction (LLE): This technique separates doxylamine from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.[5] Adjusting the pH of the sample can optimize the extraction of doxylamine.[5]

  • Solid-Phase Extraction (SPE): A more selective method where doxylamine is retained on a solid sorbent while interfering matrix components are washed away.[5] This technique generally provides cleaner extracts compared to PPT and LLE, thereby reducing matrix effects.[1]

Q3: How can I assess the extent of matrix effects in my doxylamine assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak response of doxylamine in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak response of a pure solution of doxylamine at the same concentration.[1]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 suggests ion suppression.

  • An MF value > 1 indicates ion enhancement.

Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.[9]

Q4: What role does the internal standard (IS) play in mitigating matrix effects?

A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as doxylamine-d5.[7][8][10] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of doxylamine.[12]
Column overload.Reduce the sample concentration or injection volume.[12]
Column degradation or contamination.Use a new column or wash the existing column with a strong solvent.[12]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[12]
Temperature variations.Use a column oven to maintain a consistent temperature.[12]
Column aging.Equilibrate the column for a sufficient time before analysis and monitor system pressure.[12]
Significant Ion Suppression Co-elution of endogenous matrix components (e.g., phospholipids).Optimize the chromatographic method to achieve better separation between doxylamine and interfering peaks.[1]
Inadequate sample cleanup.Switch to a more rigorous sample preparation method, such as SPE or LLE, instead of protein precipitation.[1][5]
High sample concentration.Dilute the sample extract to reduce the concentration of matrix components.[13][14]
Variable Results Between Different Matrix Lots Relative matrix effects.Evaluate the matrix effect using at least six different sources of the biological matrix. If variability is high, further optimization of sample cleanup and chromatography is needed.[9]
Use of an inappropriate internal standard.Employ a stable isotope-labeled internal standard (e.g., doxylamine-d5) for better compensation of matrix variability.

Quantitative Data Summary

Table 1: Bioanalytical Method Parameters for Doxylamine in Human Plasma

Parameter Value Reference
Linear Range 0.500–200 ng/mL[7][8]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[7][8]
Inter-batch Precision (%CV) < 6.6%[7][8]
Inter-batch Accuracy (%RE) -2.7% to 0.1%[7][8]
Intra-batch Precision (%CV) < 5.4%[7][8]
Intra-batch Accuracy (%RE) -10.6% to 3.7%[7][8]

Table 2: Extraction Recovery and Matrix Effect of Doxylamine

Analyte/IS Concentration Level Extraction Recovery (%) Matrix Effect (%CV) Reference
DoxylamineLow Quality Control96.73.2[7]
DoxylamineMedium Quality Control99.6-[7]
DoxylamineHigh Quality Control94.62.5[7]
Doxylamine-d5 (IS)-97.7-[7]

Experimental Protocols

1. Protein Precipitation Method for Doxylamine in Human Plasma

  • Objective: To extract doxylamine from human plasma using a simple protein precipitation method.

  • Materials:

    • Human plasma samples

    • Doxylamine stock solution

    • Doxylamine-d5 internal standard (IS) working solution

    • Acetonitrile

    • 96-well plates

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of thawed plasma sample into a 2.2 mL 96-well plate.

    • Add 20 µL of the IS working solution to all samples except for the blank, to which 20 µL of blank plasma is added.

    • Add 300 µL of acetonitrile to each well.

    • Seal the plate and vortex at 2500 rpm for 10 minutes.

    • Centrifuge the plate at 10,000 g for 10 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 150 µL of 90% acetonitrile to each well and vortex.

    • The plate is now ready for LC-MS/MS analysis.[7]

2. LC-MS/MS Parameters for Doxylamine Analysis

  • Objective: To provide typical liquid chromatography and mass spectrometry conditions for the analysis of doxylamine.

  • Instrumentation:

    • LC system coupled with a tandem mass spectrometer (e.g., QTRAP 5500)

    • Electrospray ionization (ESI) source in positive ion mode

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol

    • Mobile Phase B: 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid in water

    • Elution: Gradient elution

    • Flow Rate: 0.6 mL/min

    • Column: (Details of a specific column are often proprietary but a C18 column is commonly used)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Doxylamine: m/z 271.0 → 182.0

      • Doxylamine-d5 (IS): m/z 276.2 → 187.3[7][8][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (Doxylamine-d5) plasma->add_is add_ppt Add Acetonitrile (300 µL) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with 90% Acetonitrile supernatant->dilute injection Inject into LC-MS/MS dilute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection

Caption: Doxylamine Bioanalysis Workflow.

troubleshooting_logic cluster_solutions Troubleshooting Pathways start Inaccurate or Imprecise Results check_matrix Assess Matrix Effect (MF) start->check_matrix improve_cleanup Improve Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup High MF Variability optimize_chroma Optimize Chromatography check_matrix->optimize_chroma Ion Suppression/Enhancement use_sil_is Use Stable Isotope-Labeled IS check_matrix->use_sil_is Poor IS Tracking dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample end_node Achieve Accurate & Precise Results optimize_chroma->end_node use_sil_is->end_node dilute_sample->end_node

Caption: Troubleshooting Matrix Effects.

References

Technical Support Center: Addressing Doxylamine-Induced Sedation in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage doxylamine-induced sedation in preclinical behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind doxylamine-induced sedation?

A1: Doxylamine (B195884) is a first-generation antihistamine that readily crosses the blood-brain barrier.[1] Its primary sedative effect stems from its role as an inverse agonist at histamine (B1213489) H1 receptors within the central nervous system (CNS).[2] Histamine is a key neurotransmitter for promoting wakefulness; by blocking its effects, doxylamine induces drowsiness.[1][3] Additionally, doxylamine possesses anticholinergic properties, meaning it antagonizes muscarinic acetylcholine (B1216132) receptors. This dual blockade of H1 and muscarinic receptors contributes significantly to its sedative and hypnotic effects.[1][4]

Q2: How does doxylamine-induced sedation affect common behavioral assays?

A2: Doxylamine-induced sedation can be a major confounding factor in many behavioral assays by suppressing normal activity levels. This can lead to misinterpretation of results. For instance:

  • Open Field Test (OFT): Sedated animals will likely exhibit reduced locomotor activity (distance traveled), less exploratory behavior (rearing), and may spend less time in the center of the arena, which could be incorrectly interpreted as anxiety-like behavior.[1]

  • Elevated Plus Maze (EPM): A general decrease in movement can make it difficult to determine if reduced entries into the open arms are due to anxiogenic effects or simply a lack of activity.[1]

  • Rotarod Test: Sedation directly impairs motor coordination, balance, and the animal's ability to remain on the rotating rod, compromising the assessment of motor function.[1]

Q3: What are the typical doses of doxylamine that induce sedation in rodents?

A3: The sedative effects of doxylamine are dose-dependent and can vary based on the animal's strain, age, and the specific behavioral paradigm.[1][5] It is critical for researchers to perform pilot studies to establish the optimal dose for their specific experimental conditions. The table below provides general dose ranges reported in the literature.

Q4: What are the key pharmacokinetic properties of doxylamine in rats?

A4: Understanding the pharmacokinetics of doxylamine is crucial for designing experiments with appropriate dosing and timing. Key parameters for doxylamine succinate (B1194679) in rats are summarized in the table below. Notably, intranasal administration results in more rapid absorption and significantly higher bioavailability compared to oral administration.[6][7]

Q5: Are there strategies to mitigate or counteract doxylamine-induced sedation in experiments?

A5: Yes, several strategies can be employed:

  • Dose Optimization: The most straightforward approach is to conduct a dose-response study to find the lowest effective dose of doxylamine for the desired primary effect with the least amount of sedation.[5][8]

  • Acclimation and Habituation: Properly habituating animals to the testing apparatus can help reduce novelty-induced stress, which might otherwise interact with the drug's sedative effects.[8]

  • Co-administration with a CNS Stimulant: In some cases, co-administering a non-interfering CNS stimulant like caffeine (B1668208) could be considered to counteract sedation. However, this adds complexity and potential for drug-drug interactions, requiring careful validation.[8]

  • Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects are expected to be at a minimum, based on the pharmacokinetic profile of doxylamine. This may be challenging as peak plasma concentration often coincides with peak sedative effects.

Q6: Are there less sedating alternatives to doxylamine for blocking H1 receptors?

A6: Yes, second-generation antihistamines are designed to have a reduced ability to cross the blood-brain barrier, resulting in significantly lower sedative effects.[9][10] Drugs like loratadine, cetirizine, and fexofenadine (B15129) are examples.[9] If the research objective is to study peripheral H1 receptor antagonism without the confounding variable of CNS sedation, using a second-generation antihistamine is a highly recommended alternative.[8]

Data Presentation

Table 1: Typical Sedative Dose Ranges of Doxylamine in Rodents

Animal ModelRoute of AdministrationDose Range for SedationNotes
MiceOral (p.o.), Intraperitoneal (i.p.)10 - 50 mg/kgDose-dependent effects are prominent. Higher doses may lead to significant motor impairment.
RatsOral (p.o.), Intraperitoneal (i.p.)10 - 30 mg/kgFischer 344 rats have been used in subchronic studies with doxylamine administered in feed.[11]

Source: Adapted from Benchchem, 2025.[1]

Table 2: Pharmacokinetic Parameters of Doxylamine Succinate in Rats (Single Dose)

Route of AdministrationDoseBioavailabilityCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)
Oral (p.o.)2 mg24.7%281.4 ng/mL1.5 hours
Intranasal (i.n.)1 mg70.8%887.6 ng/mL0.5 hours
Intravenous (i.v.)1 mg100%1296.4 ng/mLN/A

Source: Adapted from Pelser et al., 2002.[6]

Mandatory Visualizations

Doxylamine_Mechanism_of_Action cluster_CNS Central Nervous System (CNS) Doxylamine Doxylamine H1R Histamine H1 Receptor Doxylamine->H1R Blocks (Inverse Agonist) label_sedation Sedation Gq11 Gq/11 Protein H1R->Gq11 Activates Wakefulness Wakefulness / Arousal H1R->Wakefulness Overall Effect PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG IP3_DAG->Wakefulness Promotes Histamine Histamine Histamine->H1R Activates

Caption: Doxylamine's sedative mechanism of action in the CNS.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis A Animal Acclimation (≥ 7 days) B Habituation to Assay (1-2 days prior) A->B C Randomize Animals (Vehicle vs. Doxylamine) B->C D Administer Compound (e.g., 30 min pre-test) C->D E Perform Behavioral Assay (e.g., Open Field Test) D->E F Record & Quantify Data (e.g., distance, time in center) E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Interpret Results (Consider sedation as a factor) G->H

Caption: Workflow for assessing doxylamine-induced sedation.

Troubleshooting_Logic Start Excessive Sedation Observed? Dose Is dose optimized? Start->Dose Strain Is animal strain known for sensitivity? Dose->Strain No Action_Dose Action: Conduct dose- response pilot study. Reduce dose. Dose->Action_Dose Yes Interaction Other CNS depressants administered? Strain->Interaction No Action_Strain Action: Consider using a different, less sensitive strain. Strain->Action_Strain Yes Action_Interaction Action: Review all co- administered compounds. Adjust doses accordingly. Interaction->Action_Interaction Yes Action_Alternative Consider alternative: 2nd-gen antihistamine? Interaction->Action_Alternative No

Caption: Troubleshooting logic for excessive sedation.

Troubleshooting Guides

Issue 1: Excessive Sedation or Unexpected Animal Mortality

  • Symptoms: Animals are overly lethargic, unresponsive to stimuli, show prolonged sleep times, or unexpected deaths occur, particularly at higher doses.[5]

  • Potential Causes:

    • Dose is too high: The sedative effects of doxylamine are dose-dependent.[1]

    • Strain or species sensitivity: Certain animal strains may be more susceptible to doxylamine's effects.[5]

    • Interaction with other compounds: Concomitant administration of other CNS depressants can potentiate sedative effects.[5][12]

  • Mitigation Strategies:

    • Dose Reduction: Systematically reduce the dose in subsequent cohorts to find a tolerable level.[5]

    • Review Concomitant Medications: Ensure no other CNS depressants are being administered. If they are necessary, evaluate the potential for interaction and adjust doses accordingly.[5]

    • Supportive Care: For severely sedated animals, provide a warm environment to prevent hypothermia and ensure easy access to food and water.[5]

Issue 2: High Variability in Sedative Response

  • Symptoms: There are large standard deviations in behavioral outcomes (e.g., locomotor activity) within the same treatment group.

  • Potential Causes:

    • Improper Dosing Technique: Inconsistent administration (e.g., oral gavage) can lead to variability in the amount of drug delivered.[5]

    • Food Effects: The presence or absence of food in the stomach can alter the rate and extent of drug absorption for oral administration.[5]

    • Biological Variability: Inherent differences in metabolism (e.g., involving CYP enzymes like CYP2D6, CYP1A2) can lead to different plasma concentrations and effects.[13]

  • Mitigation Strategies:

    • Standardize Administration: Ensure all personnel are thoroughly trained in the administration technique. For oral dosing, standardize the fasting state of the animals before administration.[5]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

    • Randomization: Properly randomize animals into treatment groups to distribute inherent biological variability evenly.[5]

Issue 3: Doxylamine Confounds Assessment of Anxiety-Like Behavior

  • Symptoms: In assays like the EPM or light-dark box, doxylamine-treated animals show reduced exploration of the "anxiogenic" zones (e.g., open arms), but it is unclear if this is due to anxiolysis or sedation-induced hypoactivity.

  • Potential Causes:

    • General Motor Suppression: Sedation reduces overall movement, which is a primary measure in these tests.[1]

    • Anticholinergic Effects: Besides sedation, the anticholinergic properties of doxylamine can affect cognition and behavior.[4]

  • Mitigation Strategies:

    • Use a Battery of Tests: Combine tests that are differentially sensitive to motor activity. For example, pair the EPM with a test like the marble-burying test, which is less dependent on high levels of locomotion.

    • Control for Locomotor Activity: Always use an open field test or similar assay to quantify general locomotor activity. This data can be used as a covariate in the statistical analysis of the anxiety test data to help dissociate sedative from anxiolytic-like effects.

    • Dose-Response Evaluation: Test a range of doses. It may be possible to find a lower dose that produces the desired effect on the primary endpoint without causing significant motor impairment.

Experimental Protocols

Protocol 1: Open Field Test (OFT) to Assess Sedation

  • Objective: To quantify general locomotor and exploratory activity to measure the sedative effects of doxylamine.

  • Apparatus: A square arena (e.g., 40x40x30 cm for mice) with a floor divided into a central and a peripheral zone. The arena should be made of a non-porous material for easy cleaning.

  • Procedure:

    • Habituation: Place each animal in the open field arena for a 10-minute habituation period one day before the test day.[8]

    • Drug Administration: On the test day, administer doxylamine or vehicle control (e.g., saline, 0.5% methylcellulose) via the desired route (e.g., i.p. or p.o.).[5]

    • Testing: 30 minutes (or a time determined by pharmacokinetic data) after injection, place the animal in the center of the open field arena.[8]

    • Data Collection: Using an automated video-tracking system, record the animal's activity for a set duration (e.g., 10-15 minutes).

  • Key Parameters to Measure:

    • Total distance traveled (cm)

    • Time spent in the center zone (seconds)

    • Number of entries into the center zone

    • Rearing frequency (number of times the animal stands on its hind legs)

Protocol 2: Rotarod Test for Motor Coordination

  • Objective: To assess motor coordination and balance, which are often impaired by sedative compounds.

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Procedure:

    • Training: For 2-3 days prior to the test day, train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for several trials per day until they can consistently stay on for at least 60-120 seconds.

    • Drug Administration: On the test day, administer doxylamine or vehicle control.

    • Testing: At the predetermined time post-injection (e.g., 30 minutes), place the animal on the accelerating rotarod.

    • Data Collection: Record the latency to fall from the rod (in seconds). Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Key Parameter to Measure:

    • Latency to fall (seconds): A shorter latency in the doxylamine-treated group compared to the vehicle group indicates impaired motor coordination.

References

optimizing doxylamine dosage for non-sedating effects in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on optimizing doxylamine (B195884) dosage to achieve therapeutic effects while minimizing sedation in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for doxylamine?

A1: Doxylamine is a first-generation antihistamine that acts as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2][3] By blocking the action of histamine, it suppresses allergic responses such as flare and pruritus.[3] Its sedative effects are a result of its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS), which are involved in promoting wakefulness.[1][4] Doxylamine also exhibits anticholinergic properties, which contribute to its sedative and antiemetic effects.[1][5]

Q2: Why is doxylamine typically sedating, and can this be avoided?

A2: Doxylamine is a small, lipophilic molecule, which allows it to readily cross the blood-brain barrier and exert effects on the CNS.[6] Sedation is a common class effect for first-generation antihistamines due to their action on central H1 receptors.[4] While sedation is a primary effect, the degree of sedation is dose-dependent. The goal of optimization is not necessarily to find a "non-sedating" dose, but rather a "minimally sedating" dose that still provides the desired therapeutic effect. This is achieved through careful dose-response studies.

Q3: What are the potential therapeutic applications of doxylamine in animals where minimal sedation is desired?

A3: The primary application for doxylamine where minimizing sedation is crucial is as an antiemetic for nausea and vomiting.[7] It has been studied for its potential to treat nausea and vomiting, sometimes in combination with pyridoxine (B80251) (Vitamin B6).[7][8] Another application is in managing motion sickness in canines, where excessive drowsiness would be an undesirable side effect.[9][10]

Q4: How do factors like administration route and animal species affect doxylamine's sedative properties?

A4: The route of administration significantly impacts the pharmacokinetics of doxylamine, which in turn affects its sedative profile. For instance, in rats, intranasal administration leads to a faster time to peak plasma concentration (Tmax) and higher bioavailability compared to oral administration.[8] This could lead to a more rapid onset and potentially more pronounced initial sedation. Species-specific differences in metabolism and drug clearance also play a major role. Pharmacokinetic studies in rats, mice, and various non-human primates have shown considerable variation in how the drug is absorbed, distributed, and eliminated.[8][11][12][13] Therefore, the optimal dose must be determined empirically for each species and experimental context.

Data Presentation

Table 1: Pharmacokinetic Parameters of Doxylamine in Animal Models

SpeciesRouteDoseTmax (hours)Cmax (ng/mL)Bioavailability (%)Reference
Sprague-Dawley RatOral2 mg1.5281.424.7[8]
Sprague-Dawley RatIntranasal1 mg0.5887.670.8[8]
Sprague-Dawley RatIntravenous1 mg-1296.4100[8]
Rhesus MonkeyIV0.7 mg/kg--100[11]
Rhesus MonkeyIV13.3 mg/kg--100[11]
Rhesus MonkeyOral7 mg/kg---[11]
Pregnant BaboonOral~7 mg/kg/day---[13]

Table 2: Examples of Doxylamine Dosages Used in Animal Studies

SpeciesStudy TypeDose / ConcentrationDurationObserved EffectsReference
B6C3F1 MiceSubchronic Toxicity80 - 1500 ppm in feed90 daysLittle toxicity observed; liver was the primary organ affected.[12]
Fischer 344 RatsCarcinogenicity500 - 2000 mg/kg in feed104 weeksMarginally increased incidence of hepatocellular adenomas and carcinomas in males.[14]
Rhesus MonkeyPharmacokinetics7, 13.3, and 27 mg/kg (Oral)Single DoseDose-dependent decrease in clearance.[11]

Troubleshooting Guides

Q: My animals are exhibiting excessive sedation, ataxia, or reduced food intake. What should I do?

A:

  • Immediate Action: Assess the animal's well-being. Ensure easy access to food and water. If signs are severe, consult with the institutional veterinarian.

  • Dose Reduction: This is the most common cause. Reduce the doxylamine dose in the next experimental cohort. A 25-50% reduction is a reasonable starting point.

  • Review Administration Protocol: Ensure accurate dose calculation and administration. For oral gavage, verify the formulation concentration and delivery volume.[15]

  • Check for Drug Interactions: Concomitant administration of other CNS depressants (e.g., certain analgesics or anesthetics) can potentiate the sedative effects of doxylamine.[5][15]

  • Acclimatization: Ensure animals are properly acclimatized to handling and dosing procedures to minimize stress, which can sometimes be mistaken for or exacerbate drug effects.

Q: I am not observing the desired therapeutic effect (e.g., antiemesis) at doses that avoid sedation. What are my next steps?

A:

  • Re-evaluate the Dose-Response Curve: It's possible the therapeutic window for your specific application in your chosen model is very narrow or non-existent. You may need to perform a more detailed dose-escalation study with more intermediate dose levels.

  • Consider a Different Route of Administration: As shown in Table 1, the route can dramatically alter pharmacokinetics.[8] A route with more stable plasma concentrations might provide the therapeutic effect with less peak-concentration-related sedation.

  • Combination Therapy: Doxylamine is often used with pyridoxine for nausea and vomiting of pregnancy.[7] Consider if a synergistic agent could allow for a lower, less-sedating dose of doxylamine.

  • Alternative Models: The specific animal model (species, strain) may not be suitable for separating the desired effect from sedation. Review literature for models where this has been successfully achieved with similar compounds.

Q: How can I quantitatively and qualitatively assess the level of sedation in my animal model?

A:

  • Behavioral Observation: A scoring system can be developed to grade posture, activity level, and responsiveness. This can include simple measures like time to move after being placed in a new cage or response to gentle stimuli.

  • Righting Reflex: A simple and effective qualitative measure. The time it takes for an animal to right itself after being placed on its back is a common indicator of sedation.

  • Withdrawal Reflex: Assess the response to a gentle toe or tail pinch. A delayed or absent response indicates a deeper level of sedation/anesthesia.[16][17]

  • Physiological Monitoring: For more detailed studies, monitor key physiological parameters. This can include:

    • Respiratory Rate: A decrease in respiratory rate is a common sign of CNS depression.[16][18]

    • Heart Rate & Body Temperature: These can also be affected by sedative drugs.[19]

  • Automated Activity Monitoring: Using systems with infrared beams or video tracking can provide objective, quantitative data on locomotor activity over time, which is a sensitive measure of sedation.

Experimental Protocols

Protocol: Dose-Response Study to Determine the Sedative Threshold of Doxylamine in Rodents

  • Animal Model: Select the appropriate species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimate animals for at least one week before the experiment.

  • Dose Selection: Based on literature (see Table 2), select a range of at least 4-5 doses. Include a vehicle-only control group. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often effective.

  • Formulation Preparation: Prepare the doxylamine succinate (B1194679) solution in an appropriate vehicle (e.g., sterile saline or 0.5% methylcellulose).[15] Ensure complete dissolution or homogenous suspension.

  • Administration: Administer the selected doses via the intended experimental route (e.g., oral gavage). Ensure consistent volume per body weight.

  • Assessment Timeline: Conduct assessments at multiple time points post-administration to capture the peak effect (e.g., 30, 60, 90, and 120 minutes). The Tmax data from pharmacokinetic studies can help guide this.[8]

  • Sedation Assessment: At each time point, perform a battery of tests:

    • Activity Score (Qualitative):

      • 0 = Normal, active, alert

      • 1 = Mildly suppressed activity, slightly slowed movement

      • 2 = Moderately suppressed, ataxic, limited spontaneous movement

      • 3 = Severe suppression, animal is immobile unless stimulated

      • 4 = Loss of righting reflex

    • Righting Reflex: Gently place the animal on its back and record the time to return to a normal posture.

    • Locomotor Activity (Quantitative): Place the animal in an open field or activity chamber and record total distance traveled or beam breaks over a 5-10 minute period.

  • Data Analysis: For each dose, calculate the mean sedation score and locomotor activity at each time point. Plot the dose-response curve to identify the dose at which significant sedative effects emerge (the sedative threshold). This will inform the dose selection for subsequent therapeutic efficacy studies.

Visualizations

G Diagram 1: Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Doxylamine Doxylamine (Antagonist) Doxylamine->H1R Blocks Ca2 Increased Intracellular Ca2+ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Wakefulness, Allergic Reaction) Ca2->Response PKC->Response G Diagram 2: Experimental Workflow for Sedative Threshold Determination start Start: Animal Acclimatization dose_prep Dose Preparation & Randomization (Vehicle + 4 Doses) start->dose_prep admin Drug Administration (e.g., Oral Gavage) dose_prep->admin assessment Behavioral & Physiological Assessments at T=30, 60, 90, 120 min admin->assessment data Data Collection: - Sedation Score - Righting Reflex Time - Locomotor Activity assessment->data analysis Data Analysis: Plot Dose-Response Curves data->analysis end Endpoint: Identify Sedative Threshold Dose analysis->end

References

doxylamine succinate solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxylamine (B195884) succinate (B1194679) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for doxylamine succinate solutions and solid material?

A1: Doxylamine succinate should generally be stored at controlled room temperature. To ensure stability, it is crucial to protect the substance from light and moisture.[1][2][3][4] Always refer to the manufacturer's specific recommendations, as some formulations may have different requirements.[5]

Data Presentation: Recommended Storage Conditions | Parameter | Condition | Notes | | :--- | :--- | :--- | | Temperature (Solid) | 20°C to 25°C (68°F to 77°F)[1][2] | Excursions permitted between 15°C and 30°C (59°F and 86°F).[1][5] | | Temperature (Solution) | Varies by solvent and formulation. Aqueous solutions should not be stored for more than one day unless stability data is available.[6] Stock solutions in organic solvents can be stored at -20°C for one month or -80°C for up to six months. | | Light Exposure | Protect from light.[3][4] | Light sensitivity can lead to degradation.[7] | | Humidity/Moisture | Store in a dry place, protected from moisture.[1][2] | Moisture is a dominant factor affecting the stability of doxylamine succinate formulations.[8] | | pH (1% Aqueous Solution) | 4.8 to 5.2[1][2][9] | This inherent pH contributes to its stability in aqueous media. |

Q2: What are the primary degradation pathways for doxylamine succinate?

A2: Doxylamine succinate is susceptible to degradation primarily through oxidation and hydrolysis, particularly under alkaline conditions.[10][11] Forced degradation studies indicate that the molecule can be degraded under oxidative, basic, and to a lesser extent, acidic, photolytic, and thermal stress.[10][11][12] The most commonly identified degradation products are formed via oxidation, such as Doxylamine N-oxide.[11][13]

Doxylamine Doxylamine Succinate Oxidative Oxidative Stress (e.g., H₂O₂) Doxylamine->Oxidative Alkaline Alkaline Hydrolysis (e.g., NaOH) Doxylamine->Alkaline Other Other Stress (Acid, Light, Heat) Doxylamine->Other N_Oxide Doxylamine N-oxide Oxidative->N_Oxide Major Pathway Di_N_Oxide Doxylamine dioxide Oxidative->Di_N_Oxide Potential Cleavage Ether Linkage Cleavage Products Alkaline->Cleavage Major Pathway Minor Minor Degradants Other->Minor Minimal Degradation

Caption: Potential Degradation Pathways for Doxylamine.

Q3: How stable is doxylamine succinate in acidic versus alkaline solutions?

A3: Doxylamine succinate is significantly more susceptible to degradation in alkaline (basic) conditions compared to acidic conditions.[10] While some degradation can be induced under forced acidic conditions (e.g., 1N HCl at elevated temperatures), it is generally considered relatively stable in acidic environments.[11][14] Alkaline hydrolysis is a major degradation pathway.[12]

Data Presentation: Summary of Forced Degradation Studies

Stress Condition Reagent/Method Observation Degradation Level
Acid Hydrolysis 1 N HCl Relatively stable.[11] Minor
Alkaline Hydrolysis 1 N NaOH Highly susceptible to degradation.[10] Major
Oxidative Degradation 3-30% H₂O₂ Forms N-oxide and other products.[10][11] Major
Photolytic Degradation UV Light (254 nm) Generally minimal degradation.[11] Minor

| Thermal Degradation | Heat (e.g., 60°C) | Not a major degradation pathway under normal conditions.[11] | Minor to Moderate |

Troubleshooting Guide

Q4: I am performing a stability-indicating HPLC assay and see unexpected peaks in my chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources. It is important to systematically investigate the potential causes, which include contamination, the presence of unknown degradation products, or co-elution of impurities.

Start Unexpected Peak in HPLC Check_Blank 1. Run Blank Gradient (Solvent Only) Start->Check_Blank Peak_Present Peak Persists? Check_Blank->Peak_Present System_Contam Issue: System/Solvent Contamination Peak_Present->System_Contam Yes Peak_Absent Peak Absent Peak_Present->Peak_Absent No Check_Purity 2. Verify Reference Standard Purity Peak_Absent->Check_Purity Check_Resolution 3. Optimize Method (e.g., Gradient, pH) Check_Purity->Check_Resolution Peak_Purity 4. Perform Peak Purity Analysis (PDA Detector) Check_Resolution->Peak_Purity Identify 5. Identify with LC-MS Peak_Purity->Identify Result Conclusion: Peak is Likely a Degradant or Impurity Identify->Result

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

Steps to Troubleshoot:

  • System Contamination: Run a blank gradient (mobile phase only) to check for contamination in the solvent or HPLC system.[11]

  • Impurity vs. Degradant: Verify the purity of your reference standard. If the peak is not in the standard, it is likely a degradation product or an impurity from your sample matrix.

  • Method Optimization: Optimize the chromatographic method to improve resolution. Adjusting the mobile phase composition, gradient, or column can help separate co-eluting peaks.[11]

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to perform peak purity analysis, which can help determine if the main doxylamine peak is spectrally pure.[10]

  • Identification: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak to aid in its identification.[11]

Q5: My doxylamine solution has changed color. Is it still usable?

A5: A change in color is a visual indicator of chemical degradation. The solution should be discarded and a fresh one prepared.[15] Stability studies rely on accurate quantification of the active pharmaceutical ingredient (API); using a degraded solution will lead to inaccurate and unreliable experimental results. Prepare formulations fresh daily whenever possible to ensure stability.[15]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a typical workflow for subjecting a doxylamine succinate solution to various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[10]

Start Prepare Doxylamine Stock Solution Split Aliquot Stock Solution for Different Stress Conditions Start->Split Acid Acid Hydrolysis (e.g., 1N HCl, reflux) Split->Acid Alkali Alkaline Hydrolysis (e.g., 1N NaOH, reflux) Split->Alkali Oxidative Oxidative Degradation (e.g., 30% H₂O₂) Split->Oxidative Thermal Thermal Degradation (e.g., 60°C oven) Split->Thermal Photo Photolytic Degradation (UV light, 254 nm) Split->Photo Neutralize Neutralize (if applicable) and Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze End Evaluate Chromatograms for Degradant Peaks and Assay Decrease Analyze->End

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Acid Hydrolysis: Dissolve doxylamine succinate in 1 N HCl. Reflux the solution for a specified period (e.g., 24 hours), then cool and neutralize with 1 N NaOH.[10][11]

  • Alkaline Hydrolysis: Dissolve doxylamine succinate in 1 N NaOH. Reflux for a specified period (e.g., 24 hours), then cool and neutralize with 1 N HCl.[10][11]

  • Oxidative Degradation: Add 30% H₂O₂ to a solution of doxylamine succinate. Keep the mixture at room temperature for a defined period (e.g., 24 hours).[10][11]

  • Thermal Degradation: Place the doxylamine succinate solution or solid in a thermostatically controlled oven at a high temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[10]

  • Photolytic Degradation: Expose a solution of doxylamine succinate to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).[10]

  • Analysis: After exposure, dilute all samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of doxylamine succinate in the presence of its degradation products.[12][16]

Materials and Reagents:

  • HPLC system with UV or PDA detector[10]

  • Analytical balance and pH meter[10]

  • C18 column (e.g., 4.6 x 250 mm, 5-µm particle size)[12]

  • HPLC Grade Acetonitrile or Methanol[10][12]

  • Phosphate Buffer (e.g., pH 3.5)[12]

  • HPLC Grade Water[10]

Chromatographic Conditions:

Parameter Condition
Mobile Phase Phosphate buffer (pH 3.5) and Methanol (45:55 v/v)[12]
Column Kromasil C18 (4.6 × 250 mm, 5-μm)[12]
Flow Rate 1.0 mL/min[12]
Detection Wavelength 262 nm[12][13]
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][12]

  • Specificity: Demonstrated by the forced degradation study, ensuring the doxylamine peak is well-resolved from degradant peaks.[10]

  • Linearity: Typically established over a concentration range like 10-50 µg/mL, with a correlation coefficient (r²) > 0.999.[12]

  • Accuracy: Assessed via recovery studies, with mean recovery expected to be within 98-102%.[10]

  • LOD/LOQ: Reported values can be as low as 0.96 µg/mL for LOD and 3.28 µg/mL for LOQ.[10][12]

References

Technical Support Center: Doxylamine Succinate Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on the oral bioavailability of doxylamine (B195884) succinate (B1194679).

Troubleshooting Guides

Issue: Unexpected variability in pharmacokinetic (PK) profiles between fed and fasted study arms.

Possible Cause: Formulation-dependent food effects. The impact of food on doxylamine succinate's bioavailability can vary significantly based on the drug product's formulation.

Troubleshooting Steps:

  • Verify the Formulation: Confirm the exact composition and release characteristics of the doxylamine succinate product used in your study.

    • Immediate-Release Tablets: A study on 25 mg immediate-release doxylamine succinate film-coated tablets showed no statistically significant food effect.[1][2][3] High-fat, high-calorie meals did not alter the rate (Cmax) or extent (AUC) of absorption.[1][2][3]

    • Combination Products/Delayed-Release: Conversely, the label for a delayed-release combination product of doxylamine succinate and pyridoxine (B80251) hydrochloride indicates that food can delay the onset of action and reduce absorption.[4][5][6]

  • Review Meal Composition: The type of meal administered in a food-effect study is critical. The FDA recommends a high-fat, high-calorie meal to maximize the potential for food-drug interactions.[7] A typical test meal should consist of approximately 800 to 1000 calories, with 50% from fat.

  • Standardize Administration Protocol: Ensure strict adherence to the administration protocol. The drug should be administered with a standardized volume of water, and the timing of the meal relative to drug administration must be consistent across all subjects in the fed arm.

Issue: Difficulty in establishing bioequivalence between fed and fasted states.

Possible Cause: High inter-subject variability.

Troubleshooting Steps:

  • Assess Variability: Analyze the coefficient of variation (CV%) for key PK parameters (Cmax, AUC). A study on doxylamine succinate reported CVs for Cmax and AUC(t) ranging from 15.0% to 31.6% in both fed and fasting states.[1][3]

  • Increase Sample Size: If high variability is observed, a larger sample size may be required to achieve sufficient statistical power to demonstrate bioequivalence.

  • Review Subject Demographics: While one study noted no significant differences in PK parameters between male and female subjects, it's good practice to ensure a balanced demographic distribution in your study population.[2]

Frequently Asked Questions (FAQs)

Q1: Does food affect the oral bioavailability of doxylamine succinate?

A1: The effect of food on doxylamine succinate's oral bioavailability is formulation-dependent. A study on a 25 mg immediate-release film-coated tablet concluded that a high-fat, high-calorie meal does not significantly affect its pharmacokinetics.[1][2][3] However, for some delayed-release or combination formulations, food can delay absorption and reduce the peak concentration.[4][5]

Q2: What are the expected pharmacokinetic parameters for doxylamine succinate in fed vs. fasted states?

A2: Based on a study with 25 mg immediate-release tablets, the pharmacokinetic parameters are similar between fed and fasted conditions. The geometric least squares means ratios for Cmax and AUC are expected to fall within the 80-125% bioequivalence range.[1][2][3]

Q3: What is the standard experimental design for a food-effect study on doxylamine succinate?

A3: A standard design, as recommended by the FDA, is a single-dose, randomized, two-period, two-sequence crossover study.[7][8] Healthy volunteers are administered a single dose of doxylamine succinate under both fasting and fed conditions, with a washout period between treatments.[1][2][3]

Q4: What are the key pharmacokinetic parameters to measure in a food-effect study?

A4: The primary pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1][2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Doxylamine Succinate (25 mg Tablet) in Healthy Volunteers under Fasting and Fed Conditions

Pharmacokinetic ParameterFasting State (Mean ± SD)Fed State (Mean ± SD)
Cmax (ng/mL)118.21 ± 22.70120.99 ± 18.15
AUCt (ng·h/mL)1746.97 ± 551.941712.20 ± 457.18
Tmax (h)2.58 ± 0.933.10 ± 1.55
t½ (h)11.63 ± 2.2112.43 ± 2.21

Data sourced from a single-dose, randomized, two-period crossover study in 24 healthy volunteers.[1][2][3] Cmax: Maximum plasma drug concentration AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration Tmax: Time to reach Cmax t½: Elimination half-life

Experimental Protocols

Protocol: Single-Dose, Crossover Food-Effect Bioavailability Study for Doxylamine Succinate

This protocol is based on FDA guidelines and published studies on doxylamine succinate.[1][2][3][7]

  • Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Study Population: Healthy adult volunteers (e.g., 18-55 years old), with balanced gender representation.

  • Treatment Arms:

    • Fasting Condition: Subjects fast overnight for at least 10 hours before receiving a single oral dose of doxylamine succinate with 240 mL of water.

    • Fed Condition: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal. The single oral dose of doxylamine succinate is administered with 240 mL of water 30 minutes after the start of the meal.

  • Washout Period: A washout period of at least 7 days should separate the two treatment periods.[1][2][3]

  • Blood Sampling: Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 60 hours).[1]

  • Bioanalytical Method: Plasma concentrations of doxylamine are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[1][2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate Cmax, Tmax, AUCt, and other relevant pharmacokinetic parameters.

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of geometric least squares means (fed/fasted) are calculated to assess the food effect.

Visualizations

FoodEffectWorkflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 rand Randomization s2->rand g1 Group A (Fasting) rand->g1 g2 Group B (Fed) rand->g2 dose1 Dosing & PK Sampling g1->dose1 g2->dose1 washout Washout Period (e.g., 7 days) dose1->washout g3 Group A (Fed) washout->g3 g4 Group B (Fasting) washout->g4 dose2 Dosing & PK Sampling g3->dose2 g4->dose2 analysis Pharmacokinetic & Statistical Analysis dose2->analysis

Caption: Workflow of a two-period crossover food-effect bioavailability study.

FoodEffectMechanism cluster_fasted Fasting State cluster_fed Fed State (High-Fat Meal) drug Doxylamine Succinate (Oral Administration) stomach_f Stomach (Rapid Gastric Emptying) drug->stomach_f stomach_d Stomach (Delayed Gastric Emptying) drug->stomach_d intestine_f Small Intestine (Rapid Absorption) stomach_f->intestine_f Normal Transit bloodstream Systemic Circulation (Bioavailability) intestine_f->bloodstream No Significant Impact (for some formulations) intestine_d Small Intestine (Altered Absorption) stomach_d->intestine_d Delayed Transit intestine_d->bloodstream Potential for Delayed and/or Reduced Absorption (formulation dependent)

Caption: Potential impact of food on the gastrointestinal transit and absorption of doxylamine succinate.

References

challenges in formulating doxylamine for intranasal delivery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Intranasal Doxylamine (B195884) Formulation

Welcome to the technical support center for the formulation of doxylamine for intranasal delivery. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the formulation and testing of intranasal doxylamine.

Q1: Why is the observed bioavailability of my intranasal doxylamine formulation unexpectedly low, even lower than the oral tablet?

A: This is a primary challenge observed in clinical studies. A phase I study found that intranasal doxylamine succinate (B1194679) did not increase systemic bioavailability compared to the 25-mg oral tablet; in fact, the maximum plasma concentration (Cmax) and area under the curve (AUC) were approximately 25% of the values achieved with the oral dose at the highest tested intranasal dose[1][2][3][4].

Troubleshooting Steps:

  • Assess Residence Time: Rapid mucociliary clearance is a major barrier. If the formulation is cleared before the drug can be absorbed, bioavailability will be poor.

    • Solution: Incorporate mucoadhesive polymers to increase the formulation's residence time in the nasal cavity. Options include cellulose (B213188) derivatives, poloxamers, or carbomers[5][6][7]. In-situ gelling systems are particularly effective[8].

  • Evaluate Mucosal Permeation: Doxylamine may not efficiently cross the nasal epithelial barrier on its own. Preclinical studies in rats showed promising results, but these did not translate to human trials, suggesting a significant permeation issue in humans[2][3].

    • Solution: Include a permeation enhancer in your formulation. These agents transiently alter the permeability of the nasal mucosa to facilitate drug absorption[3][9]. See Table 3 for examples.

  • Check Formulation pH: The pH of the formulation affects both the solubility of doxylamine and its absorption. The nasal cavity has a physiological pH of 5.5–6.5[10]. A formulation outside this range can cause irritation and may not be optimal for absorption.

    • Solution: Adjust the pH to be within the 5.5-6.5 range. Ensure that at this pH, doxylamine remains in its more permeable, non-ionized form without precipitating.

Q2: I'm having difficulty dissolving a sufficient concentration of doxylamine succinate in my aqueous vehicle. What can I do?

A: Doxylamine is a hydrophobic compound, and achieving the target concentration in a simple aqueous solution for a small-volume nasal spray can be difficult[11].

Troubleshooting Steps:

  • pH Adjustment: Doxylamine's solubility is pH-dependent. Lowering the pH will protonate the molecule, increasing its aqueous solubility. However, a pH below 4 can cause nasal irritation[10]. Find a balance between solubility and tolerability.

  • Use of Cosolvents/Surfactants: Small amounts of cosolvents (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol) or non-ionic surfactants (e.g., Polysorbate 80) can significantly increase the solubility of hydrophobic drugs[12][13].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent water solubility[10][14][15]. Sulfobutylether-β-cyclodextrin is a common choice for nasal formulations[13].

Q3: My formulation is causing nasal irritation (e.g., congestion, dryness) in preclinical models or early human trials. What are the likely causes and solutions?

A: Nasal irritation is a common adverse event noted with intranasal doxylamine formulations[1][2][3][4]. The cause is often multifactorial.

Troubleshooting Steps:

  • Evaluate Excipients: Some excipients, especially certain permeation enhancers and preservatives (like benzalkonium chloride), can be irritating or ciliotoxic[16].

    • Solution: Screen individual excipients for cytotoxicity and ciliotoxicity. Consider replacing potentially harsh enhancers with milder alternatives like alkylsaccharides or cyclodextrins[14][17].

  • Check pH and Osmolality: The formulation's pH and osmolality should be close to physiological levels (pH 5.5–6.5, ~290 mOsm/kg) to ensure comfort and prevent irritation.

    • Solution: Adjust the pH with appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) and modify osmolality with tonicity-adjusting agents like saline or mannitol.

  • Perform a Ciliotoxicity Assay: Direct damage to the nasal cilia impairs the mucociliary clearance mechanism and is a key indicator of an unsafe formulation.

    • Solution: Conduct an in vitro ciliotoxicity test to measure the effect of your formulation on the Ciliary Beat Frequency (CBF). See Protocol 3 for a detailed methodology[16][18].

Data Presentation: Formulation Components

The tables below summarize key physicochemical data and excipients to guide your formulation development.

Table 1: Physicochemical Properties of Doxylamine Succinate

PropertyValue / DescriptionSignificance for Intranasal Formulation
Drug ClassFirst-Generation Antihistamine (Ethanolamine)[8][19]Potent, but associated with sedative and anticholinergic effects[19].
Bioavailability (Oral)~24.7%[8]Low oral bioavailability due to first-pass metabolism is a key rationale for intranasal delivery.
Half-life~10 hours[19]A sufficiently long half-life for a once-daily sleep aid.
NatureBasic, Hydrophobic Compound[11]Affects solubility in aqueous vehicles and permeation across lipid membranes.
pKa~9.3 (tertiary amine)Dictates the ionization state at different pH values, influencing both solubility and permeability.
Log P~3.1Indicates high lipophilicity, which can favor membrane crossing but limit aqueous solubility.

Table 2: Common Mucoadhesive Polymers for Nasal Formulations

Polymer ClassExamplesTypical Conc. (%)Mechanism of Action
Cellulose DerivativesHPMC, Sodium CMC[5][7]0.2 - 2.0Forms hydrogen bonds with mucin; increases viscosity to slow clearance[5].
Polyacrylic AcidCarbopol® polymers[6][20]0.1 - 0.5Excellent mucoadhesion via hydrogen bonding and chain entanglement[6].
PolysaccharidesChitosan, Xanthan Gum[8][21]0.2 - 1.0Chitosan adheres via ionic interaction with sialic acid in mucin; also acts as a permeation enhancer[21].
PoloxamersPoloxamer 407[5][20]15 - 20Forms a thermoreversible gel at body temperature, increasing residence time[20]. Often combined with other mucoadhesives.

Table 3: Comparison of Nasal Permeation Enhancers

Enhancer ClassExamplesTypical Conc. (%)Mechanism of Action
AlkylsaccharidesDodecyl maltoside (DDM)[3][17]0.1 - 0.25Transiently and reversibly opens tight junctions between epithelial cells; considered effective and safe[3][17].
CyclodextrinsHP-β-CD, SBE-β-CD[14][22]1.0 - 15.0Increases solubility and interacts with membrane lipids to enhance drug transport[14].
SurfactantsPolysorbate 80, Lauroyl macroglycerides[12][23]0.05 - 1.0Reduces surface tension and fluidizes cell membranes to increase permeability[12].
Cationic PolymersChitosan[21][22]0.2 - 0.5Interacts with the cell membrane and transiently opens tight junctions[21].

Visualizations: Workflows & Logic Diagrams

The following diagrams illustrate key processes in the development and troubleshooting of intranasal doxylamine formulations.

G Start Low Bioavailability Observed for Intranasal Doxylamine CheckResidence 1. Assess Nasal Residence Time Start->CheckResidence CheckPermeation 2. Evaluate Mucosal Permeation Start->CheckPermeation CheckSolubility 3. Verify Drug Solubility & Stability Start->CheckSolubility IsLow1 Is Residence Time < 30 min? CheckResidence->IsLow1 IsLow2 Is In Vitro Permeation Coefficient Low? CheckPermeation->IsLow2 IsLow3 Is Drug Precipitating in Formulation? CheckSolubility->IsLow3 IsLow1->CheckPermeation No AddMucoadhesive Incorporate/Increase Mucoadhesive Polymer (e.g., HPMC, Carbopol) IsLow1->AddMucoadhesive Yes UseInSituGel Develop In-Situ Gelling System (e.g., Poloxamer) IsLow1->UseInSituGel Yes IsLow2->CheckSolubility No AddEnhancer Add Permeation Enhancer (e.g., DDM, Cyclodextrin) IsLow2->AddEnhancer Yes ModifyVehicle Optimize Vehicle (pH, Cosolvents) to Improve Solubility IsLow3->ModifyVehicle Yes End Re-evaluate Bioavailability In Vivo IsLow3->End No AddMucoadhesive->End UseInSituGel->End AddEnhancer->End ModifyVehicle->End

Caption: Troubleshooting workflow for low bioavailability of intranasal doxylamine.

G cluster_0 Phase 1: Pre-formulation & Formulation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical & Clinical P1 Physicochemical Characterization (Solubility, pKa, LogP) P2 Excipient Compatibility & Selection (Polymers, Enhancers) P1->P2 P3 Formulation Development (Solution, In-Situ Gel) P2->P3 IV1 Characterize Formulation (pH, Viscosity, Osmolality) P3->IV1 IV2 In Vitro Permeation Study (e.g., Calu-3 Cells) IV1->IV2 IV3 In Vitro Ciliotoxicity Assay (e.g., MucilAir™) IV2->IV3 PC1 Animal Pharmacokinetic (PK) Studies IV3->PC1 PC2 Phase I Human Trial (Safety, PK) PC1->PC2 End Final Formulation Dossier PC2->End Start Project Initiation Start->P1

Caption: High-level workflow for intranasal doxylamine formulation development.

Experimental Protocols

Protocol 1: In Vitro Drug Permeation Study using Calu-3 Cell Monolayers

This protocol assesses the permeation of doxylamine across a cellular barrier that mimics the nasal epithelium.

1. Objective: To determine the apparent permeability coefficient (Papp) of doxylamine from the developed nasal formulation across a confluent monolayer of Calu-3 cells.

2. Materials:

  • Calu-3 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Doxylamine formulation and control solutions

  • HPLC system for quantification

3. Methodology:

  • Cell Culture: Culture Calu-3 cells on Transwell® inserts for 14-21 days until a confluent, differentiated monolayer is formed.

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) using an EVOM meter. Monolayers are suitable for use when TEER values are > 500 Ω·cm².

  • Experiment Setup:

    • Wash the cell monolayers gently with pre-warmed HBSS.

    • Add 0.5 mL of the doxylamine formulation (or control) to the apical (donor) chamber.

    • Add 1.5 mL of fresh, pre-warmed HBSS to the basolateral (receiver) chamber.

  • Sampling:

    • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw a 200 µL aliquot from the basolateral chamber.

    • Immediately replace the withdrawn volume with 200 µL of fresh, pre-warmed HBSS to maintain sink conditions.

    • Store samples at -20°C until analysis.

  • Quantification: Analyze the concentration of doxylamine in the collected samples using a validated HPLC method (see Protocol 2).

  • Calculation:

    • Calculate the cumulative amount of drug transported over time.

    • Plot the cumulative amount vs. time. The slope of the linear portion of the curve represents the steady-state flux (dQ/dt).

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Flux (µg/s)

      • A = Surface area of the Transwell® membrane (cm²)

      • C₀ = Initial concentration of the drug in the donor chamber (µg/mL)

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Doxylamine Quantification

This protocol provides a general method for the quantification of doxylamine in formulation and biological samples. Method validation is required.

1. Objective: To accurately quantify the concentration of doxylamine succinate.

2. Materials & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Doxylamine succinate reference standard

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase could be a mixture of 50 mM potassium dihydrogen phosphate buffer (pH adjusted to ~3.0) and acetonitrile (B52724) (e.g., 60:40 v/v)[24].

  • Sample diluent (e.g., mobile phase)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Potassium Phosphate Buffer:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Methodology:

  • Standard Preparation: Prepare a stock solution of doxylamine succinate in the sample diluent. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute experimental samples (from permeation studies, stability tests, etc.) with the sample diluent to fall within the concentration range of the calibration curve.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Verify linearity (R² > 0.999).

    • Inject the prepared samples.

  • Calculation: Determine the concentration of doxylamine in the samples by interpolating their peak areas from the linear regression equation of the standard curve.

Protocol 3: Assessment of Nasal Ciliotoxicity using In Vitro 3D Nasal Epithelium Model

This protocol evaluates the safety of a nasal formulation by measuring its effect on the ciliary function of a 3D human nasal epithelium model[16][18].

1. Objective: To measure the Ciliary Beat Frequency (CBF) of a 3D nasal cell model (e.g., MucilAir™) after exposure to the doxylamine formulation.

2. Materials & Equipment:

  • Reconstituted 3D human nasal epithelium model (e.g., MucilAir™)

  • High-speed digital camera mounted on an inverted microscope with phase-contrast optics

  • Environmental chamber to maintain 37°C and 5% CO₂

  • CBF analysis software

  • Test formulation, positive control (e.g., 1% benzalkonium chloride), and negative control (e.g., saline)

3. Methodology:

  • Acclimatization: Acclimatize the 3D cell culture inserts in the environmental chamber for at least 24 hours before the experiment.

  • Baseline Measurement:

    • Place an insert on the microscope stage.

    • Identify an area with actively beating cilia.

    • Record a high-speed video (e.g., >100 frames per second) for 5-10 seconds.

    • Repeat for several distinct regions to get a baseline average CBF.

  • Exposure:

    • Apply a clinically relevant dose of the doxylamine formulation to the apical surface of the tissue.

    • Apply controls to separate inserts.

    • Incubate for a defined period (e.g., 30 minutes). For chronic exposure studies, apply daily for a set number of days[18].

  • Post-Exposure Measurement:

    • After the exposure period, measure the CBF again using the same procedure as the baseline measurement.

  • Data Analysis:

    • Use the analysis software to determine the CBF (in Hz) from the recorded videos.

    • Express the post-exposure CBF as a percentage of the baseline CBF for each insert.

    • Compare the results for the test formulation to the positive and negative controls. A significant decrease in CBF relative to the negative control indicates potential ciliotoxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture-related instability of doxylamine (B195884) tablets.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, manufacturing, and storage of doxylamine tablets.

Issue 1: Tablets show discoloration (browning) and a decrease in assay results during stability studies.

  • Question: Our doxylamine succinate (B1194679) tablets are turning brown and failing assay tests under accelerated stability conditions (e.g., 40°C/75% RH). What are the likely causes and how can we fix this?

  • Answer: This is a classic sign of moisture-induced degradation of doxylamine succinate.[1] Doxylamine is highly hygroscopic and susceptible to degradation in the presence of moisture, which can be exacerbated by certain excipients and manufacturing processes.[1][2][3][4][5]

    Troubleshooting Steps:

    • Assess Water Content: Immediately determine the water content of your tablets using Karl Fischer titration. A moisture content of less than 5% is recommended for stable doxylamine succinate tablets.[1]

    • Excipient Compatibility Review:

      • Hygroscopicity: Evaluate the hygroscopicity of each excipient in your formulation. Excipients like lactose (B1674315) can contribute to water uptake.[1] Consider replacing highly hygroscopic excipients with less moisture-sensitive alternatives such as mannitol (B672) or dibasic calcium phosphate (B84403).[5]

      • Chemical Interactions: DSC scans have shown potential interactions between doxylamine succinate and excipients like lactose, magnesium stearate, and PVP.[1] Consider using alternative excipients such as microcrystalline cellulose (B213188) (Avicel pH 101®), croscarmellose sodium (Ac-Di-Sol®), and colloidal silicon dioxide (Syloid 244®), which have shown better compatibility.[1]

    • Manufacturing Process Optimization:

      • Granulation: If using wet granulation, ensure that the granules are thoroughly dried to a low moisture content before compression.[1] Consider switching to a dry granulation or direct compression process to minimize moisture exposure during manufacturing.[6][7]

      • Environmental Control: Manufacture in a controlled low-humidity environment.

    • Formulation Modification:

      • Moisture Scavengers: Incorporate moisture-scavenging excipients like porous silica (B1680970) (e.g., Syloid®) to preferentially adsorb moisture within the tablet matrix.[7]

      • Film Coating: Apply a moisture-barrier film coating to the tablets.[8] This is a common and effective strategy to protect hygroscopic cores from environmental moisture.[8][9]

    • Packaging: Store the tablets in tightly sealed containers with a desiccant.[1]

Issue 2: Poor tablet compressibility and flowability of the powder blend.

  • Question: We are experiencing issues with powder flow and compressibility during the direct compression of our doxylamine tablet formulation. What could be the cause and how can we improve it?

  • Answer: Poor flow and compressibility can be linked to the inherent properties of the drug and excipients, as well as the presence of excess moisture.

    Troubleshooting Steps:

    • Moisture Content: High moisture content in the powder blend can lead to caking and poor flow. Ensure all raw materials are stored in dry conditions and consider drying them before use.

    • Excipient Selection:

      • Glidants: Incorporate a glidant, such as colloidal silicon dioxide (e.g., Syloid® 244FP), to improve powder flow.[7]

      • Fillers/Binders: Excipients like microcrystalline cellulose are known for their good flowability and compressibility and are suitable for direct compression.[2]

    • Process Modification:

      • Granulation: If direct compression is not feasible, consider dry granulation (slugging or roller compaction) to densify the powder and improve its flow properties without introducing moisture.[6]

Frequently Asked Questions (FAQs)

Formulation & Excipients

  • Q1: What are the most critical factors to consider when selecting excipients for a stable doxylamine tablet formulation?

  • A1: The most critical factors are the hygroscopicity and compatibility of the excipients with doxylamine succinate.[1][2] It is crucial to select excipients with low moisture content and those that do not chemically interact with the drug.[1] Using moisture-scavenging excipients can also enhance stability.[7][9]

  • Q2: Can a film coating effectively protect doxylamine tablets from moisture?

  • A2: Yes, a moisture-barrier film coating is a highly effective strategy to protect hygroscopic drug cores from environmental humidity.[8] It acts as a physical barrier, preventing moisture from penetrating the tablet and initiating degradation.[9]

Manufacturing & Processing

  • Q3: Is wet granulation a suitable manufacturing process for doxylamine tablets?

  • A3: While wet granulation can be used, it presents a higher risk due to the introduction of water or other solvents.[10] If wet granulation is employed, it is imperative to ensure the granules are dried to a very low moisture content (less than 5%) before compression.[1] For moisture-sensitive drugs like doxylamine, dry granulation or direct compression are often preferred manufacturing methods.[6][7]

  • Q4: What are the recommended storage conditions for doxylamine tablets?

  • A4: Doxylamine tablets should be stored at room temperature, between 68°F and 77°F (20°C and 25°C), in a cool, dry place.[11] To further protect against moisture, they should be kept in tightly sealed containers, preferably with a desiccant.[1]

Analytical Testing

  • Q5: What analytical techniques are essential for assessing the stability of doxylamine tablets?

  • A5: A comprehensive stability testing program should include:

    • Appearance: Visual inspection for any changes in color, such as browning.[1]

    • Water Content: Karl Fischer titration is the gold standard for determining the water content in tablets.[12][13][14][15][16]

    • Assay and Degradation Products: A stability-indicating HPLC method is required to accurately quantify doxylamine succinate in the presence of its degradation products.[17][18][19][20][21]

    • Dissolution: Dissolution testing is performed to ensure that the drug release characteristics are maintained throughout the shelf life of the product.[22][23][24]

Data Presentation

Table 1: Impact of Moisture on Doxylamine Succinate Stability in the Presence of Different Excipients

ExcipientInitial Assay (%)Assay after 12 weeks at 55°C (Undried) (%)Assay after 12 weeks at 55°C (Dried) (%)
Doxylamine Succinate alone100.088.495.2
+ Mannitol100.085.693.1
+ Dicalcium Phosphate100.082.391.5
+ Lactose100.075.488.7
+ Avicel pH 101®100.090.196.3
+ Ac-Di-Sol®100.089.595.8
+ Syloid 244®100.091.297.1

Data adapted from stability studies to illustrate the principle. Actual values may vary based on specific experimental conditions.

Experimental Protocols

1. Karl Fischer Titration for Water Content Determination

  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected electrometrically.

  • Apparatus: Automatic Karl Fischer Titrator.

  • Procedure:

    • Add a suitable volume of the Karl Fischer reagent solvent (e.g., methanol) to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable, electrometric endpoint to neutralize any residual water in the solvent.

    • Accurately weigh a specified quantity of powdered tablets and quickly transfer it to the titration vessel.

    • Stir the sample to dissolve or disperse it and to allow for the extraction of water. For tablets that are difficult to dissolve, a homogenizer can be used directly in the titration vessel.[13]

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of reagent consumed.

    • Calculate the water content of the sample based on the pre-determined water equivalence factor of the reagent.[15]

2. Stability-Indicating RP-HPLC Method for Doxylamine Succinate

  • Principle: A reverse-phase high-performance liquid chromatography (RP-HPLC) method separates doxylamine from its degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved using a UV detector.

  • Apparatus: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5) and methanol (B129727) (e.g., in a 45:55 v/v ratio).[18]

    • Flow Rate: 1.0 mL/min.[18][19][20]

    • Detection Wavelength: 262 nm.[18]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a suitable amount of doxylamine succinate reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

    • Sample Preparation: Weigh and finely powder a number of tablets (e.g., 10 tablets). Transfer an amount of powder equivalent to a target concentration of doxylamine succinate into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.[25]

    • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

    • Calculation: Calculate the amount of doxylamine succinate in the sample by comparing the peak area of the sample to the peak area of the standard.

3. Forced Degradation Study Protocol

  • Objective: To demonstrate the specificity of the analytical method by generating potential degradation products and ensuring they are resolved from the main doxylamine peak.[17]

  • Procedure:

    • Acid Hydrolysis: Treat a solution of doxylamine succinate with 1N HCl and heat for a specified period. Neutralize the solution before analysis.[19]

    • Base Hydrolysis: Treat a solution of doxylamine succinate with 1N NaOH and keep at room temperature or heat for a specified period. Neutralize the solution before analysis.[19] Doxylamine is particularly susceptible to degradation under basic conditions.

    • Oxidative Degradation: Treat a solution of doxylamine succinate with hydrogen peroxide (e.g., 30% H₂O₂) and keep at room temperature.[17]

    • Thermal Degradation: Expose the solid drug substance or tablet powder to dry heat (e.g., 60-80°C) for a defined period.[17]

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber.[17]

    • Analysis: Analyze all stressed samples using the stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the doxylamine peak and from each other.

Visualizations

experimental_workflow cluster_formulation Formulation & Manufacturing cluster_testing Stability Testing cluster_analysis Analytical Methods cluster_outcome Outcome F1 Excipient Selection F2 Manufacturing Process (e.g., Direct Compression) F1->F2 F3 Tablet Compression F2->F3 F4 Film Coating F3->F4 T1 Initial Analysis F4->T1 T2 Place on Stability (e.g., 40°C/75% RH) T1->T2 T3 Pull Samples at Timepoints T2->T3 T4 Analysis T3->T4 A1 Visual Inspection T4->A1 A2 Water Content (Karl Fischer) T4->A2 A3 Assay/Impurities (HPLC) T4->A3 A4 Dissolution T4->A4 O1 Stable Product T4->O1 Pass O2 Unstable Product (Troubleshoot) T4->O2 Fail O2->F1 Reformulate

Caption: Workflow for developing and testing stable doxylamine tablets.

troubleshooting_logic start Tablet Instability Observed (e.g., Discoloration, Assay Failure) q1 Is moisture content > 5%? start->q1 a1_yes High Moisture Content q1->a1_yes Yes q2 Are incompatible excipients used? (e.g., Lactose) q1->q2 No sol1 Optimize Drying Process a1_yes->sol1 sol2 Use Moisture Scavengers a1_yes->sol2 sol3 Apply Moisture-Barrier Film Coat a1_yes->sol3 sol4 Switch to Dry Granulation / Direct Compression a1_yes->sol4 end_node Stable Tablet Formulation sol1->end_node sol2->end_node sol3->end_node sol4->end_node a2_yes Excipient Incompatibility q2->a2_yes Yes q2->end_node No sol5 Replace with Compatible Excipients (e.g., Mannitol, MCC) a2_yes->sol5 sol5->end_node

Caption: Troubleshooting logic for moisture-related instability issues.

References

Validation & Comparative

A Comparative Analysis of the Sedative Potency of Doxylamine Succinate and Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative potency of two first-generation antihistamines, doxylamine (B195884) succinate (B1194679) and diphenhydramine (B27). Both are widely available over-the-counter and utilized for their hypnotic properties. This document synthesizes available data on their mechanisms of action, pharmacokinetics, and clinical efficacy, supported by experimental findings.

Executive Summary

Doxylamine succinate and diphenhydramine are both ethanolamine-derived antihistamines that exert sedative effects by antagonizing H1 histamine (B1213489) receptors in the central nervous system. While both are considered effective for short-term management of insomnia, subtle differences in their pharmacokinetic profiles and receptor affinities may influence their sedative potency and side-effect profiles. Clinical evidence suggests comparable efficacy in promoting sleep onset, though doxylamine is often perceived as being more potent and having a longer duration of action, which may be associated with a higher incidence of next-day drowsiness.

Data Presentation: Comparative Analysis

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of doxylamine succinate and diphenhydramine, along with available quantitative data on their sedative effects.

Table 1: Pharmacodynamic and Pharmacokinetic Properties

ParameterDoxylamine SuccinateDiphenhydramineReference(s)
Mechanism of Action H1 receptor inverse agonist, muscarinic acetylcholine (B1216132) receptor antagonistH1 receptor inverse agonist, muscarinic acetylcholine receptor antagonist, intracellular sodium channel blocker[1][2][3]
Bioavailability ~25% (oral)40-60% (oral)[4]
Time to Peak Plasma Concentration (Tmax) 2-3 hours1-4 hours[4][5]
Elimination Half-Life 10-12 hours2.4-9.3 hours (shorter in children, longer in elderly)[2][4]
Metabolism Hepatic (CYP2D6, CYP1A2, CYP2C9)Hepatic (CYP2D6)[3][4]
Typical Adult Dose for Insomnia 25 mg25-50 mg[2][3]

Table 2: Clinical Data on Sedative Efficacy

ParameterDoxylamine SuccinateDiphenhydramineReference(s)
Sleep Latency Reduction Effective in reducing sleep latency (quantitative data from direct comparison lacking)Mean reduction of 8 minutes vs. placebo[6]
Total Sleep Time Increase Effective in increasing total sleep time (quantitative data from direct comparison lacking)Mean increase of 12 minutes vs. placebo[6]
Subjective Sleep Quality Generally reported as effective for short-term useNo significant improvement compared to placebo[6]
Head-to-Head Comparison A 1987 double-blind clinical trial concluded comparable effectiveness to diphenhydramine in promoting sleep onset.A 1987 double-blind clinical trial concluded comparable effectiveness to doxylamine in promoting sleep onset.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Study of Diphenhydramine Efficacy in Insomnia

One study evaluating the efficacy of diphenhydramine involved a randomized, double-blind, placebo-controlled design. The protocol included the following key elements:

  • Participants: Adults with a clinical diagnosis of primary insomnia.

  • Intervention: Administration of diphenhydramine (typically 50 mg) or a matching placebo 30 minutes before bedtime.

  • Data Collection: Sleep parameters were assessed using polysomnography, which objectively measures brain waves, eye movement, muscle activity, and heart rate. Subjective sleep quality was also recorded using patient diaries and questionnaires.

  • Primary Endpoints: The primary outcome measures were changes in sleep latency (time to fall asleep) and total sleep time.

  • Statistical Analysis: A comparison of the mean changes in the primary endpoints between the diphenhydramine and placebo groups was conducted using appropriate statistical tests.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the sedative action of these compounds and a typical experimental workflow for their comparison.

Signaling Pathway for Sedation

Both doxylamine and diphenhydramine are first-generation antihistamines that readily cross the blood-brain barrier. Their primary sedative effect is mediated through the blockade of H1 histamine receptors in the central nervous system. Histamine is a key neurotransmitter promoting wakefulness; by acting as inverse agonists at these receptors, doxylamine and diphenhydramine reduce histaminergic neurotransmission, leading to drowsiness. Additionally, their anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contribute to their sedative and side-effect profiles.[1][2][3]

Sedation_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (CNS) cluster_drug Drug Action Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Doxylamine_Diphenhydramine Doxylamine / Diphenhydramine Doxylamine_Diphenhydramine->H1_Receptor Blocks caption Mechanism of Sedation by First-Generation Antihistamines

Caption: Mechanism of Sedation by First-Generation Antihistamines.

Comparative Experimental Workflow

A robust clinical trial to compare the sedative potency of doxylamine and diphenhydramine would ideally follow a double-blind, randomized, crossover design. This design minimizes bias and allows for within-subject comparisons.

Experimental_Workflow Start Start Recruit_Participants Recruit Insomnia Patients Start->Recruit_Participants Randomization Randomization Recruit_Participants->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_1A Treatment Period 1: Doxylamine Group_A->Treatment_1A Treatment_1B Treatment Period 1: Diphenhydramine Group_B->Treatment_1B Data_Collection Data Collection (Polysomnography, Questionnaires) Treatment_1A->Data_Collection Treatment_1B->Data_Collection Washout Washout Period Treatment_2A Treatment Period 2: Diphenhydramine Washout->Treatment_2A Group A Crossover Treatment_2B Treatment Period 2: Doxylamine Washout->Treatment_2B Group B Crossover Treatment_2A->Data_Collection Treatment_2B->Data_Collection Data_Collection->Washout After Period 1 Analysis Statistical Analysis Data_Collection->Analysis After Period 2 Results Comparative Efficacy & Safety Results Analysis->Results End End Results->End caption Workflow for a Crossover Clinical Trial

Caption: Workflow for a Crossover Clinical Trial.

Conclusion

References

validation of doxylamine's efficacy for insomnia in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical efficacy of doxylamine (B195884) for the treatment of insomnia, with a focus on comparative data from clinical studies. Doxylamine, a first-generation antihistamine, is a common active ingredient in over-the-counter (OTC) sleep aids.[1] Its sedative properties are attributed to its mechanism of action as a histamine (B1213489) H1 receptor antagonist in the central nervous system.[1][2] This document will delve into the available clinical evidence, comparing doxylamine to both placebo and other common hypnotic agents, and provide detailed insights into the methodologies of key clinical trials.

Mechanism of Action: Histamine H1 Receptor Antagonism

Doxylamine exerts its soporific effects by competitively blocking histamine H1 receptors in the brain.[1][2] Histamine is a neurotransmitter that promotes wakefulness. By inhibiting the action of histamine, doxylamine induces drowsiness and facilitates sleep.[1] This mechanism is shared by other first-generation antihistamines, such as diphenhydramine (B27).[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness Promotion H1_Receptor->Wakefulness Activates Doxylamine Doxylamine Doxylamine->H1_Receptor Blocks

Figure 1: Doxylamine's Mechanism of Action

Clinical Efficacy of Doxylamine

Clinical evidence for the efficacy of doxylamine in treating insomnia is present, though robust, large-scale, placebo-controlled trials with polysomnography are not abundant in recent literature. However, a significant multicenter, randomized, double-blind, placebo-controlled study provides key insights into its effectiveness.[4]

Comparative Efficacy vs. Placebo and Zolpidem

A pivotal study involving 338 patients with insomnia compared the efficacy and tolerance of doxylamine (15 mg) with zolpidem (10 mg) and a placebo. The results demonstrated a statistically significant superiority of doxylamine over placebo across several key sleep parameters. Notably, there were no significant differences in the overall efficacy between doxylamine and the commonly prescribed hypnotic, zolpidem.[4]

ParameterDoxylamine (15 mg)Zolpidem (10 mg)Placebo
Sleep Onset Latency Significantly better than placeboSignificantly better than placebo-
Sleep Quality Significantly better than placeboSignificantly better than placebo-
Sleep Duration Significantly better than placeboSignificantly better than placebo-
Frequency of Awakenings Significantly better than placeboSignificantly better than placebo-
State in the Morning Significantly better than placeboSignificantly better than placebo-
Overall Efficacy (Investigator) Significantly better than placebo (p=0.0001)Significantly better than placebo-
Overall Efficacy (Patient) Significantly better than placebo (p=0.0001)Significantly better than placebo-
Table 1: Summary of Comparative Efficacy of Doxylamine vs. Zolpidem and Placebo[4]
Comparison with Diphenhydramine

Diphenhydramine is another first-generation antihistamine frequently used as an OTC sleep aid and serves as a relevant comparator for doxylamine. A meta-analysis indicated that both doxylamine and diphenhydramine can be effective for insomnia from the first night of treatment with minimal side effects compared to benzodiazepines.[3] However, a systematic review of OTC sleep aids concluded that antihistamines like diphenhydramine have "limited beneficial effects".[5]

A randomized, placebo-controlled trial by Morin et al. (2005) evaluated the efficacy of a valerian-hops combination and diphenhydramine for mild insomnia. While the study found a modest hypnotic effect for diphenhydramine relative to placebo, it also highlighted the significant placebo effect in insomnia trials.

Experimental Protocols

Doxylamine vs. Zolpidem and Placebo Study Methodology

This multicenter, randomized, double-blind, three-way parallel-group study included 338 outpatients between the ages of 18 and 70 who had been experiencing insomnia for over one month.[4] To be included, patients had to exhibit at least three of the following symptoms at least every other night:

  • Sleep onset latency of 30 minutes or longer

  • Subjective sleep duration of 6 hours or less

  • At least two nocturnal awakenings

  • Waking up at least 2 hours earlier than planned

  • Morning fatigue[4]

The study design is illustrated in the workflow diagram below.

cluster_workflow Experimental Workflow: Doxylamine vs. Zolpidem vs. Placebo start Patient Recruitment (n=338, 18-70 years, Insomnia >1 month) randomization Randomization (Double-Blind) start->randomization group1 Group 1: Doxylamine (15 mg) randomization->group1 group2 Group 2: Zolpidem (10 mg) randomization->group2 group3 Group 3: Placebo randomization->group3 treatment Treatment Period group1->treatment group2->treatment group3->treatment assessment Efficacy and Tolerability Assessment treatment->assessment

Figure 2: Doxylamine vs. Zolpidem vs. Placebo Study Workflow

Conclusion

The available clinical evidence indicates that doxylamine is an effective short-term treatment for insomnia, demonstrating superiority over placebo in improving sleep onset latency, duration, and quality.[4] Furthermore, its efficacy appears comparable to that of the prescription hypnotic zolpidem in the short term.[4] However, it is important to note the general consensus in clinical guidelines that first-generation antihistamines are not recommended for the management of chronic insomnia due to a lack of long-term efficacy and safety data. For researchers and drug development professionals, doxylamine remains a relevant compound for the study of sedative-hypnotic mechanisms, particularly in the context of its H1 receptor antagonism. Future research could focus on well-controlled, long-term studies with objective polysomnographic measures to further delineate its role in the management of insomnia.

References

Doxylamine Succinate vs. Second-Generation Antihistamines: A Comparative Analysis of Sedative Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of the first-generation antihistamine, doxylamine (B195884) succinate (B1194679), and various second-generation antihistamines. The information presented is supported by experimental data to assist in research and development contexts where understanding the sedative potential of H1 receptor antagonists is critical.

Introduction

Doxylamine succinate is a first-generation ethanolamine-based antihistamine widely available in over-the-counter sleep aids due to its pronounced sedative effects.[1][2][3] It functions by antagonizing H1 histamine (B1213489) receptors in the central nervous system.[1][2] In contrast, second-generation antihistamines were developed to minimize central nervous system effects, primarily sedation, by having greater selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier.[4][5] This guide will dissect the mechanisms, comparative clinical data, and experimental methodologies related to the sedative properties of these two classes of compounds.

Mechanism of Sedation: A Tale of Two Generations

The fundamental difference in the sedative profiles of doxylamine succinate and second-generation antihistamines lies in their ability to penetrate the blood-brain barrier and their receptor selectivity.

Doxylamine Succinate: As a lipophilic molecule, doxylamine succinate readily crosses the blood-brain barrier.[1] Once in the central nervous system, it acts as an antagonist at H1 histamine receptors. Histamine in the brain is a key neurotransmitter for promoting wakefulness; by blocking its action, doxylamine induces drowsiness.[1][6] Furthermore, doxylamine is non-selective and also exhibits potent anticholinergic (muscarinic receptor antagonist) properties, which contribute to its sedative and other side effects like dry mouth and cognitive impairment.[1][6][7]

Second-Generation Antihistamines: These compounds, including loratadine (B1675096), cetirizine (B192768), and fexofenadine (B15129), are generally less lipophilic and are substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively removes them from the central nervous system.[8] This results in significantly lower occupancy of central H1 receptors and, consequently, a much-reduced sedative effect.[9] While most are considered non-sedating at standard doses, some, like cetirizine, can cause mild sedation in a subset of patients, suggesting some level of CNS penetration.[8][10][11] Fexofenadine is noted for being particularly non-sedating, even at high doses.[9][10]

G cluster_0 First-Generation (Doxylamine) cluster_1 Second-Generation (e.g., Fexofenadine) Doxylamine Doxylamine (Lipophilic) BBB1 Blood-Brain Barrier Doxylamine->BBB1 Crosses CNS1 Central Nervous System BBB1->CNS1 H1_1 Central H1 Receptor CNS1->H1_1 ACh Muscarinic Receptor CNS1->ACh Sedation1 Sedation H1_1->Sedation1 Antagonism ACh->Sedation1 Antagonism SGA Second-Gen Antihistamine (Less Lipophilic) BBB2 Blood-Brain Barrier SGA->BBB2 Limited Crossing Pgp P-glycoprotein Efflux BBB2->Pgp Efflux CNS2 Central Nervous System BBB2->CNS2 H1_2 Central H1 Receptor CNS2->H1_2 NoSeda Minimal/No Sedation H1_2->NoSeda Low Occupancy

Figure 1: Comparative Signaling Pathways for Sedation.

Comparative Quantitative Data on Sedation

Clinical and post-marketing surveillance studies have quantified the sedative potential of these antihistamines. The following table summarizes key findings.

Antihistamine ClassCompoundDosageSedation Incidence / EffectCitation(s)
First-Generation Doxylamine Succinate25 mg50% of subjects reported somnolence.[3]
Doxylamine Succinate7.5 mg (q.i.d.)13.3% of patients reported drowsiness.[12]
Second-Generation FexofenadineRecommended DosesNot associated with performance impairment; lowest sedation potential (1.3%).[10][13]
LoratadineRecommended DosesNot associated with performance impairment; sedation potential of 8%.[10][13]
CetirizineRecommended DosesCan impair performance and cognition, though less than first-generation; sedation reported more frequently than placebo.[8][10]
AcrivastineRecommended DosesReported to be more sedating than loratadine and fexofenadine.[11][14]

A prescription-event monitoring study provided adjusted odds ratios for sedation reports compared to loratadine as a baseline:

  • Fexofenadine: 0.63

  • Acrivastine: 2.79

  • Cetirizine: 3.53[11]

These data clearly demonstrate a significantly higher incidence of sedation with the first-generation antihistamine, doxylamine succinate, and a varied but markedly lower sedative potential among the second-generation agents.

Experimental Protocols for Assessing Sedation

The sedative properties of antihistamines are evaluated through rigorous, controlled clinical trials. A typical experimental design is outlined below.

Study Design: A randomized, double-blind, placebo-controlled, crossover study is a common and robust design. This minimizes bias and allows for within-subject comparisons of drug effects.

Participants: Healthy adult volunteers with a history of intermittent sleep impairment are often recruited. Exclusion criteria would include other sleep disorders, use of other CNS-active medications, and conditions that could be affected by anticholinergic drugs.

Methodology:

  • Screening: Participants undergo a health screening and may complete sleep diaries to establish a baseline.

  • Randomization: Subjects are randomly assigned to a sequence of treatments, which would include doxylamine succinate (e.g., 25 mg), a second-generation antihistamine (e.g., cetirizine 10 mg or fexofenadine 180 mg), and a placebo.

  • Washout Period: A sufficient washout period (e.g., 5-7 days) is implemented between each treatment phase to ensure complete drug elimination.

  • Drug Administration: The study drug is administered at a standardized time, typically 30 minutes before bedtime.

  • Data Collection:

    • Pharmacokinetics (PK): Blood samples are collected at predetermined intervals to measure plasma drug concentrations (Cmax, Tmax, AUC).

    • Pharmacodynamics (PD) / Sedation Measures:

      • Subjective Scales: Participants rate their sleepiness using validated scales like the Karolinska Sleepiness Scale (KSS) at various time points.

      • Objective Psychomotor Tests: A battery of tests is administered to assess cognitive and motor functions. Examples include the Digit Symbol Substitution Test (DSST), Critical Flicker Fusion (CFF) threshold, and tests of reaction time and motor coordination.

      • Polysomnography (PSG): In some studies, PSG is used to objectively measure sleep architecture, including sleep latency, total sleep time, and time spent in different sleep stages (e.g., REM, N3 deep sleep).

G cluster_workflow Experimental Workflow: Sedation Assessment cluster_treatment Treatment Arms (Double-Blind) Screening Participant Screening (Healthy Volunteers) Random Randomization (Crossover Design) Screening->Random Doxylamine Doxylamine Random->Doxylamine Washout Washout Period Doxylamine->Washout SGA Second-Gen AH SGA->Washout Placebo Placebo Data Data Collection & Analysis Placebo->Data Washout->SGA Crossover Washout->Placebo Crossover PK Pharmacokinetics (Blood Samples) Data->PK PD Pharmacodynamics (Sedation Measures) Data->PD

Figure 2: Generalized Experimental Workflow.

Conclusion

The distinction between doxylamine succinate and second-generation antihistamines regarding sedation is stark and mechanistically well-defined. Doxylamine is a potent sedative due to its ability to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors.[1][7] Second-generation agents are specifically designed to limit CNS penetration, resulting in a significantly lower risk of sedation.[4]

For drug development professionals, the choice is clear and depends on the therapeutic goal. For indications where sedation is desired, such as in a nighttime sleep aid, a first-generation compound like doxylamine is effective.[3] For indications requiring antihistaminic action without compromising alertness, such as the treatment of allergic rhinitis or chronic urticaria, second-generation agents are the preferred choice, with fexofenadine and loratadine being the least sedating options.[9][10][11] Future research may focus on developing compounds with tailored CNS penetration to achieve specific, desired levels of sedation for various therapeutic applications.

References

A Head-to-Head Comparison of Doxylamine and Promethazine for Nausea

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental considerations of two common antiemetics.

Introduction

Nausea is a common and distressing symptom associated with a wide range of conditions, including pregnancy, motion sickness, and as a side effect of medical treatments such as chemotherapy and anesthesia. Doxylamine (B195884) and promethazine (B1679618) are two first-generation antihistamines frequently utilized for their antiemetic properties. While both drugs are effective in managing nausea, they exhibit distinct pharmacological profiles that influence their clinical application, efficacy, and side-effect profiles. This guide provides a comprehensive head-to-head comparison of doxylamine and promethazine, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways to inform research and drug development efforts.

Mechanism of Action and Pharmacological Profile

Both doxylamine and promethazine exert their primary antiemetic effects through the antagonism of histamine (B1213489) H1 receptors in the central nervous system, which reduces the stimulation of the vomiting center in the brainstem.[1][2] However, their broader receptor binding profiles contribute to differences in their therapeutic effects and adverse event profiles.

Doxylamine is a potent H1 receptor antagonist with significant anticholinergic (muscarinic receptor antagonist) properties.[3][4] Its anti-nausea effect is primarily attributed to its action on H1 receptors in the solitary tract nucleus and the vestibular system.[1][5]

Promethazine , a phenothiazine (B1677639) derivative, possesses a more complex pharmacological profile. In addition to its potent H1 receptor antagonism, it exhibits significant antidopaminergic (D2 receptor antagonist), anticholinergic, and alpha-adrenergic receptor blocking activity.[2][6][7] Its antiemetic effects are mediated not only through H1 receptor blockade but also by its action on the chemoreceptor trigger zone (CTZ) via dopamine (B1211576) receptor antagonism.[8][9]

Receptor Binding Affinity

The following table summarizes the known receptor binding affinities (Ki, nM) for doxylamine and promethazine, highlighting the broader activity of promethazine. Lower Ki values indicate higher binding affinity.

ReceptorDoxylamine (Ki, nM)Promethazine (Ki, nM)
Histamine H1Data not available in a comparable format1.4[6]
Muscarinic (mACh)Potent antagonist[3]Moderate antagonist[6]
Dopamine D2Not significantWeak to moderate antagonist[6]
Serotonin 5-HT2ANot significantWeak to moderate antagonist[6]
Serotonin 5-HT2CNot significantWeak to moderate antagonist[6]
Alpha-1 AdrenergicNot significantWeak to moderate antagonist[6]

Signaling Pathway of Antiemetic Action

The following diagram illustrates the primary signaling pathways targeted by doxylamine and promethazine in the context of nausea and vomiting.

G cluster_stimuli Emetogenic Stimuli cluster_brainstem Brainstem Centers cluster_receptors Receptors cluster_drugs Antiemetic Drugs Motion Motion/Vestibular Vestibular Vestibular Nuclei Motion->Vestibular Stimulates Toxins Toxins/Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Stimulates VC Vomiting Center CTZ->VC D2 Vestibular->VC H1, M NTS Nucleus Tractus Solitarius (NTS) NTS->VC Nausea & Vomiting Nausea & Vomiting VC->Nausea & Vomiting H1 H1 D2 D2 M Muscarinic Doxylamine Doxylamine Doxylamine->H1 Blocks Doxylamine->M Blocks Promethazine Promethazine Promethazine->H1 Blocks Promethazine->D2 Blocks Promethazine->M Blocks G Start Patient Screening (Pregnant women, 7-14 weeks gestation, NVP symptoms) Randomization Randomization (1:1) Start->Randomization Treatment Doxylamine/Pyridoxine (10mg/10mg delayed-release) 2-4 tablets daily for 14 days Randomization->Treatment Placebo Placebo (identical appearance and dosing) Randomization->Placebo FollowUp Follow-up Assessments (Days 3, 5, 8, 15) Treatment->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint: Change in PUQE score from baseline to Day 15 FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Global assessment of well-being (VAS) - Quality of Life questionnaire - Adverse event monitoring FollowUp->SecondaryEndpoints Analysis Statistical Analysis (ANCOVA) PrimaryEndpoint->Analysis SecondaryEndpoints->Analysis

References

A Comparative Guide to Analytical Methods for Doxylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of doxylamine (B195884), a widely used antihistamine. The following sections detail the performance characteristics and experimental protocols of common analytical techniques, offering a valuable resource for method selection and validation in research and quality control settings.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for doxylamine quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The table below summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

ParameterHPLCLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linearity Range 20.84 - 62.51 µg/mL0.500 - 200 ng/mL[1][2][3]Not explicitly stated, but used for quantification[4][5]10 - 60 µg/mL[6][7]
Accuracy (% Recovery) 98.0 - 103.0%Accuracy deviation (%RE) ranged from -10.6% to 3.7%[1][8]Not explicitly stated99.19% - 101.13%[6]
Precision (%RSD) < 2%[6]Inter-batch precision (%CV) < 6.6%[1][8]Repeatability: 6.0% - 10%; Intermediate Precision: 7.5% - 9.3%[9]< 2%[6]
Limit of Detection (LOD) Not explicitly stated~5 ng/mL (HPLC with UV)[2][10]Not explicitly stated0.432 - 0.538 µg/mL[6]
Limit of Quantification (LOQ) Not explicitly stated0.500 ng/mL[8][3]Not explicitly stated1.310 - 1.631 µg/mL[6]

Experimental Workflows and Methodologies

A generalized workflow for the quantification of doxylamine in biological matrices involves sample preparation followed by instrumental analysis. The specific steps can vary depending on the chosen analytical technique.

Doxylamine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Biological Sample Biological Sample Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Biological Sample->Extraction UV-Vis UV-Vis Biological Sample->UV-Vis Direct Dilution for Simpler Matrices Derivatization (for GC-MS) Derivatization (e.g., acylation) Extraction->Derivatization (for GC-MS) Optional Reconstitution Reconstitution Extraction->Reconstitution Evaporation & Derivatization (for GC-MS)->Reconstitution Evaporation & HPLC HPLC Reconstitution->HPLC LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS GC-MS GC-MS Reconstitution->GC-MS

A generalized workflow for doxylamine quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of doxylamine in pharmaceutical dosage forms and biological fluids.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with pH adjusted to 3.4 using glacial acetic acid, is commonly used. Isocratic elution is typical.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm[2][10] or 270 nm.

  • Sample Preparation (Plasma):

    • Liquid-Liquid Extraction (LLE): Doxylamine and an internal standard (e.g., diphenhydramine) are extracted from the plasma matrix using a suitable organic solvent like n-hexane or dichloromethane.[11]

    • Evaporation: The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.[11]

    • Reconstitution: The residue is reconstituted in the mobile phase before injection into the HPLC system.[11]

  • Sample Preparation (Tablets):

    • Ground tablets are dissolved in a suitable diluent (e.g., a mixture of mobile phase components).[12]

    • The solution is sonicated to ensure complete dissolution and then filtered before injection.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for bioequivalence studies and the determination of low concentrations of doxylamine in complex biological matrices like plasma.[1][8][2][13]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][8][2][3]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of methanol (B129727) (Mobile Phase A) and an aqueous buffer like 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid (Mobile Phase B) is often employed.[1][8][2][3]

  • Flow Rate: 0.6 mL/min.[1][8][2][3]

  • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. For doxylamine, the transition m/z 271.0 → 182.0 is commonly monitored.[1][8][2][3] An internal standard, such as doxylamine-d5 (m/z 276.2 → 187.3), is used for accurate quantification.[1][8][2]

  • Sample Preparation (Plasma):

    • Protein Precipitation: A simple and rapid protein precipitation method is often used. Acetonitrile is added to the plasma sample to precipitate proteins.[1]

    • Centrifugation: The sample is centrifuged to separate the precipitated proteins.

    • Injection: The supernatant is directly injected into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the simultaneous quantification of doxylamine and its metabolites in biological matrices.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: An HP-5MS or DB-17MS column is suitable.[14]

  • Carrier Gas: Helium.[14]

  • Temperature Program: A temperature program is typically used, for instance, starting at 70°C and ramping up to 320°C.[14]

  • Detection: Mass spectrometry detection with electron impact ionization.[14]

  • Sample Preparation:

    • Extraction: Solid-Phase Extraction (SPE) for plasma or Liquid-Liquid Extraction (LLE) for urine can be used.[5]

    • Derivatization: To improve the volatility and thermal stability of doxylamine and its metabolites, a derivatization step, such as acetylation with acetic anhydride (B1165640) and pyridine, is often necessary.[5]

    • Reconstitution: The dried extract is reconstituted in a suitable solvent like ethyl acetate before injection.[5]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of doxylamine in bulk drug and pharmaceutical formulations.[6][7]

  • Instrumentation: A UV-Visible spectrophotometer.[15][16]

  • Solvent: Distilled water is a common solvent for doxylamine succinate (B1194679).[6][7]

  • Wavelength of Maximum Absorbance (λmax): 260 nm.[6][7]

  • Method:

    • Zero-Order Spectrophotometry: The absorbance of the sample solution is measured at the λmax of 260 nm.[6][7]

    • Area Under Curve (AUC): The area under the curve in a specified wavelength range (e.g., 251.20-267.20 nm) can also be used for quantification.[6][7]

  • Sample Preparation (Tablets):

    • A known weight of powdered tablets is dissolved in the solvent.

    • The solution is sonicated and filtered.

    • Appropriate dilutions are made to bring the concentration within the linear range of the method.[6]

  • Ion-Pair Spectrophotometry: For analysis in biological matrices like plasma, an ion-pair extraction method can be employed. Doxylamine forms a colored complex with a dye like methyl orange, which can then be extracted with an organic solvent and measured spectrophotometrically at a different wavelength (e.g., 420 nm).[16][17]

Cross-Validation Considerations

While this guide presents data from various sources, a direct cross-validation study where all these methods are applied to the same set of samples would provide the most definitive comparison. Such a study would involve analyzing a statistically relevant number of samples by each method and comparing the results for bias and precision. Key aspects to consider in a cross-validation study include:

  • Sample Matrix: Using the same lot of drug-free plasma or other relevant matrix for spiking.

  • Concentration Levels: Covering the entire calibration range, including low, medium, and high-quality control samples.

  • Statistical Analysis: Employing appropriate statistical tests (e.g., t-test, F-test, Bland-Altman analysis) to compare the results obtained from different methods.

The choice of the most suitable analytical method will ultimately be guided by the specific requirements of the study, balancing the need for sensitivity and selectivity with practical considerations such as sample throughput, cost, and available expertise.

References

Comparative Toxicity of Doxylamine and Diphenhydramine Overdose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of doxylamine (B195884) and diphenhydramine (B27), two first-generation antihistamines commonly involved in overdose cases. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of toxicological data, experimental methodologies, and underlying molecular pathways.

Executive Summary

Doxylamine and diphenhydramine, both ethanolamine (B43304) derivatives, exhibit similar primary mechanisms of action as H1 receptor inverse agonists and muscarinic receptor antagonists. Consequently, their overdose profiles are characterized by a prominent anticholinergic toxidrome. However, notable differences exist in their specific organ toxicities and overall severity. Diphenhydramine overdose is more frequently associated with severe cardiovascular effects, including sodium and potassium channel blockade leading to life-threatening arrhythmias. Conversely, doxylamine overdose is more characteristically linked to rhabdomyolysis, a potentially fatal breakdown of muscle tissue. This guide synthesizes the available preclinical and clinical data to delineate these critical distinctions.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for doxylamine and diphenhydramine. It is important to note that LD50 values can vary between studies and species.

Table 1: Acute Oral LD50 Values

CompoundSpeciesLD50 (mg/kg)
Doxylamine Succinate (B1194679)Rat600[1]
Human (estimated)50-500
Diphenhydramine HClRat500[2]
Mouse114[2]

Table 2: Comparative Clinical Features in Overdose

FeatureDoxylamineDiphenhydramine
Primary Toxidrome AnticholinergicAnticholinergic
Central Nervous System Sedation, agitation, confusion, hallucinations, seizuresSedation, agitation, confusion, hallucinations, seizures
Cardiovascular Tachycardia, hypertension, potential for cardiomyopathy in massive overdoseTachycardia, hypertension, QRS widening, QT prolongation, ventricular arrhythmias
Musculoskeletal Rhabdomyolysis (characteristic)Rhabdomyolysis (less common)[3]
Other Dry mouth, mydriasis, flushing, urinary retention, hyperthermiaDry mouth, mydriasis, flushing, urinary retention, hyperthermia

Key Experimental Protocols

Acute Oral Toxicity (LD50) Determination

Principle: To determine the median lethal dose (LD50) of a substance after a single oral administration. The following protocol is based on the OECD Guideline 425 (Up-and-Down Procedure).[4][5]

Methodology:

  • Animal Model: Healthy, young adult non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), 8-12 weeks old. A homogenous population with respect to age and weight is used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Preparation: The test substance (doxylamine succinate or diphenhydramine hydrochloride) is dissolved in a suitable vehicle, typically distilled water or 0.9% saline. If the substance is not water-soluble, a vehicle such as corn oil may be used. The concentration is adjusted to deliver the desired dose in a volume of 1-2 mL/100g body weight.

  • Dosing Procedure:

    • Animals are fasted overnight (for rats) prior to dosing, with water available ad libitum.

    • A single animal is dosed by oral gavage using a stomach tube.

    • The initial dose is selected based on available data, often starting at 175 mg/kg.

    • The outcome for the first animal determines the dose for the next:

      • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

      • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.[6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

Principle: To characterize the inhibitory effects of a compound on voltage-gated sodium channels in isolated neurons. This protocol is essential for assessing the cardiotoxic potential of drugs like diphenhydramine.[7][8]

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured. These neurons express both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

  • Experimental Procedure:

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Sodium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

    • Diphenhydramine is applied to the external solution at varying concentrations.

  • Data Analysis: The effects of diphenhydramine on sodium current amplitude, voltage-dependence of activation and inactivation, and use-dependent block are analyzed to determine its inhibitory potency (IC50) and mechanism of action.[9][10]

Induction of Rhabdomyolysis in an Animal Model

Principle: To induce rhabdomyolysis in an animal model to study the myotoxic effects of a substance like doxylamine.[11]

Methodology:

  • Animal Model: Male Wistar rats are commonly used.

  • Induction of Rhabdomyolysis:

    • A solution of doxylamine succinate in saline is prepared.

    • Animals are administered a high dose of doxylamine (e.g., >20 mg/kg) via intraperitoneal injection or oral gavage.

    • A control group receives saline only.

  • Assessment of Muscle Injury:

    • Blood samples are collected at various time points (e.g., 6, 12, 24, and 48 hours) after administration.

    • Serum levels of creatine (B1669601) kinase (CK) and myoglobin (B1173299) are measured as biomarkers of muscle damage.

    • Urine is collected to assess for myoglobinuria.

  • Histopathological Analysis: At the end of the experiment, skeletal muscle tissue (e.g., gastrocnemius) is collected, fixed in formalin, and processed for histological examination to assess for muscle fiber necrosis and inflammation.

Signaling Pathways and Mechanisms of Toxicity

Anticholinergic Toxidrome

Both doxylamine and diphenhydramine are potent antagonists of muscarinic acetylcholine (B1216132) receptors (M1-M5).[12][13] This blockade of the parasympathetic nervous system leads to the classic anticholinergic toxidrome.

Anticholinergic_Toxidrome cluster_drug Antihistamine Overdose cluster_receptor Receptor Blockade cluster_effects Clinical Manifestations Doxylamine Doxylamine Muscarinic_Receptors Muscarinic Acetylcholine Receptors (M1-M5) Doxylamine->Muscarinic_Receptors Antagonism Diphenhydramine Diphenhydramine Diphenhydramine->Muscarinic_Receptors Antagonism CNS Central Nervous System: - Sedation - Agitation - Hallucinations - Seizures Muscarinic_Receptors->CNS Central Blockade Peripheral Peripheral Nervous System: - Tachycardia - Mydriasis - Dry Skin/Mucous Membranes - Urinary Retention - Hyperthermia Muscarinic_Receptors->Peripheral Peripheral Blockade H1_Inverse_Agonism cluster_drug Antihistamine cluster_receptor H1 Receptor States cluster_effect Cellular Effect Antihistamine Doxylamine or Diphenhydramine Inactive_H1 Inactive H1 Receptor Antihistamine->Inactive_H1 Stabilization Active_H1 Active H1 Receptor (Constitutive Activity) Active_H1->Inactive_H1 Sedation Sedation Inactive_H1->Sedation Reduced Neuronal Firing Diphenhydramine_Cardiotoxicity Diphenhydramine Diphenhydramine Overdose Na_Channel Voltage-Gated Sodium Channels Diphenhydramine->Na_Channel Blockade K_Channel Delayed Rectifier Potassium Channels Diphenhydramine->K_Channel Blockade QRS_Widening QRS Widening Na_Channel->QRS_Widening QT_Prolongation QT Prolongation K_Channel->QT_Prolongation Arrhythmia Ventricular Arrhythmias (e.g., Torsades de Pointes) QRS_Widening->Arrhythmia QT_Prolongation->Arrhythmia Doxylamine_Rhabdomyolysis Doxylamine Doxylamine Overdose Sarcolemma Sarcolemma Injury Doxylamine->Sarcolemma Na_Influx Increased Intracellular Sodium Sarcolemma->Na_Influx ATP_Depletion ATP Depletion (via Na+/K+ ATPase) Na_Influx->ATP_Depletion Ca_Influx Increased Intracellular Calcium Na_Influx->Ca_Influx Myocyte_Injury Myocyte Injury and Necrosis ATP_Depletion->Myocyte_Injury Protease_Activation Proteolytic Enzyme Activation Ca_Influx->Protease_Activation Protease_Activation->Myocyte_Injury Rhabdomyolysis Rhabdomyolysis Myocyte_Injury->Rhabdomyolysis

References

evaluating the efficacy of doxylamine against placebo for sleep latency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of doxylamine (B195884) compared to placebo in reducing sleep latency. The information presented is intended for an audience with a professional background in research, science, and drug development. While doxylamine is a commonly available over-the-counter antihistamine used for short-term relief of insomnia, a critical examination of its clinical evidence reveals a notable scarcity of robust, publicly available quantitative data from placebo-controlled trials specifically measuring its impact on the time it takes to fall asleep.

Quantitative Data on Sleep Latency

More recent analyses offer some insight. A major network meta-analysis published in 2022 provided a standardized mean difference (SMD) for the efficacy of doxylamine against placebo for insomnia. This provides a statistical measure of the effect size but does not offer concrete values in minutes for the reduction in sleep latency.

Treatment GroupKey Efficacy FindingSource
Doxylamine Moderate effect size in treating insomnia compared to placebo (SMD: 0.47; 95% CI: 0.06 to 0.89).Network Meta-Analysis (2022)[1]
Placebo Serves as the baseline for comparison.N/A

Note: The lack of specific mean sleep latency reduction values in minutes for both doxylamine and placebo groups is a significant limitation in the available literature. The provided SMD indicates a moderate effect, but for detailed analysis, direct sleep latency data is crucial.

Experimental Protocols

Due to the limited availability of detailed protocols from early clinical trials of doxylamine, the following is a representative experimental protocol for a randomized, double-blind, placebo-controlled crossover study evaluating the efficacy of a hypnotic agent on sleep latency, based on common methodologies in sleep medicine research.

Study Objective: To assess the efficacy of a single oral dose of doxylamine succinate (B1194679) (25 mg) compared to placebo in reducing sleep onset latency in adults with a diagnosis of primary insomnia.

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

Participants:

  • Inclusion Criteria: Adults aged 18-65 years with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5), experiencing sleep onset latency of >30 minutes at least three nights per week for at least three months.

  • Exclusion Criteria: Individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, current use of other medications affecting sleep, and a history of substance abuse.

Interventions:

  • Active Treatment: Doxylamine succinate 25 mg oral tablet.

  • Control: Identical-appearing placebo tablet.

Procedure:

  • Screening Period (1-2 weeks): Participants undergo a medical history review, physical examination, and baseline sleep assessment using sleep diaries and actigraphy.

  • Treatment Periods (2 nights per period):

    • Participants are randomly assigned to receive either doxylamine or placebo on the first treatment night.

    • The assigned study medication is administered 30 minutes before their habitual bedtime.

    • Overnight polysomnography (PSG) is conducted to objectively measure sleep parameters.

    • A washout period of at least one week separates the two treatment periods.

    • In the second treatment period, participants receive the alternative treatment (the one they did not receive in the first period).

  • Primary Outcome Measure: Latency to persistent sleep (LPS) as measured by PSG, defined as the time from lights out to the first 10 consecutive minutes of sleep.

  • Secondary Outcome Measures:

    • Subjective sleep onset latency (sSOL) as recorded in a sleep diary.

    • Wake after sleep onset (WASO).

    • Total sleep time (TST).

    • Sleep efficiency (SE).

    • Next-day residual effects assessed using tools like the Karolinska Sleepiness Scale (KSS) and psychomotor vigilance tests.

Statistical Analysis: The primary endpoint (LPS) will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.

Mechanism of Action: Signaling Pathway

Doxylamine is a first-generation antihistamine that readily crosses the blood-brain barrier. Its primary mechanism of action for inducing sleep is as an antagonist of the histamine (B1213489) H1 receptor in the central nervous system. Histamine is a neurotransmitter that promotes wakefulness. By blocking the H1 receptor, doxylamine inhibits the wake-promoting signals of histamine, leading to a sedative effect and a reduction in the time it takes to fall asleep.

G cluster_1 Postsynaptic Neuron (Promotes Wakefulness) Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to and Activates Wakefulness Wakefulness Signaling Cascade H1_Receptor->Wakefulness Initiates Doxylamine Doxylamine Doxylamine->H1_Receptor Blocks G cluster_0 Treatment Period 1 cluster_1 Treatment Period 2 (Crossover) start Participant Recruitment (Primary Insomnia Diagnosis) screening Screening & Baseline Assessment (Sleep Diaries, Actigraphy) start->screening randomization Randomization screening->randomization groupA Group A Receives Doxylamine randomization->groupA groupB Group B Receives Placebo randomization->groupB psg1 Overnight Polysomnography (PSG) groupA->psg1 groupB->psg1 washout Washout Period (e.g., 1 week) psg1->washout groupA_placebo Group A Receives Placebo washout->groupA_placebo groupB_doxylamine Group B Receives Doxylamine washout->groupB_doxylamine psg2 Overnight Polysomnography (PSG) groupA_placebo->psg2 groupB_doxylamine->psg2 analysis Data Analysis (Comparison of Sleep Latency) psg2->analysis

References

In Vitro Validation of Doxylamine's H1 Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of doxylamine (B195884), a first-generation antihistamine, with other H1 receptor antagonists.[1][2][3][4] By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers in pharmacology and drug development seeking to characterize and compare the performance of H1 receptor antagonists.

Introduction to Doxylamine and H1 Receptor Antagonism

Doxylamine is a first-generation H1 receptor antagonist belonging to the ethanolamine (B43304) class.[5] It functions by competitively inhibiting the action of histamine (B1213489) at H1 receptors.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[6] Activation of the H1 receptor by histamine initiates a signaling cascade, primarily through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the cellular response to histamine.[6]

First-generation antihistamines, like doxylamine, are known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[5][7] In contrast, second-generation antihistamines are designed to have reduced penetration of the central nervous system, resulting in a lower incidence of sedative side effects.[7][8] This guide will focus on the in vitro validation of doxylamine's primary mechanism of action—H1 receptor antagonism—and compare its performance with other first and second-generation antihistamines.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a well-defined signaling cascade, which is the target of antagonist drugs like doxylamine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Doxylamine Doxylamine (Antagonist) Doxylamine->H1R Blocks Ca_release Increased Intracellular Ca2+ IP3->Ca_release Triggers release from ER Cell_Response Cellular Response Ca_release->Cell_Response Mediates

Diagram 1: H1 Receptor Signaling Pathway and Doxylamine's Mechanism of Action.

Quantitative Comparison of H1 Receptor Antagonists

The primary metrics for in vitro comparison of H1 receptor antagonists are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki represents the binding affinity of the antagonist to the receptor, with a lower Ki value indicating higher affinity.[9] IC50 is a measure of the functional potency of the antagonist in inhibiting a specific cellular response, such as histamine-induced calcium release.

Table 1: H1 Receptor Binding Affinities (Ki) of Selected Antihistamines

CompoundGenerationH1 Receptor Ki (nM)
Doxylamine First 1.3 [10]
DiphenhydramineFirst16[7]
ChlorpheniramineFirst3.2[7]
HydroxyzineFirst2[7]
CetirizineSecond2.5[7]
LevocetirizineSecond3[7]
LoratadineSecond27[7]
DesloratadineSecond0.4[7]
FexofenadineSecond10[7]

Note: Ki values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.[9]

Table 2: Functional Potency (IC50) of Selected Antihistamines in Calcium Flux Assays

CompoundGenerationH1 Receptor IC50 (nM)
EpinastineSecond38
KetotifenFirst154
AzelastineSecond273
OlopatadineSecond1369

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments used to validate H1 receptor antagonism.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. It measures the ability of an unlabeled test compound (e.g., doxylamine) to displace a radiolabeled ligand from the H1 receptor.[9]

Radioligand_Binding_Workflow prep Prepare Membranes (from cells expressing H1R) incubate Incubate Membranes with: - Radioligand ([³H]mepyramine) - Varying concentrations of Doxylamine prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Diagram 2: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) stably expressing the human H1 receptor.[6]

  • Incubation: In a multi-well plate, incubate a fixed amount of cell membrane preparation with a specific concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (doxylamine or other antihistamines).[7] Include a control with a high concentration of a known H1 antagonist to determine non-specific binding.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]

Calcium Flux Functional Assay

This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit the increase in intracellular calcium induced by an H1 receptor agonist like histamine.[11]

Calcium_Flux_Workflow plate_cells Plate Cells (expressing H1R) in microplate load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) plate_cells->load_dye pre_incubate Pre-incubate with Varying Concentrations of Doxylamine load_dye->pre_incubate stimulate Stimulate with Histamine (Agonist) pre_incubate->stimulate measure Measure Fluorescence (Detects intracellular Ca2+ increase) stimulate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Diagram 3: Experimental Workflow for Calcium Flux Functional Assay.

Protocol:

  • Cell Plating: Seed cells stably expressing the human H1 receptor into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer.

  • Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist (doxylamine or other antihistamines).

  • Agonist Stimulation: While continuously measuring fluorescence, inject a fixed concentration of histamine into each well to stimulate the H1 receptors.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the histamine-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay provides an alternative functional readout for H1 receptor activation and antagonism. It measures the recruitment of β-arrestin to the activated H1 receptor, a key event in receptor desensitization and internalization.[6]

Protocol:

  • Cell Line: Utilize a cell line engineered to co-express the H1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation technology).

  • Compound Incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptor.

  • Signal Detection: Upon histamine binding, the H1 receptor changes conformation, leading to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The antagonist's ability to inhibit the histamine-induced signal is measured, and the IC50 value is determined.

Conclusion

The in vitro data robustly validate doxylamine as a potent H1 receptor antagonist, as evidenced by its low nanomolar Ki value. When compared to other first-generation antihistamines, doxylamine demonstrates a high binding affinity for the H1 receptor. The provided experimental protocols for radioligand binding, calcium flux, and β-arrestin recruitment assays offer a comprehensive framework for the in vitro characterization of H1 receptor antagonists. This comparative guide serves as a foundational resource for researchers to objectively evaluate the performance of doxylamine and other antihistamines in a preclinical setting.

References

A Comparative Analysis of the Anticholinergic Effects of Doxylamine and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic properties of doxylamine (B195884) and scopolamine (B1681570), two compounds with significant effects on the muscarinic acetylcholine (B1216132) receptor system. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side view of their receptor binding affinities, functional potencies, and clinical anticholinergic profiles, supported by experimental data and methodologies.

Executive Summary

Doxylamine, a first-generation antihistamine, and scopolamine, a tropane (B1204802) alkaloid, both exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors. While both drugs are known for their central nervous system effects, including sedation and potential for delirium at high doses, their potency and receptor subtype selectivity differ. Scopolamine is generally regarded as a high-affinity, non-selective muscarinic antagonist. Doxylamine also antagonizes muscarinic receptors, contributing to its side-effect profile, though its primary therapeutic action is as a histamine (B1213489) H1 receptor antagonist. This guide delves into the quantitative data that differentiates the anticholinergic effects of these two compounds.

Data Presentation: Receptor Binding Affinities

The binding affinity of a compound to a receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the available data on the binding affinities of doxylamine and scopolamine for the five muscarinic acetylcholine receptor subtypes (M1-M5).

DrugReceptor SubtypeKi (nM)Species/TissueReference
Doxylamine M1490Human[1]
M22100Human[1]
M3650Human[1]
M4380Human[1]
M5180Human[1]
Scopolamine M10.4 - 1.0Not Specified[2]
M22.1Not Specified[2]
M3Not SpecifiedNot Specified
M4Not SpecifiedNot Specified
M5Not SpecifiedNot Specified

Note: The Ki values for scopolamine are presented as a range from a review article and may not be directly comparable to the doxylamine data due to potential variations in experimental conditions across different primary studies.

Experimental Protocols

A fundamental understanding of the methodologies used to generate the binding affinity and functional data is essential for interpreting the results. Below are detailed protocols for key in vitro assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound (e.g., doxylamine or scopolamine) to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and assay buffer.

      • Non-specific Binding: The radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate the receptors.

      • Competition: The radioligand and varying concentrations of the unlabeled test compound (doxylamine or scopolamine).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter mat and place the individual filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

Objective: To measure the ability of a compound to antagonize the activation of Gq-coupled muscarinic receptors (M1, M3, and M5).

Principle: Activation of M1, M3, and M5 receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a fluorescent calcium indicator to measure the inhibition of this response by an antagonist.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5) into a black, clear-bottom 96-well or 384-well microplate.

    • Allow the cells to attach and form a monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent to prevent dye leakage (e.g., probenecid).

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of the antagonist (doxylamine or scopolamine).

    • Wash the cells to remove excess dye and add the antagonist dilutions to the wells.

    • Incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium.

    • Plot the agonist-induced calcium response against the logarithm of the antagonist concentration.

    • Use non-linear regression to determine the IC50 value of the antagonist.

Mandatory Visualization

Muscarinic Receptor Signaling Pathways

Gq_Gi_Signaling cluster_Gq M1, M3, M5 Receptor Pathway cluster_Gi M2, M4 Receptor Pathway ACh_Gq Acetylcholine M135 M1/M3/M5 Receptor ACh_Gq->M135 Gq Gq M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M24 M2/M4 Receptor ACh_Gi->M24 Gi Gi M24->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes setup_assay Set up 96-well Plate: Total, Non-specific, & Competition Wells prep_membranes->setup_assay add_reagents Add Radioligand, Test Compound, & Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data: Calculate IC50 & Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Logical Relationship for Comparing Anticholinergic Effects

Comparison_Logic cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Clinical Assessment compound1 Doxylamine binding_assay Receptor Binding Assay (Ki values for M1-M5) compound1->binding_assay functional_assay Functional Antagonism Assay (IC50/EC50 values) compound1->functional_assay clinical_trials Clinical Trials (Side Effect Profile) compound1->clinical_trials compound2 Scopolamine compound2->binding_assay compound2->functional_assay compound2->clinical_trials comparison Comparative Analysis of Anticholinergic Effects binding_assay->comparison functional_assay->comparison clinical_trials->comparison

Caption: Logical flow for comparing anticholinergic effects.

Comparative Discussion

Receptor Binding Affinity:

Based on the available data, scopolamine demonstrates a significantly higher binding affinity for muscarinic receptors compared to doxylamine. The Ki values for scopolamine are in the low nanomolar to sub-nanomolar range, indicating a very potent interaction with these receptors. In contrast, doxylamine's affinity for muscarinic receptors is in the mid to high nanomolar range, suggesting a much weaker interaction. This difference in binding affinity is a key factor in the more pronounced and potent anticholinergic effects observed with scopolamine.

Functional Potency:

Clinical Anticholinergic Effects:

Both doxylamine and scopolamine are known to produce a range of anticholinergic side effects.

  • Doxylamine: As a first-generation antihistamine, doxylamine's anticholinergic properties contribute to its side-effect profile, which includes dry mouth, blurred vision, urinary retention, and constipation.[3] These effects are generally considered to be less potent than those of scopolamine. The sedative effects of doxylamine are also prominent, stemming from its action on both histamine H1 and muscarinic receptors in the central nervous system.[4]

  • Scopolamine: Scopolamine is well-known for its potent central and peripheral anticholinergic effects.[5] Common side effects include dry mouth, drowsiness, dizziness, and blurred vision.[6] Due to its high affinity for muscarinic receptors, scopolamine can also cause more significant central nervous system effects, such as confusion, agitation, and delirium, particularly at higher doses or in susceptible individuals.[5]

Conclusion

References

A Comparative Guide to Inter-Laboratory Validation of Doxylamine Succinate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different validated analytical methods for the determination of doxylamine (B195884) succinate (B1194679). This data, derived from single-laboratory studies, provides a strong indication of the methods' suitability for inter-laboratory validation.

Table 1: Comparison of HPLC Method Performance for Doxylamine Succinate Assay

Validation ParameterStudy 1 (RP-HPLC)[1]Study 2 (RP-HPLC)[2]Study 3 (RP-HPLC)[3]Study 4 (RP-HPLC)[4]
Linearity Range (µg/mL) 10-5020.84 - 62.5110-5010–50
Correlation Coefficient (r²) 0.999> 0.9990.99940.9998
Accuracy (% Recovery) 100.079–100.08699.50-101.3099.4-99.899.73 to 99.91
Precision (% RSD) < 2 (Intra-day & Inter-day)< 2.0 (Method Precision)< 2Not explicitly stated
Limit of Detection (LOD) (µg/mL) 0.9447Not explicitly stated1.80.96
Limit of Quantitation (LOQ) (µg/mL) 2.8629Not explicitly stated4.43.28
Robustness Method is robustMethod is robustMethod is robustMethod is robust

Table 2: Comparison of UV-Vis Spectrophotometry Method Performance for Doxylamine Succinate Assay

Validation ParameterStudy 1 (Simultaneous Equation)[5]Study 2 (Zero-Order & AUC)[6]Study 3 (Simultaneous Equation)[7]
Linearity Range (µg/mL) 5-5010 - 604-20
Correlation Coefficient (r²) 0.9995> 0.99Not explicitly stated
Accuracy (% Recovery) 95.5 - 98.3399.19 - 101.13Not explicitly stated
Precision (% RSD) Within acceptable limits< 2 (Repeatability, Intra-day & Inter-day)Not explicitly stated
Limit of Detection (LOD) (µg/mL) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) (µg/mL) Not explicitly statedNot explicitly statedNot explicitly stated
Robustness Not explicitly statedMethod is ruggedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on the referenced single-laboratory validation studies and provide a foundation for establishing a standardized protocol for inter-laboratory validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite based on several validated RP-HPLC methods for doxylamine succinate.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a specified ratio (e.g., 70:30 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.[1][2]

    • Detection Wavelength: 260 nm or 250 nm.[2]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of doxylamine succinate reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions within the linear range (e.g., 10-50 µg/mL).[1]

  • Sample Preparation:

    • For tablet dosage forms, weigh and finely powder a representative number of tablets.

    • Transfer a quantity of the powder equivalent to a specific amount of doxylamine succinate into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a known amount of doxylamine succinate standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day.

      • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or using different equipment within the same laboratory.

    • Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of doxylamine succinate.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.[1][2]

UV-Visible Spectrophotometry Method

This protocol is based on validated UV spectrophotometric methods for doxylamine succinate.[5][6]

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Methanol or distilled water.[5][6]

  • Analytical Wavelength (λmax): 260 nm.[5][6]

  • Standard Solution Preparation:

    • Prepare a stock solution of doxylamine succinate reference standard in the chosen solvent (e.g., 1 mg/mL).[5]

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 5-50 µg/mL).[5]

  • Sample Preparation:

    • Prepare the sample in a similar manner to the HPLC method, dissolving the tablet powder in the chosen solvent.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtered solution with the solvent to a concentration within the Beer-Lambert law range.

  • Validation Parameters:

    • Linearity: Measure the absorbance of the standard solutions at the analytical wavelength and plot absorbance versus concentration.

    • Accuracy: Conduct recovery studies by adding known amounts of the standard drug to the sample solution.

    • Precision: Assess repeatability and intermediate precision by analyzing multiple sample preparations.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation of a doxylamine succinate assay.

experimental_workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Single-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting planning Define Study Objectives & Acceptance Criteria protocol Develop Standardized Analytical Protocol planning->protocol prep Prepare & Distribute Homogenized Samples protocol->prep lab_a Laboratory A prep->lab_a lab_b Laboratory B prep->lab_b lab_c Laboratory C prep->lab_c analysis_a Sample Analysis lab_a->analysis_a analysis_b Sample Analysis lab_b->analysis_b analysis_c Sample Analysis lab_c->analysis_c data_collection Collect Data from All Laboratories analysis_a->data_collection analysis_b->data_collection analysis_c->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis report Generate Inter-Laboratory Validation Report stat_analysis->report validation_parameters validation Analytical Method Validation accuracy Accuracy (% Recovery) validation->accuracy precision Precision (% RSD) validation->precision specificity Specificity validation->specificity linearity Linearity (r²) validation->linearity range Range validation->range robustness Robustness validation->robustness lod_loq LOD & LOQ validation->lod_loq repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

References

A Comparative Guide to the Bioequivalence of Generic Doxylamine Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bioequivalence validation for generic doxylamine (B195884) succinate (B1194679), a first-generation antihistamine primarily used for the short-term management of insomnia.[1] The following sections present a comparative overview of pharmacokinetic data, detailed experimental protocols for bioequivalence studies, and a visualization of the underlying signaling pathway and study workflow.

Quantitative Data Comparison

The bioequivalence of a generic drug product is established when its rate and extent of absorption are not significantly different from those of the reference listed drug (RLD) when administered at the same molar dose under similar experimental conditions. The key pharmacokinetic (PK) parameters for this assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.

The following table summarizes representative pharmacokinetic data for a 25 mg doxylamine succinate tablet administered under fasting conditions, based on published studies. This data can be used as a benchmark for comparing generic formulations.

Table 1: Representative Pharmacokinetic Parameters of 25 mg Doxylamine Succinate Tablet (Fasting Conditions)

Pharmacokinetic ParameterMean ValueCoefficient of Variation (CV%)
Cmax (ng/mL) 124.91[2]18.7[2]
AUC0-t (ng·h/mL) 1630.85[2]22.8[2]
Tmax (h) 2.4[3]-
t½ (h) 10.1[3]-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

A study assessing the effect of food on a 25 mg doxylamine succinate formulation found that a high-fat, high-calorie meal does not significantly affect the kinetics of doxylamine.[4] The 90% confidence intervals for the ratio of Cmax and AUCt under fed versus fasting conditions were within the 80-125% bioequivalence range.[4]

Experimental Protocols

The following is a detailed methodology for a standard bioequivalence study of a 25 mg doxylamine succinate tablet, based on FDA guidelines and common study designs.

1. Study Design

A randomized, single-dose, two-treatment, two-period, two-sequence, crossover study is the standard design.[5] This design minimizes variability and allows for a within-subject comparison of the test and reference products.

  • Phases: The study consists of two periods, separated by a washout period of at least 10-14 days, which is more than five times the elimination half-life of doxylamine (approximately 10.1 hours), to ensure complete elimination of the drug from the body before the next administration.[3]

  • Treatments: In each period, subjects receive either the test generic doxylamine succinate 25 mg tablet or the reference listed drug (RLD) 25 mg tablet.

  • Randomization: Subjects are randomly assigned to one of two sequences (e.g., Sequence 1: Test then Reference; Sequence 2: Reference then Test).

2. Study Population

The study should be conducted in a cohort of healthy, non-smoking adult volunteers.[5] Typically, both male and female subjects are included.[4] For drugs like doxylamine succinate that are also used in combination products for nausea and vomiting in pregnancy, studies may specifically recruit healthy non-pregnant females.[5] All subjects provide written informed consent before participation.

3. Dosing and Sample Collection

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the assigned doxylamine succinate 25 mg tablet with a standard volume of water (e.g., 240 mL).

  • Blood Sampling: Blood samples are collected in labeled heparinized tubes at predose (0 hour) and at multiple time points post-dose. A typical sampling schedule would be 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours after drug administration.

  • Plasma Processing: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or below until analysis.

4. Analytical Method

A validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of doxylamine in the plasma samples.[4] The method must be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.

5. Pharmacokinetic and Statistical Analysis

  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for each subject using non-compartmental methods: Cmax, AUC0-t, and AUC0-∞. Tmax is determined directly from the plasma concentration-time data.

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are calculated. The bioequivalence of the two formulations is concluded if the 90% CIs fall within the 80.00% to 125.00% range.

Mandatory Visualizations

Doxylamine Succinate Signaling Pathway

Doxylamine succinate is a first-generation antihistamine that primarily acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[6][7] By blocking the H1 receptor, particularly in the central nervous system, it inhibits the wakefulness-promoting effects of histamine, leading to sedation.[6] It also possesses anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, which contributes to its sedative and other side effects.[6]

G Doxylamine Succinate Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Arousal Arousal Muscarinic_Receptor->Arousal Promotes Doxylamine Doxylamine Succinate Doxylamine->H1_Receptor Blocks Doxylamine->Muscarinic_Receptor Blocks Blocked_H1 Inhibition of Wakefulness (Sedation) Doxylamine->Blocked_H1 Blocked_Muscarinic Anticholinergic Effects (e.g., Dry Mouth, Sedation) Doxylamine->Blocked_Muscarinic G Bioequivalence Study Workflow for Doxylamine Succinate cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (Sequence 1 or 2) Informed_Consent->Randomization Dosing1 Single Dose Administration (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥10 days) Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Bioanalysis Dosing2 Single Dose Administration (Reference or Test) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Donormil® (Doxylamine Succinate) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Donormil® and its active ingredient, doxylamine (B195884) succinate (B1194679), within a research, development, or laboratory environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard and Safety Profile

This compound®, with the active ingredient doxylamine succinate, is an antihistamine. While not classified as a controlled substance by the DEA, it is categorized as a hazardous chemical. All handling and disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1]

Key Hazard Information:

Property/HazardDescription
Chemical Formula C₁₇H₂₂N₂O (Doxylamine)
Physical State Solid, powder[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Health Hazards May cause skin, eye, and respiratory irritation. Prolonged or repeated exposure can affect the central nervous system and liver.[1]
Fire Hazard May be combustible at high temperatures. Combustion byproducts include carbon oxides and nitrogen oxides.[1][3]
Incompatibilities Strong oxidizing agents, acids, and bases.[1][3]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of unused or expired this compound® and materials contaminated with doxylamine succinate.

2.1 Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle doxylamine succinate in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation of dust.[1]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]

2.2 Management of Spills:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[4]

    • Use a dry clean-up procedure; do not sweep up dry powder.[4] Instead, dampen the solid spill material with water before carefully transferring it to a suitable container.[5]

    • Use absorbent paper dampened with water to pick up any remaining material.[5]

    • Place all contaminated materials, including PPE, into a sealed, vapor-tight plastic bag labeled for chemical waste disposal.[1][5]

    • Wash the contaminated surface with a soap and water solution.[5]

  • Major Spills:

    • Evacuate the immediate area and alert the designated safety officer or emergency responders.[4]

    • Prevent the spillage from entering drains or water courses.[4]

    • Follow established institutional procedures for large chemical spills.

2.3 Disposal of Unused Doxylamine Succinate and Contaminated Materials:

  • Waste Collection:

    • Collect unused doxylamine succinate and any materials heavily contaminated with it in a suitable, sealed, and clearly labeled container.[1]

    • Do not mix doxylamine succinate waste with incompatible substances such as strong oxidizing agents, acids, or alkalis.[1]

  • Labeling:

    • Label the waste container as "Hazardous Waste" and provide an accurate description of the contents.[1]

  • Professional Disposal:

    • Arrange for the disposal of the contained waste through a licensed professional chemical waste disposal service.[1]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed at a licensed chemical destruction plant.[2]

    • Do not discharge to sewer systems.[2]

  • Disposal of Empty Containers:

    • Empty containers that held doxylamine succinate should be managed as hazardous waste.[1]

    • Containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The container can then be offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[2]

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple agencies. In the United States, these primarily include:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • State Environmental Protection Agencies: May have more stringent regulations than federal laws.[6]

It is the responsibility of the chemical waste generator to accurately classify and dispose of the waste in accordance with all applicable regulations.[1][8]

Visual Workflow for this compound® Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound® (doxylamine succinate) in a laboratory setting.

Donormil_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_spill Spill Management cluster_disposal Disposal Path start This compound® (Doxylamine Succinate) to be Disposed ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste spill_cleanup Spill Cleanup Protocol assess_waste->spill_cleanup Spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container assess_waste->collect_waste Unused Product or Contaminated Material dampen_spill Dampen with Water spill_cleanup->dampen_spill collect_spill Collect Material dampen_spill->collect_spill clean_surface Clean Surface with Soap & Water collect_spill->clean_surface clean_surface->collect_waste no_mixing Do Not Mix with Incompatible Chemicals collect_waste->no_mixing licensed_disposal Arrange for Licensed Chemical Waste Disposal no_mixing->licensed_disposal incineration Recommended Method: Chemical Incineration licensed_disposal->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound®.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Donormil (Doxylamine Succinate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Donormil, with a focus on its active pharmaceutical ingredient, doxylamine (B195884) succinate (B1194679). By adhering to these procedural steps, you can mitigate risks and ensure a safe and efficient laboratory environment.

Doxylamine succinate, a first-generation antihistamine, is the primary active ingredient in this compound. It functions as a potent antagonist of the histamine (B1213489) H1 receptor. While effective in its therapeutic applications, it is crucial to handle this compound with appropriate care in a laboratory setting to avoid potential health hazards. Doxylamine succinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of personal protective equipment and engineering controls is essential.

Engineering Controls:

  • Ventilation: Always handle doxylamine succinate in a well-ventilated area.[2][3][5] The use of a laboratory fume hood is highly recommended to prevent the inhalation of dust or aerosols.[6] Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[3]

Personal Protective Equipment:

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement.[7][8][9] For tasks with a higher risk of splashes, chemical splash goggles should be worn.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[7][8] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the compound.[2][3]

  • Protective Clothing: A standard laboratory coat that is buttoned and covers the knees is required.[7] For larger quantities or when there is a significant risk of spillage, additional protective clothing such as an apron may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection should not be necessary.[7] However, if dust is generated and ventilation is insufficient, a NIOSH-approved respirator for dusts should be used.[3]

Hazard and Safety Data

The following table summarizes key quantitative safety data for doxylamine succinate.

Hazard DataValueReference
Acute Oral Toxicity (LD50) 470 mg/kg (Mouse)[10][11]
600 mg/kg (Rat)[1]
Acute Dermal Toxicity Harmful in contact with skin[1][2]
Acute Inhalation Toxicity Harmful if inhaled[1][2]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that doxylamine succinate is handled safely throughout its lifecycle in the laboratory.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_spill Spill Management cluster_disposal Waste Disposal receiving Receiving: - Verify container integrity. - Confirm correct chemical and quantity. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep in a tightly sealed, light-resistant container. - Store away from incompatible materials (oxidizing agents, acids, alkalis). receiving->storage Inspect & Log ppe Don Appropriate PPE: - Lab coat - Safety glasses/goggles - Chemical-resistant gloves storage->ppe Prepare for Use weighing Weighing and Preparation: - Perform in a fume hood or ventilated enclosure. - Minimize dust generation. ppe->weighing experiment Experimental Use: - Follow specific protocol. - Maintain situational awareness. weighing->experiment waste_collection Waste Collection: - Collect unused doxylamine and contaminated materials in a labeled, sealed container. - Do not mix with incompatible waste. experiment->waste_collection Generate Waste small_spill Small Spill: - Use absorbent material to collect. - Clean area with soap and water. - Place waste in a sealed container for disposal. large_spill Large Spill: - Evacuate the area. - Alert safety personnel. - Follow institutional emergency procedures. disposal Disposal: - Dispose of as hazardous chemical waste. - Follow all federal, state, and local regulations. - Use a licensed professional waste disposal service. waste_collection->disposal

Caption: A logical workflow for the safe handling of doxylamine succinate in a laboratory setting.

Experimental Protocols

Preparation of a Standard Solution for HPLC Analysis

This protocol outlines the preparation of a stock solution of doxylamine succinate for analytical purposes, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • Doxylamine succinate powder

  • HPLC-grade methanol (B129727) or a suitable diluent

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh a specified amount of doxylamine succinate powder (e.g., 10 mg) using an analytical balance.

  • Transfer the powder to a volumetric flask (e.g., 10 mL).

  • Add a portion of the diluent (e.g., 5 mL of methanol) to the flask.

  • Sonicate the flask for approximately 10-15 minutes to ensure complete dissolution of the powder.

  • Allow the solution to return to room temperature.

  • Make up the volume to the mark with the diluent.

  • This stock solution can then be further diluted to prepare working standards for calibration curves.

In Vitro Histamine H1 Receptor Antagonism Assay (Calcium Mobilization)

This protocol provides a general framework for assessing the antagonist activity of doxylamine succinate at the histamine H1 receptor using a calcium mobilization assay.[10][12]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

  • Cell culture medium.

  • Histamine (agonist).

  • Doxylamine succinate (antagonist).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Culture: Culture the CHO-H1 cells according to standard protocols.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition:

    • Add varying concentrations of doxylamine succinate to the wells.

    • Incubate for a predetermined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

  • Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Data Analysis: The inhibitory effect of doxylamine succinate is determined by the reduction in the histamine-induced calcium signal. Calculate the IC50 value, which is the concentration of doxylamine succinate that inhibits 50% of the maximal response to histamine.

Signaling Pathway

Doxylamine succinate exerts its effects by acting as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of doxylamine blocks the downstream signaling cascade typically initiated by histamine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Histamine Histamine Histamine->H1R Binds & Activates Doxylamine Doxylamine Succinate (Antagonist) Doxylamine->H1R Binds & Blocks

Caption: The histamine H1 receptor signaling pathway and its blockade by doxylamine succinate.

Disposal Plan

Proper disposal of doxylamine succinate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Unused doxylamine succinate and any materials heavily contaminated with it (e.g., pipette tips, gloves, absorbent paper from spills) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Incompatible Wastes: Do not mix doxylamine succinate waste with incompatible substances such as strong oxidizing agents, acids, or alkalis.[6]

  • Regulatory Compliance: All waste disposal must adhere to federal, state, and local environmental control regulations.[6][10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[6] One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Empty Containers: Empty containers that held doxylamine succinate should be managed as hazardous waste and disposed of through the appropriate channels. Do not reuse these containers.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Donormil
Reactant of Route 2
Donormil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.